Product packaging for Methyl 2-chloro-6-fluorobenzoate(Cat. No.:CAS No. 151360-57-5)

Methyl 2-chloro-6-fluorobenzoate

Cat. No.: B1269132
CAS No.: 151360-57-5
M. Wt: 188.58 g/mol
InChI Key: CGOPETUZNLPTSU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-fluorobenzoate is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO2 B1269132 Methyl 2-chloro-6-fluorobenzoate CAS No. 151360-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOPETUZNLPTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344022
Record name Methyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151360-57-5
Record name Methyl 2-chloro-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chloro-6-fluorobenzoate

This compound is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of chloro, fluoro, and methyl ester functional groups on a benzene ring imparts unique reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The presence of ortho-halogen substituents creates steric and electronic effects that can be expertly manipulated by synthetic chemists to achieve specific molecular architectures and biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various synthetic transformations. The data for this compound is summarized below.

PropertyValueSource
CAS Number 151360-57-5[1]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1][2]
IUPAC Name This compound[1]
Boiling Point 234.4 °C at 760 mmHg[1]
SMILES COC(=O)C1=C(C=CC=C1Cl)F[1]
InChI Key CGOPETUZNLPTSU-UHFFFAOYSA-N[1]
PubChem CID 593924[1]

Synthesis and Manufacturing: From Acid to Ester

The most direct and common route for the preparation of this compound is the esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid. This reaction is typically catalyzed by acid in the presence of methanol. A similar, well-documented procedure for a related compound, methyl 2-chloro-4-fluorobenzoate, illustrates the fundamental principles of this transformation.[3]

Experimental Protocol: Fischer Esterification

This protocol describes a robust method for synthesizing the title compound, designed as a self-validating system where reaction progress can be monitored and product purity is ensured through standard purification techniques.

Objective: To synthesize this compound via acid-catalyzed esterification of 2-chloro-6-fluorobenzoic acid.

Materials:

  • 2-chloro-6-fluorobenzoic acid (1.0 eq)

  • Methanol (used as solvent and reagent)

  • Chlorotrimethylsilane (TMSCl) or Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloro-6-fluorobenzoic acid (e.g., 10 mmol) in an excess of methanol (e.g., 50 mL) in a round-bottom flask. The use of excess methanol drives the equilibrium towards the product side, maximizing yield.

  • Catalyst Addition: Slowly add the acid catalyst. For instance, chlorotrimethylsilane (3.0 eq) can be used, which generates HCl in situ.[3] Alternatively, a few drops of concentrated sulfuric acid can be employed. This step is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for several hours (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up & Neutralization: Upon completion, remove the excess methanol using a rotary evaporator. Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[3] This step is critical for preventing product decomposition during distillation and ensuring the purity of the final ester.

  • Drying and Isolation: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate to remove residual water. Filter the solution and concentrate it under reduced pressure to afford the crude this compound, typically as an oil or low-melting solid.[3]

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

G cluster_synthesis Synthesis Workflow A 1. Dissolve Acid in Methanol B 2. Add Acid Catalyst (e.g., TMSCl) A->B Reagents C 3. Stir/Reflux (Monitor by TLC) B->C Initiate Reaction D 4. Evaporate Methanol & Dissolve in DCM C->D Completion E 5. Neutralize with Sat. NaHCO3 D->E Work-up F 6. Dry with Na2SO4 & Evaporate DCM E->F Purification Prep G 7. Purify (Distillation/Chromatography) F->G Crude Product H Final Product: This compound G->H Pure Product G cluster_pharma Pharmaceutical Synthesis Pathway A This compound (Building Block) B Step 1: Hydrolysis (to Carboxylic Acid) A->B C Step 2: Amide Coupling (with complex amine) B->C D Step 3: Cross-Coupling (e.g., Suzuki, Buchwald) at C-Cl position C->D E Advanced Intermediate D->E F Final API (e.g., Kinase Inhibitor) E->F Final Cyclization/ Deprotection

Caption: Role as an intermediate in a hypothetical drug synthesis pathway.

Spectroscopic Characterization

Confirming the structure and purity of this compound is achieved through standard spectroscopic methods.

  • ¹H NMR: The spectrum would show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region (around 7.0-7.5 ppm) would display complex multiplets corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the adjacent protons and through-space coupling to the fluorine atom.

  • ¹³C NMR: The spectrum would exhibit 8 distinct signals: one for the methyl carbon, one for the ester carbonyl carbon (typically >160 ppm), and six for the aromatic carbons, each with a unique chemical environment due to the substitution pattern.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. A characteristic (M+2)⁺ peak at m/z 190 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester. Bands corresponding to C-Cl and C-F stretching, as well as aromatic C-H and C=C stretching, would also be present.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While specific hazard data for this exact isomer is limited, data for related isomers like methyl 4-chloro-2-fluorobenzoate provides guidance.

  • Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. [4]Work in a well-ventilated area or a chemical fume hood. [4]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [4]Keep away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [4] * Inhalation: Move person to fresh air. [4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it a reliable building block for constructing sophisticated molecular targets. For researchers in drug discovery and agrochemical development, a thorough understanding of this intermediate's characteristics is essential for designing efficient synthetic pathways and accelerating the development of next-generation products.

References

  • This compound | CAS 151360-57-5. AMERICAN ELEMENTS. [Link]
  • Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832. PubChem. [Link]

Sources

Introduction: A Core Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloro-6-fluorobenzoate (CAS No. 151360-57-5)

This compound (CAS No. 151360-57-5) is a halogenated aromatic ester that has emerged as a pivotal building block in the synthesis of complex pharmaceutical agents.[1][2] Its strategic substitution pattern, featuring both chlorine and fluorine atoms ortho to the methyl ester, imparts unique physicochemical properties that are highly sought after in drug design. The presence of these halogens can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and protocols.

Part 1: Physicochemical and Structural Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. The specific arrangement of substituents on the benzene ring of this compound dictates its reactivity and suitability for various synthetic transformations.

Quantitative Data Summary

For ease of reference, the core physicochemical properties are summarized below. These values are compiled from various chemical suppliers and databases, representing typical specifications for this compound.

PropertyValueSource(s)
CAS Number 151360-57-5[1][2][3]
Molecular Formula C₈H₆ClFO₂[1][3]
Molecular Weight 188.58 g/mol [3][4]
PubChem CID 593924[1]
MDL Number MFCD02245077[1]
Appearance Typically a white to off-white solid or powderN/A
Melting Point Data not consistently available; varies with purity[3]
Boiling Point Data not consistently available; varies with pressure[3]

Part 2: Synthesis Protocol and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid (CAS No. 434-75-3).[5] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

Visualized Synthesis Workflow

The following diagram outlines the logical flow of the esterification process, from starting materials to the purified final product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification Reactant 2-Chloro-6-fluorobenzoic Acid Reaction Reflux Reaction (Heat, 4-6 hours) Reactant->Reaction Solvent Methanol (Reagent & Solvent) Solvent->Reaction Catalyst Conc. Sulfuric Acid Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Cooling Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluorobenzoic acid (10.0 g, 57.3 mmol, 1.0 eq).[5]

    • Add methanol (150 mL). The methanol acts as both the solvent and the reacting alcohol. Using it in large excess is crucial to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

    • Expert Insight: While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the mixture. This addition should be done cautiously as it is an exothermic process. The sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A similar process is documented for related esterifications.[6]

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 65-70 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the methanol by approximately 75% using a rotary evaporator. This step simplifies the subsequent extraction.

    • Slowly pour the concentrated mixture into a beaker containing ice-cold water (200 mL). This will cause the less polar ester product to precipitate while unreacted acid and the catalyst remain in the aqueous phase.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Ethyl acetate is a suitable solvent for its ability to dissolve the ester and its immiscibility with water.

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove any remaining sulfuric acid and unreacted carboxylic acid, followed by a wash with brine (1 x 50 mL) to remove residual water.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • For final purification, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a pure solid.

Part 3: Core Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for creating high-value pharmaceutical compounds. The ortho-chloro and ortho-fluoro substituents provide a powerful combination for modulating a molecule's properties.

  • Metabolic Blocking: The fluorine atom, with its strong C-F bond, can serve as a "metabolic blocker." It can prevent oxidative metabolism at that position by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Conformational Control: The steric bulk and electronic nature of the two ortho substituents can lock the molecule into a specific, desired conformation, which is often critical for high-affinity binding to a protein target.

  • Modulation of pKa: The electron-withdrawing nature of the halogens can influence the acidity or basicity of nearby functional groups, which is a key parameter in optimizing a drug's solubility and cell permeability.

Case Study: A Building Block for Therapeutic Agents

While direct synthesis examples are often proprietary, related structures provide clear evidence of this scaffold's utility. For instance, 2-chloro-6-fluoro-3-methylbenzoic acid is a known intermediate in the synthesis of inhibitors of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism and a target for diseases like obesity.[7] Similarly, 2-fluoro-6-methylbenzoic acid is a key building block for Avacopan, a drug used to treat vasculitis, and for potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[8] The methyl ester of 2-chloro-6-fluorobenzoic acid provides a reactive handle for further chemical modifications, such as amidation, to build the final complex drug molecule.

Logical Pathway in Drug Development

The following diagram illustrates the strategic position of this compound in the drug development pipeline.

Drug_Development A This compound (Key Building Block) B Amidation / Functionalization (e.g., with a complex amine) A->B Step 1 C Advanced Intermediate B->C Step 2 D Final Synthetic Steps (Coupling, Deprotection) C->D Step 3 E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E Final Product F Therapeutic Target (e.g., EGFR, SCD1) E->F Inhibition

Caption: Role of the intermediate in API synthesis.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from typical Safety Data Sheets (SDS) for related compounds, as a specific SDS for this exact compound is not widely published. Users must always consult the SDS provided by their specific supplier.

Hazard Identification and Precautions
  • Skin and Eye Irritation: Similar halogenated benzoates are known to cause skin and serious eye irritation.[4][9]

    • Precaution: Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[4]

    • Precaution: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11]

  • Ingestion: May be harmful if swallowed.[9]

    • Precaution: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]

Recommended Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its CAS number, 151360-57-5, identifies a molecule with a unique combination of substituents that offer solutions to common challenges in drug design, from enhancing metabolic stability to controlling molecular conformation. A firm grasp of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this valuable building block in the creation of next-generation therapeutics.

References

  • American Elements.
  • PubChem. (2-Chloro-6-fluorophenyl)
  • Google Patents.
  • Sunway Pharm Ltd.
  • PubChem.
  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

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An In-Depth Technical Guide to Methyl 2-chloro-6-fluorobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

Methyl 2-chloro-6-fluorobenzoate, a halogenated aromatic ester, has emerged as a pivotal intermediate in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the methyl ester, imparts distinct reactivity and physicochemical properties that are highly sought after in the design of novel bioactive compounds. This guide, intended for the discerning scientific professional, delves into the core structural information, synthesis, reactivity, and applications of this versatile building block. By providing a comprehensive understanding of its chemical behavior and utility, we aim to empower researchers to leverage its full potential in their synthetic endeavors.

Core Structural and Physicochemical Profile

This compound is a compound of significant interest due to the interplay of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the steric hindrance they impose, profoundly influences the reactivity of the aromatic ring and the ester moiety.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 151360-57-5[1][2][3]
Molecular Formula C₈H₆ClFO₂[1][2][3]
Molecular Weight 188.58 g/mol [1][2][3]
IUPAC Name This compound[3]
Boiling Point 234.4 °C at 760 mmHg[3]
Predicted logP 2.4[4]

Note: Some physical properties such as melting point and density are not consistently reported in publicly available literature and may vary depending on the purity of the sample.

Spectroscopic Characterization: The Fingerprint of a Molecule

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. While a dedicated, publicly available complete set of spectra for this compound is not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display a complex multiplet pattern for the three protons on the benzene ring, influenced by coupling to each other and to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms. The carbonyl carbon of the ester will appear downfield (around 164-167 ppm). The aromatic carbons will show characteristic shifts influenced by the halogen substituents, with the carbon atoms directly bonded to fluorine and chlorine showing significant shifts and potential C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methyl group, C-O stretching of the ester, and vibrations associated with the C-Cl and C-F bonds.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺˙ would be observed at m/z 188, with a characteristic isotopic pattern [M+2]⁺˙ at m/z 190 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) to give the benzoyl cation, and the loss of the methyl group followed by carbon monoxide. The presence of the halogen atoms will also influence the fragmentation pattern.

Synthesis and Reactivity: Crafting and Utilizing the Building Block

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid.

General Synthesis Workflow: Esterification

SynthesisWorkflow Start 2-Chloro-6-fluorobenzoic Acid Reaction Esterification (Reflux) Start->Reaction Reagents Methanol (Solvent & Reagent) Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluorobenzoic acid (1.0 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogens and the ester group. However, the ortho- and para-directing influence of the halogens can play a role in nucleophilic aromatic substitution reactions, where a suitable nucleophile can displace one of the halogen atoms under specific conditions.

Applications in Drug Discovery and Agrochemicals: A Versatile Scaffold

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value molecules. Its structural motifs are frequently found in compounds with interesting biological activities.

Case Study: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

This compound and its corresponding carboxylic acid are valuable precursors in the development of inhibitors for stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in metabolic diseases such as obesity.[5] The 2-chloro-6-fluoro-substituted phenyl ring often serves as a key pharmacophoric element that interacts with the target protein.

SCD1_Inhibitor_Synthesis Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 2-Chloro-6-fluorobenzoic Acid Step1->Intermediate1 Step2 Amide Coupling (with a suitable amine) Intermediate1->Step2 Product SCD1 Inhibitor Scaffold Step2->Product

Caption: Conceptual pathway for the utilization of the title compound in SCD1 inhibitor synthesis.

The synthesis of these inhibitors often involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then activated and coupled with various amine-containing fragments to build the final drug candidate.[5]

Safety, Handling, and Storage: A Researcher's Responsibility

GHS Hazard Information (Inferred)

Based on data for similar halogenated benzoates, the following GHS classifications are likely applicable:

  • Hazard Statements:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Wear protective gloves/eye protection/face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion: A Valuable Tool for Chemical Innovation

This compound stands as a testament to the power of halogenation in fine-tuning the properties of organic molecules. Its unique structural features make it a valuable and versatile intermediate for the synthesis of complex targets in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for any researcher aiming to incorporate this powerful building block into their synthetic strategies. As the quest for novel and more effective drugs and agrochemicals continues, the importance of such well-defined and reactive intermediates will undoubtedly continue to grow.

References

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  • Angene Chemical. (2021). Safety Data Sheet.
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  • LookChem. (n.d.). Methyl2-chlorobenzoate.
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  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
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  • Google Patents. (2008). (12) United States Patent.
  • Apollo Scientific. (2023). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
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  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
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  • American Elements. (n.d.). This compound.
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  • The Royal Society of Chemistry. (n.d.). Supplemental Information.
  • ChemicalBook. (n.d.). methyl 2-chloro-3-fluoro-6-methylbenzoate CAS#: 1804404-11-2.
  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 2-chloro-6-fluorobenzoate, a substituted aromatic ester of significant interest in synthetic chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere presentation of spectral data, delving into the causal relationships between the molecular structure and the observed NMR signals. We will explore the theoretical underpinnings of chemical shifts and spin-spin coupling, detail a robust experimental protocol for data acquisition, and provide a comprehensive interpretation of the anticipated spectrum.

Molecular Structure and Expected ¹H NMR Features

This compound (C₈H₆ClFO₂) possesses a unique substitution pattern on the benzene ring that dictates a complex and informative ¹H NMR spectrum.[1][2] The presence of a chlorine atom, a fluorine atom, and a methyl ester group ortho to each other creates a distinct electronic environment for the remaining aromatic protons.

The key structural features to consider are:

  • Aromatic Protons: Three protons are attached to the benzene ring at positions 3, 4, and 5. Due to the dissymmetric substitution, these protons are chemically non-equivalent and are expected to give rise to separate signals.[3][4]

  • Methyl Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will produce a single signal.

The electronegativity and spatial arrangement of the chloro, fluoro, and methoxycarbonyl substituents will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol describes a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at ~7.26 ppm, which can serve as an internal reference.[5]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required. TMS is chemically inert and its signal is defined as 0.00 ppm.[6]
  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[6]
  • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
  • Typical acquisition parameters include:
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16 (can be increased for dilute samples)
  • Spectral Width: 0-12 ppm

3. Data Processing:

  • The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum via a Fourier Transform.
  • The spectrum is then phased and baseline corrected.
  • The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).
  • Integration of the signals is performed to determine the relative number of protons contributing to each resonance.

Predicted ¹H NMR Spectral Analysis

Based on established principles of NMR spectroscopy and data from structurally related compounds, the following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound.

Chemical Shift Assignments

The chemical shifts (δ) are influenced by the electronic effects of the substituents. Both chlorine and fluorine are electron-withdrawing groups, which generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values).[7] The methyl ester group is also electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.5 - 7.7Triplet of doublets (td)³J(H5-H4) ≈ 8.0, ⁴J(H5-F) ≈ 5.01H
H-4~7.2 - 7.4Triplet (t)³J(H4-H5) ≈ 8.0, ³J(H4-H3) ≈ 8.01H
H-3~7.1 - 7.3Triplet of doublets (td)³J(H3-H4) ≈ 8.0, ⁴J(H3-Cl) ≈ small1H
-OCH₃~3.9Singlet (s)N/A3H
Detailed Interpretation
  • Aromatic Region (δ 7.0 - 8.0 ppm): The aromatic protons are expected to appear in the region of 7.0 to 8.0 ppm.[5]

    • H-5: This proton is expected to be the most downfield of the aromatic protons due to the combined electron-withdrawing effects of the ortho-fluoro and para-chloro substituents. It will likely appear as a triplet of doublets (td) due to coupling with H-4 (a triplet) and a weaker, four-bond coupling to the fluorine atom (a doublet).

    • H-4: This proton is situated between H-3 and H-5 and will experience coupling to both. This will result in a triplet (t), assuming the coupling constants are similar.

    • H-3: This proton is ortho to the chlorine atom and meta to the fluorine atom. It is expected to appear as a triplet of doublets (td) due to coupling with H-4 (a triplet) and potentially a very small, long-range coupling to the chlorine atom (a doublet), though this may not be resolved.

  • Methyl Protons (δ ~3.9 ppm): The protons of the methyl ester group are not coupled to any other protons and will therefore appear as a sharp singlet.[8] Their chemical shift is in the typical range for methyl esters.

Spin-Spin Coupling

The splitting patterns observed in the aromatic region are a result of through-bond spin-spin coupling between adjacent protons (and the fluorine atom). The magnitude of the coupling constant (J) is indicative of the spatial relationship between the coupled nuclei.

  • ³J (ortho coupling): The coupling between adjacent protons on a benzene ring is typically in the range of 7-9 Hz.

  • ⁴J (meta coupling): The coupling between protons separated by three bonds is smaller, usually 2-3 Hz.

  • ⁵J (para coupling): The coupling between protons separated by four bonds is very small, often close to 0 Hz.

  • J (H-F coupling): Coupling between protons and fluorine can occur over multiple bonds. A four-bond H-F coupling (⁴J) is expected to be in the range of 5-8 Hz.

Visualizing Molecular Interactions

The following diagram illustrates the structure of this compound and the key through-bond couplings that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure and key J-coupling interactions.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton in the molecule. This guide has outlined the theoretical basis for interpreting the spectrum, provided a detailed experimental protocol, and presented a comprehensive analysis of the expected spectral features. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently utilize ¹H NMR for the structural verification and characterization of this and other complex organic molecules.

References

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube.
  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube.
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  • 14.8 INTERPRETATION OF 1H-NMR SPECTRA.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts.
  • 4 - Supporting Information.
  • 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum - ChemicalBook.
  • 4 - The Royal Society of Chemistry.
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  • This compound | CAS 151360-57-5 | AMERICAN ELEMENTS ®.

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An In-depth Technical Guide to the ¹³C NMR Data of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-chloro-6-fluorobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental data, this guide presents a robust predicted ¹³C NMR spectrum, meticulously derived from established substituent chemical shift (SCS) principles. Each predicted chemical shift is rationalized, offering a deep dive into the electronic effects of the chloro, fluoro, and methyl ester substituents on the benzene ring. Furthermore, this document outlines a comprehensive, field-proven protocol for the acquisition of ¹³C NMR spectra for similar small molecules, ensuring data integrity and reproducibility. The guide also touches upon the relevance of this compound and its analogs in the landscape of modern drug development, providing essential context for researchers in the field.

Introduction

This compound is a halogenated aromatic ester with significant applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural rigidity and the presence of multiple reactive sites make it a versatile precursor for various drug candidates. The precise characterization of this compound is paramount for quality control and for understanding its reactivity. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. This guide aims to provide a comprehensive resource on the ¹³C NMR data of this compound, enabling researchers to confidently identify and utilize this important chemical entity.

Predicted ¹³C NMR Data and Interpretation

Due to the unavailability of an experimental ¹³C NMR spectrum in public databases, a predicted spectrum has been generated based on the principle of additivity of substituent chemical shifts (SCS). The chemical shift of benzene (128.0 ppm) is used as a foundational reference.[1] The SCS values for chloro, fluoro, and methyl ester groups are applied to the base value to estimate the chemical shifts of the aromatic carbons.

The structure of this compound with the carbon numbering used for NMR assignment is shown below:

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignment.

Substituent Effects on Aromatic Carbons

The prediction of the chemical shifts for the aromatic carbons (C1-C6) is based on the following well-established substituent effects:

  • Chloro Group (-Cl): This is an inductively withdrawing but mesomerically donating group. It generally causes a downfield shift at the ipso-carbon (the carbon it is attached to) and a smaller downfield shift at the ortho and para carbons, with a slight shielding effect at the meta position.

  • Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong inductive withdrawing effect. However, it is also a weak mesomeric donor. This results in a significant downfield shift at the ipso-carbon and a shielding effect (upfield shift) at the ortho and para carbons.

  • Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both inductive and mesomeric effects, leading to a deshielding (downfield shift) of the ipso, ortho, and para carbons.

The additivity of these effects can be used to predict the chemical shifts of the substituted benzene ring.[2]

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C1~132Attached to the electron-withdrawing ester group.
C2~130Attached to the chloro group (ipso-effect).
C3~125Ortho to the chloro group and meta to the fluoro and ester groups.
C4~130Para to the chloro group and meta to the fluoro and ester groups.
C5~115Ortho to the fluoro group, experiencing its shielding effect.
C6~160Attached to the highly electronegative fluoro group (ipso-effect), resulting in a significant downfield shift.
C=O~165Typical chemical shift for an ester carbonyl carbon.[3]
-OCH₃~52Typical chemical shift for a methyl ester carbon.

Disclaimer: These are predicted values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope. A concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

  • Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

G A Weigh 20-50 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Filter into 5 mm NMR Tube B->C D Cap and Invert to Mix C->D

Caption: Workflow for ¹³C NMR sample preparation.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Shimming: Carefully shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹³C to maximize signal-to-noise.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

    • Acquisition Time (AT): A longer acquisition time will result in better resolution. A typical value is 1-2 seconds.

    • Relaxation Delay (D1): A sufficient relaxation delay is crucial for quantitative analysis, allowing all carbons to fully relax between pulses. A delay of 2-5 seconds is a good starting point. For non-quantitative spectra, a shorter delay can be used to reduce the total experiment time.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans is usually required. This can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration of ¹³C NMR spectra is generally not as reliable for determining the ratio of different carbons as it is in ¹H NMR, due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

Applications in Drug Development

Halogenated benzoic acid derivatives, including compounds structurally related to this compound, are important pharmacophores and intermediates in drug discovery. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, they can:

  • Enhance Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance the binding of a ligand to its protein target.

  • Improve Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Modulate Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The specific substitution pattern of this compound provides a unique scaffold for the synthesis of novel therapeutic agents, and a thorough understanding of its analytical data is therefore of high importance for medicinal chemists.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene.
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link][2]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 2-chloro-6-fluorobenzoate (CAS 151360-57-5), a substituted aromatic ester of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who utilize vibrational spectroscopy for structural elucidation and quality control. We will explore the theoretical underpinnings of its IR spectrum, predict characteristic absorption frequencies based on molecular structure, present a detailed protocol for spectral acquisition using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and offer a thorough interpretation of the resulting spectral data. The causality behind experimental choices and spectral assignments is emphasized to provide actionable, field-proven insights.

Introduction: Molecular Structure and Spectroscopic Significance

This compound is a multi-functionalized aromatic compound. Its utility in organic synthesis stems from the unique electronic and steric environment created by the substituents on the benzene ring. The molecule's structure, featuring a methyl ester group flanked by ortho-chloro and -fluoro substituents, presents a distinct and complex vibrational profile.

Infrared spectroscopy is an indispensable, non-destructive technique for confirming the identity and structural integrity of such molecules. By probing the vibrational modes of specific functional groups, IR spectroscopy provides a unique molecular "fingerprint." For this compound, IR analysis is critical for verifying the presence of the ester carbonyl, the aromatic ring, and the carbon-halogen bonds, as well as confirming the substitution pattern.

cluster_mol This compound C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 F F C6->F O_double O C_ester->O_double = O_single O C_ester->O_single C_methyl CH₃ O_single->C_methyl

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation :

    • Rationale : To eliminate any contaminants from previous analyses.

    • Procedure : Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a solvent-grade isopropanol-wetted, non-abrasive wipe. Allow the solvent to fully evaporate.

  • Background Collection :

    • Rationale : This is a self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O vapor) and the instrument itself from the final sample spectrum.

    • Procedure : With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application :

    • Rationale : Only a small amount of sample is needed, and good contact with the crystal is essential for a strong signal. [1] * Procedure : Place a small amount (1-5 mg) of this compound powder onto the center of the ATR crystal.

  • Pressure Application :

    • Rationale : Applying consistent pressure ensures intimate contact between the solid sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively. [2]Inconsistent pressure is a primary source of poor reproducibility.

    • Procedure : Lower the instrument's press arm and apply a consistent force to the sample. Most modern instruments have a torque-limiting knob to ensure this consistency.

  • Sample Spectrum Collection :

    • Rationale : Co-adding multiple scans improves the signal-to-noise ratio.

    • Procedure : Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning :

    • Rationale : Raw data requires processing to be interpretable.

    • Procedure : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction if necessary.

Spectral Interpretation: Assigning the Key Bands

While a publicly available, experimentally verified spectrum for this compound is not readily accessible in databases like the NIST WebBook, we can construct a highly accurate, predicted interpretation based on the principles discussed and data from analogous compounds like Methyl 2-chlorobenzoate and Methyl 2-fluorobenzoate. [3][4][5] Summary of Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & Comments
3100 - 3030WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring. [6]
2990 - 2950WeakMethyl C-H Asymmetric StretchCharacteristic of the sp³ C-H bonds in the -OCH₃ group. [7]
2860 - 2840WeakMethyl C-H Symmetric StretchCharacteristic of the sp³ C-H bonds in the -OCH₃ group.
~1735 - 1745 Strong Ester C=O Stretch Expected at a high frequency due to the strong inductive electron-withdrawal by ortho-Cl and -F substituents, strengthening the carbonyl bond. [8][9][10]This is a key diagnostic peak.
~1600, ~1580, ~1470MediumAromatic C=C Ring StretchesA series of bands typical for substituted benzene rings. [7][6]
~1440MediumMethyl C-H Asymmetric BendingBending (scissoring) vibration of the ester's methyl group.
~1250 - 1290 Strong Asymmetric C-O Stretch (Ar-C(=O)-O) A strong, characteristic band for aromatic esters.
~1200 - 1240 Strong Aromatic C-F Stretch The C-F bond gives a very strong and reliable absorption in this region.
~1130 - 1160StrongSymmetric C-O Stretch (O-CH₃)The second characteristic C-O stretch of the methyl ester group.
~780StrongC-H Out-of-Plane BendThis strong band is highly characteristic of the 1,2,3-trisubstitution pattern on the aromatic ring.
~750StrongC-Cl StretchThe carbon-chlorine stretch is expected in this region of the fingerprint spectrum. [7]

The Fingerprint Region (1400 - 650 cm⁻¹)

This region is information-rich but also complex, containing numerous overlapping bands from C-O, C-C, C-F, and C-Cl stretching, as well as various bending vibrations. [7]While individual assignment can be challenging without computational modeling, the overall pattern serves as a unique "fingerprint" for this compound. The most prominent and interpretable features here are the strong C-F stretch, the C-Cl stretch, and the powerful C-H out-of-plane bending band that is diagnostic of the substitution pattern.

Conclusion

The infrared spectrum of this compound is a powerful tool for its unambiguous identification. A successful analysis hinges on a three-pronged approach: a theoretical understanding of the molecule's vibrational modes, the meticulous application of a validated experimental protocol such as ATR-FTIR, and a systematic interpretation of the resulting spectrum. The key diagnostic features for this compound are the high-frequency ester carbonyl (C=O) stretch above 1730 cm⁻¹, the strong C-O and C-F stretching bands in the 1300-1100 cm⁻¹ range, and the characteristic C-H out-of-plane bending mode confirming the aromatic substitution pattern. This guide provides the foundational knowledge and practical framework for researchers to confidently employ IR spectroscopy in their work with this and related compounds.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • JoVE. (2024).
  • American Elements. (n.d.).
  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?[Link]
  • Drawell. (n.d.).
  • University of Florida. (n.d.).
  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. [Link]
  • PubChem. (n.d.).
  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]
  • University of California, Los Angeles. (n.d.).
  • Journal of Chemical Education. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
  • NIST. (n.d.). NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.).
  • UCLA Chemistry. (n.d.).
  • NIST. (n.d.).
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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Mass spectrometry analysis of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-6-fluorobenzoate

Introduction

This compound is a halogenated aromatic ester of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and agrochemicals. Its precise structural characterization and purity assessment are paramount for ensuring the integrity of downstream applications. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. The method provides not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's structure and substitution pattern.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the mass spectrometric analysis of this compound. It emphasizes the rationale behind methodological choices, grounding the practical steps in the fundamental principles of ionization and fragmentation.

Foundational Principles & Instrument Selection

The successful analysis of this compound hinges on selecting an appropriate analytical platform that accommodates its physicochemical properties.

  • Analyte Properties: this compound (Chemical Formula: C₈H₆ClFO₂) has a molecular weight of 188.58 g/mol .[1][2] Its structure comprises a stable aromatic ring, an ester functional group, and two different halogen substituents (chlorine and fluorine). These features make it sufficiently volatile and thermally stable for gas chromatography.

  • The Case for GC-MS: Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing this compound.[3] GC provides excellent separation of the analyte from solvents and potential impurities, while MS delivers highly specific detection and structural information. The direct coupling of a GC to an MS source allows for the analysis of the pure, eluted compound.[4]

  • Rationale for Electron Ionization (EI): Electron Ionization (EI) is the preferred method for this analysis. In EI, the sample is bombarded with high-energy electrons (typically standardized at 70 eV), causing the removal of an electron from the molecule to form a radical cation, or molecular ion (M⁺•).[3] This process is considered a "hard" ionization technique because the excess energy imparted to the molecular ion induces extensive and reproducible fragmentation.[4] This fragmentation is invaluable for structural elucidation, as the resulting fragment ions are characteristic of the original molecule's structure.

Experimental Protocol: GC-MS Analysis

This section outlines a robust, self-validating protocol for the GC-MS analysis of this compound.

Sample Preparation

The goal of sample preparation is to introduce the analyte into the instrument in a suitable concentration and solvent, free from non-volatile contaminants.

  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are excellent choices.

  • Dilution: Prepare a stock solution of this compound at approximately 1 mg/mL.

  • Working Solution: Perform a serial dilution from the stock solution to a final concentration of 1-10 µg/mL. This concentration is typically sufficient to produce a strong signal without saturating the detector.

  • Filtration (if necessary): If the sample contains particulate matter, filter the final solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.

Gas Chromatography (GC) Conditions

The GC method is designed to ensure the sharp, symmetric elution of the analyte.

ParameterValueRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile organic compounds.
Carrier Gas HeliumInert carrier gas, providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A standard flow rate that balances analysis speed and separation efficiency.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for split/splitless injectors.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peak shapes for a concentrated sample.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minThe temperature program is designed to elute the analyte efficiently while separating it from any earlier or later eluting impurities.
Mass Spectrometry (MS) Conditions

The MS parameters are set to achieve sensitive detection and characteristic fragmentation.

ParameterValueRationale
Ion Source Electron Ionization (EI)Provides reproducible, library-searchable fragmentation patterns.[4]
Ionization Energy 70 eVThe industry standard for EI-MS, ensuring consistent fragmentation and allowing comparison with spectral libraries (e.g., NIST).[3]
Source Temperature 230 °CMaintains the analyte in the gas phase and prevents contamination of the ion source.
Mass Range m/z 40-250A scan range that encompasses the molecular ion and all significant fragment ions.
Scan Mode Full ScanAcquires the complete mass spectrum for structural confirmation.

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is predicted to exhibit several key features that together provide unambiguous structural confirmation.

The Molecular Ion (M⁺•) Peak

The most critical feature for confirming the molecular weight is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units (M⁺• and M+2).[5]

  • m/z 188 (M⁺•): Represents the molecular ion containing the ³⁵Cl isotope.

  • m/z 190 (M+2): Represents the molecular ion containing the ³⁷Cl isotope.

  • Isotopic Ratio: The relative intensity of the m/z 188 peak to the m/z 190 peak will be approximately 3:1. This signature is definitive proof of the presence of a single chlorine atom in the molecule.[5]

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. The ester group and halogen substituents are the primary sites of fragmentation.

  • Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[6] The cleavage of the ester C-O bond results in the loss of a methoxy radical (mass 31) and the formation of a highly stable acylium cation. This fragment is expected to be one of the most abundant in the spectrum.

    • [M - OCH₃]⁺ → m/z 157/159

  • Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the entire ester functional group as a radical (mass 59). This leaves the substituted phenyl cation.

    • [M - COOCH₃]⁺ → m/z 129/131

  • Sequential Loss of Carbon Monoxide (CO): The acylium ion formed in pathway 1 (m/z 157/159) can further fragment by losing a neutral carbon monoxide molecule (mass 28). This is a common subsequent fragmentation for acylium ions.

    • [M - OCH₃ - CO]⁺ → m/z 129/131

The diagram below illustrates these primary fragmentation routes.

G M Molecular Ion (M⁺•) m/z 188/190 F1 Acylium Cation [M - OCH₃]⁺ m/z 157/159 M->F1 - •OCH₃ (31 Da) F2 Phenyl Cation [M - COOCH₃]⁺ m/z 129/131 M->F2 - •COOCH₃ (59 Da) F1->F2 - CO (28 Da)

Predicted fragmentation pathway of this compound.

Data Summary and Workflow

Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (³⁵Cl / ³⁷Cl)Proposed Fragment IonNeutral LossNotes
188 / 190[C₈H₆ClFO₂]⁺•-Molecular Ion (M⁺•), ~3:1 ratio
157 / 159[C₇H₃ClFO]⁺•OCH₃Loss of methoxy radical, likely a major peak
129 / 131[C₆H₃ClF]⁺•COOCH₃ or (•OCH₃ + CO)Substituted phenyl cation
Overall Analytical Workflow

The entire process, from sample handling to final analysis, follows a logical and systematic sequence to ensure data quality and integrity.

G cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis (GC-MS) cluster_data Post-Analysis A Sample Receipt & Login B Sample Preparation (Dilution in Solvent) A->B C GC Injection & Separation B->C D EI Ionization & Fragmentation C->D E Mass Analysis (e.g., Quadrupole) D->E F Ion Detection E->F G Data Acquisition & Processing F->G H Spectrum Interpretation (M⁺•, Isotopes, Fragments) G->H I Final Report Generation H->I

Systematic workflow for the GC-MS analysis of a chemical intermediate.

Conclusion

The GC-MS analysis of this compound using electron ionization is a powerful and definitive method for its structural confirmation and purity assessment. A successful analysis relies on a combination of proper sample preparation, optimized chromatographic separation, and a thorough understanding of the predictable fragmentation pathways. The presence of the molecular ion pair at m/z 188/190 with a 3:1 intensity ratio is the most crucial diagnostic feature, confirming both the molecular weight and the presence of a single chlorine atom. Further structural evidence is provided by the characteristic losses of the methoxy radical (•OCH₃) and the methoxycarbonyl radical (•COOCH₃), which are consistent with the known fragmentation behavior of methyl benzoate esters. This comprehensive approach ensures high confidence in the analytical results, which is essential for quality control in research and industrial applications.

References

  • PubChem. (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate | C14H9ClF2O2.
  • El-Sayed, A. M., et al. (2006). Methyl benzoate as a marker for the detection of mold in indoor building materials. Journal of microbiological methods, 65(2), 240–246. [Link]
  • Wiley Analytical Science. (2006).
  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS.
  • ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs... | Download Scientific Diagram. [Link]
  • American Elements. (n.d.).
  • Restek. (n.d.). Methyl benzoate.
  • Stults, J. T., et al. (2003). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 14(7), 776–786. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). Methyl 2-chlorobenzoate.
  • LCGC International. (n.d.).
  • Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]
  • PubChemLite. (n.d.).
  • NIST. (n.d.).
  • Analytical Chemistry. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 38(11), 1541–1545. [Link]
  • SIELC Technologies. (2018).
  • Science Ready. (2021, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2023).
  • NIST. (n.d.).

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2-chloro-6-fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

Methyl 2-chloro-6-fluorobenzoate, a halogenated aromatic ester, serves as a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in creating complex, biologically active molecules underscores the critical need to understand its behavior in various chemical environments, paramount among which is its solubility in organic solvents.[3] This parameter governs reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth exploration of the solubility characteristics of this compound, moving beyond mere data presentation to elucidate the underlying principles and provide actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages physicochemical theories, data from analogous compounds, and established experimental methodologies to empower researchers in their practical applications.

Section 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The "like dissolves like" principle, a cornerstone of solubility theory, posits that substances with similar polarities and intermolecular forces are more likely to be miscible.

This compound possesses a molecular structure characterized by a moderately polar ester group and a phenyl ring substituted with two different halogen atoms, chlorine and fluorine. This combination of a polar functional group and a larger, less polar aromatic ring results in a nuanced solubility profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₆ClFO₂[1][4]
Molecular Weight188.58 g/mol [1]
AppearanceColorless to light yellow clear liquid[3]
Boiling Point105 °C at 15 mmHg[3]
Density~1.35 g/mL[3]

The presence of the ester group allows for dipole-dipole interactions and potential, albeit weak, hydrogen bonding with protic solvents. The chlorinated and fluorinated benzene ring contributes to the molecule's overall size and polarizability, influencing its interactions with aromatic and non-polar solvents.

Section 2: Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, theoretical models provide a robust framework for predicting solubility. The Hansen Solubility Parameters (HSP) offer a powerful method for quantifying the "like dissolves like" principle. HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5]

The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of two substances can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

While the exact HSP values for this compound are not published, they can be estimated based on its structure and comparison with similar molecules. The following diagram illustrates the conceptual relationship between solute and solvent HSPs for predicting solubility.

HSP_Concept cluster_solute Solute (this compound) cluster_solvents Potential Solvents Solute Solute (δD_s, δP_s, δH_s) GoodSolvent Good Solvent (δD_g, δP_g, δH_g) Solute->GoodSolvent Small Ra (High Affinity) PoorSolvent Poor Solvent (δD_p, δP_p, δH_p) Solute->PoorSolvent Large Ra (Low Affinity)

Caption: Hansen Solubility Parameter (HSP) distance concept for solubility prediction.

Section 3: Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle and data from analogous compounds such as methyl benzoate and other halogenated benzoates, a qualitative solubility profile for this compound can be predicted.[6] For instance, methyl benzoate is miscible with many organic solvents like methanol and ether.[6] Similarly, other chlorinated methyl benzoates show good solubility in ethanol.[6]

Predicted Qualitative Solubility of this compound:

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polarity of methanol aligns well with the ester group.
EthanolSolubleSimilar to methanol, ethanol's polarity is compatible.
Polar Aprotic AcetoneVery SolubleAcetone's polarity is well-suited to dissolve the moderately polar solute.
AcetonitrileSolubleA polar aprotic solvent expected to effectively solvate the molecule.
Dimethylformamide (DMF)Very SolubleA highly polar solvent likely to be an excellent choice.
Dimethyl Sulfoxide (DMSO)Very SolubleAnother highly polar solvent expected to readily dissolve the solute.
Tetrahydrofuran (THF)SolubleA moderately polar ether that should be a good solvent.
Non-Polar TolueneSolubleThe aromatic ring of toluene can interact favorably with the phenyl ring of the solute through π-π stacking.
Dichloromethane (DCM)Very SolubleA chlorinated solvent often effective for dissolving moderately polar organic compounds.
ChloroformVery SolubleSimilar to DCM, chloroform is expected to be a very good solvent.
Diethyl EtherSolubleA slightly polar ether that should be a suitable solvent.
HexaneSparingly SolubleThe non-polar nature of hexane is less compatible with the polar ester group.

Section 4: Experimental Determination of Solubility

While predictions are valuable, empirical determination remains the gold standard. The choice of method depends on the required accuracy, throughput, and available resources.[7]

Equilibrium Solubility Determination (Shake-Flask Method)

This traditional and highly reliable method measures the thermodynamic equilibrium solubility.[8]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Temperature control is crucial as solubility is temperature-dependent.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid. Filtration should be performed carefully to avoid temperature changes and solvent evaporation.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

The following diagram outlines the workflow for the shake-flask method.

Shake_Flask_Workflow Start Start Step1 Add excess solute to solvent Start->Step1 Step2 Equilibrate with agitation (Constant Temperature) Step1->Step2 Step3 Separate solid and liquid phases (Centrifugation/Filtration) Step2->Step3 Step4 Dilute supernatant Step3->Step4 Step5 Quantify concentration (HPLC/GC) Step4->Step5 End Calculate Solubility Step5->End

Sources

An In-Depth Technical Guide to the Stability of Methyl 2-chloro-6-fluorobenzoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Methyl 2-chloro-6-fluorobenzoate when subjected to acidic conditions. As a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, understanding its degradation profile is paramount for ensuring the quality, efficacy, and safety of final products. This document outlines the theoretical principles governing its stability, presents a detailed protocol for a forced degradation study compliant with ICH guidelines, and discusses the analytical methodologies required for accurate assessment. The guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Stability

This compound is a key building block in modern organic synthesis. Its unique substitution pattern, featuring two ortho-halogen substituents, imparts specific reactivity and conformational properties that are leveraged in the creation of complex molecules. However, these same electronic and steric factors significantly influence its stability. Processes such as synthesis, purification, formulation, and storage can expose the compound to acidic environments, potentially leading to degradation.

A thorough understanding of the molecule's behavior under acidic stress is not merely an academic exercise. It is a regulatory and scientific necessity.[1][2] Forced degradation studies, such as the one detailed herein, are essential for:

  • Identifying Potential Degradants: Uncovering the structure of impurities that may form under stress conditions.[1][3]

  • Elucidating Degradation Pathways: Gaining insight into the chemical mechanisms of decomposition, which can inform strategies to mitigate instability.[1][2][4]

  • Developing Stability-Indicating Methods: Ensuring that the analytical methods used for quality control can accurately separate and quantify the parent compound from its degradation products.[2][3][5]

  • Informing Formulation and Packaging Decisions: Guiding the selection of excipients, storage conditions, and packaging to ensure the long-term stability and shelf-life of the final product.[1]

This guide will focus specifically on acid-catalyzed hydrolysis, a primary degradation pathway for ester-containing compounds.

Mechanistic Insights: Acid-Catalyzed Ester Hydrolysis

The hydrolysis of an ester in the presence of an acid catalyst is a well-understood nucleophilic acyl substitution reaction. The mechanism is essentially the reverse of a Fischer esterification.[6]

The process can be broken down into several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

  • Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former water molecule) to one of the oxygen atoms of the original ester. This converts the methoxy group (-OCH₃) into a good leaving group (methanol, CH₃OH).[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methanol molecule.[7]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.[7]

The Influence of Ortho-Halogen Substituents

The presence of chlorine and fluorine atoms at the ortho positions to the ester group has a profound and complex effect on the rate of hydrolysis.

  • Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect.[8][9] This effect pulls electron density away from the benzene ring and, by extension, from the carbonyl carbon. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the benzene ring through resonance.[9][10][11] This effect pushes electron density towards the carbonyl group, which would decrease its electrophilicity and slow down hydrolysis.

  • Steric Hindrance: The bulky chlorine and smaller fluorine atoms in the ortho positions can sterically hinder the approach of the water nucleophile to the carbonyl carbon. This steric shield would be expected to decrease the rate of hydrolysis. The carboxylic acid group that is formed is often twisted out of the plane of the phenyl ring due to these steric factors.[12]

For halogens, the inductive electron-withdrawing effect generally outweighs the resonance-donating effect.[11][13] Therefore, the primary electronic influence of the chloro and fluoro groups is to activate the ester toward hydrolysis. However, this is counteracted by the steric hindrance they provide. The final observed rate of degradation will be a delicate balance of these competing electronic and steric factors. The main degradation product expected is 2-chloro-6-fluorobenzoic acid.[12][14]

Experimental Protocol: Forced Degradation Study

This section provides a detailed methodology for conducting a forced degradation study of this compound under acidic conditions, in accordance with ICH Q1A(R2) guidelines.[3] The goal is to achieve a target degradation of 5-20%, as this range is sufficient to identify and quantify degradants without destroying the molecule entirely.[3][15]

Materials and Equipment
  • Test Substance: this compound (purity >99%)

  • Reagents: Hydrochloric acid (HCl, analytical grade), Sodium hydroxide (NaOH, for neutralization), Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water (Type I)

  • Equipment: Calibrated analytical balance, Volumetric flasks (Class A), pH meter, Thermostatically controlled water bath or oven, HPLC system with UV or Mass Spectrometry (MS) detector, Reversed-phase C18 HPLC column, Syringe filters (0.45 µm).

Experimental Workflow

The overall workflow for the stability study is depicted below.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Sample Processing & Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) dilute Dilute Stock to Working Concentration (e.g., 100 µg/mL in Stress Medium) prep->dilute acid Acid Hydrolysis 0.1 M HCl @ 60°C dilute->acid control Control Sample (No Acid) @ 60°C dilute->control sample Withdraw Aliquots at T=0, 2, 4, 8, 24 hours acid->sample control->sample quench Neutralize with NaOH to stop degradation sample->quench hplc Analyze via Stability-Indicating HPLC-UV/MS Method quench->hplc data Quantify Parent & Degradant(s) Calculate % Degradation hplc->data

Caption: Workflow for Acidic Forced Degradation Study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.[15]

  • Preparation of Stress Samples:

    • Acid Stress: Transfer a known volume of the stock solution into a volumetric flask. Add 0.1 M HCl to the mark to achieve a final concentration of approximately 100 µg/mL.

    • Control: Prepare a similar sample using purified water instead of HCl to serve as a control.

  • Incubation: Place the flasks in a thermostatically controlled environment set to 60°C.[15] Note: The temperature can be adjusted to achieve the desired rate of degradation.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equivalent molar amount of NaOH. This step is crucial to halt the acid-catalyzed hydrolysis and ensure the sample composition is "frozen" at that time point.

  • Analysis: Analyze each neutralized sample using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from any degradation products.[5][16] A reversed-phase C18 column with a mobile phase of methanol/phosphate buffer is often a good starting point. UV detection is common, but HPLC-MS can be used for structural elucidation of unknown degradants.[17][18]

  • Data Evaluation: Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial (T=0) peak area. Identify and quantify any major degradants.

Data Presentation and Interpretation

The quantitative data gathered from the HPLC analysis should be summarized in a clear, structured table.

Stress ConditionTime (hours)Parent Compound Remaining (%)2-chloro-6-fluorobenzoic acid (%)
0.1 M HCl, 60°C0100.00.0
297.22.7
494.55.3
889.110.6
2478.820.9
Control (Water), 60°C2499.8< 0.1

Table 1: Representative data from a forced degradation study of this compound.

The results in the table indicate significant degradation under acidic conditions, while the compound remains stable in the control sample, confirming that the degradation is acid-catalyzed. The primary degradant is identified as 2-chloro-6-fluorobenzoic acid.

Proposed Degradation Pathway

The experimental data supports the acid-catalyzed hydrolysis mechanism, leading to the formation of 2-chloro-6-fluorobenzoic acid and methanol.

G cluster_reactants Reactants cluster_products Products ester This compound product 2-chloro-6-fluorobenzoic acid ester->product Hydrolysis methanol Methanol ester->methanol Hydrolysis acid H₃O⁺ (Acid Catalyst)

Sources

An In-depth Technical Guide on the Thermal Decomposition of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of Methyl 2-chloro-6-fluorobenzoate, a compound of interest in pharmaceutical and chemical synthesis. Understanding the thermal stability and decomposition pathways of this molecule is critical for ensuring safety, optimizing reaction conditions, and predicting the formation of potential impurities during drug development and manufacturing. This document delineates the mechanistic pathways of decomposition, identifies key degradation products, and outlines robust analytical methodologies for studying these processes. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for professionals working with halogenated aromatic esters.

Introduction: The Significance of Thermal Stability in Drug Development

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties that are often exploited in medicinal chemistry to modulate the potency and pharmacokinetic profile of drug candidates. However, these halogen substituents also significantly influence the molecule's thermal stability.

The thermal decomposition of an API or its intermediates can lead to the formation of impurities, which may be toxic or reduce the efficacy of the final drug product. Therefore, a thorough understanding of the thermal behavior of this compound is not merely an academic exercise but a critical component of process safety, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides an in-depth exploration of the factors governing its thermal decomposition and the analytical techniques used to characterize it.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal decomposition.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

These properties provide a baseline for handling and storage, as well as for designing experimental protocols for thermal analysis.

Postulated Mechanisms of Thermal Decomposition

The thermal decomposition of this compound is a complex process that can proceed through several potential pathways, influenced by factors such as temperature, atmosphere, and the presence of catalysts. Based on the literature for related halogenated aromatic esters, the following mechanisms are considered the most probable.

Decarboxylation and Decarbonylation

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a common thermal decomposition pathway for carboxylic acids and their derivatives.[2] For esters like this compound, this process is often preceded by or coupled with other reactions. While direct decarboxylation of the ester is less common, it can be facilitated by the presence of the halogen substituents.[2]

A related process is decarbonylation, which involves the loss of a carbonyl group (CO). Transition-metal catalysis can promote decarbonylative transformations of aromatic esters.[3] In the absence of a catalyst, high temperatures can induce homolytic cleavage of the C(acyl)-O bond, initiating a radical cascade that could lead to decarbonylation.

Dehalogenation and Reductive Dehalogenation

The carbon-halogen bonds (C-Cl and C-F) are susceptible to cleavage at elevated temperatures. The relative strength of these bonds (C-F > C-Cl) suggests that dechlorination is more likely to occur at lower temperatures than defluorination. This process can be influenced by the reaction environment. For instance, in the presence of a hydrogen-donating medium, reductive dehalogenation can occur, where the halogen is replaced by a hydrogen atom.[4][5]

Benzyne Formation

The pyrolysis of o-halobenzoates has been shown to proceed through the formation of a highly reactive benzyne intermediate.[6][7] In the case of this compound, the elimination of the chloro and a neighboring hydrogen atom, or the fluoro and a neighboring hydrogen atom, could potentially lead to the formation of a fluorinated or chlorinated benzyne, respectively. These intermediates would then rapidly react with other molecules in the system.

Sources

In-Depth Technical Guide: The Reactivity of the Ester Group in Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-fluorobenzoate is a key intermediate in the synthesis of numerous pharmaceutical compounds and agrochemicals. The reactivity of its ester group is intricately modulated by the presence of ortho-chloro and -fluoro substituents. This guide provides a comprehensive analysis of the steric and electronic effects governing the chemical behavior of the ester moiety. We will delve into the mechanistic details of key transformations including hydrolysis, transesterification, reduction, and reactions with organometallic reagents. This document serves as a technical resource, offering field-proven insights and detailed protocols to aid in the strategic design and optimization of synthetic routes involving this versatile building block.

Introduction: The Significance of a Dihalogenated Benzoate Ester

This compound is a valuable starting material in medicinal chemistry and process development. Its utility stems from the unique electronic properties conferred by its halogen substituents, which can influence molecular conformation, metabolic stability, and binding interactions of the final active pharmaceutical ingredient (API).[1] For instance, related halogenated benzoic acids are used in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors for treating obesity and epidermal growth factor receptor (EGFR) inhibitors.[2][3] Understanding the reactivity of the ester group is paramount for its effective utilization in multi-step synthetic sequences.

The core of this guide will focus on the interplay of electronic and steric factors that dictate the accessibility and electrophilicity of the ester carbonyl carbon. The ortho-positioning of both a chloro and a fluoro group creates a unique chemical environment that differentiates its reactivity from simpler benzoate esters.

Molecular Structure and Key Physicochemical Properties
PropertyValueSource
CAS Number 151360-57-5[4]
Molecular Formula C₈H₆ClFO₂[4]
Molecular Weight 188.58 g/mol [5]
Appearance White to off-white crystalline solid or liquidVaries by supplier
SMILES COC(=O)C1=C(C=CC=C1F)Cl[6]
InChIKey CGOPETUZNLPTSU-UHFFFAOYSA-N[6]

The "Ortho Effect": A Dominant Influence on Reactivity

The reactivity of the ester group in this compound is profoundly influenced by the "ortho effect." This phenomenon, a combination of steric and electronic factors, is a critical consideration in predicting and controlling reaction outcomes.[7][8]

Electronic Effects

Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, by extension, from the ester carbonyl group. This increased electrophilicity of the carbonyl carbon generally makes it more susceptible to nucleophilic attack.

However, both halogens also possess lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+R or +M effect). For halogens, the inductive effect typically outweighs the resonance effect. The net result is an activated carbonyl group, primed for reaction.

Steric Hindrance

The presence of two bulky substituents in the ortho positions creates significant steric hindrance around the ester functionality.[9] This steric congestion can impede the approach of nucleophiles to the carbonyl carbon. The interplay between the activating electronic effects and the deactivating steric effects is a central theme in the chemistry of this molecule.

A key consequence of this steric crowding is the potential for Steric Inhibition of Resonance (SIR) . The bulky ortho groups can force the ester group to twist out of the plane of the benzene ring.[8][10] This loss of planarity disrupts the conjugation between the carbonyl group's π-system and the aromatic ring.[9] While this might slightly decrease the electronic communication, the dominant effect is often the increased accessibility of the carbonyl carbon to incoming nucleophiles, as it is pushed further from the shielding influence of the ring.

G cluster_Ortho_Effect The Ortho Effect on Reactivity Ester_Group Ester Group (-COOCH₃) Electronic_Effects Electronic Effects Ester_Group->Electronic_Effects Experiences Steric_Effects Steric Effects Ester_Group->Steric_Effects Experiences Reactivity Enhanced Reactivity Electronic_Effects->Reactivity Inductive Withdrawal (-I) Increases Carbonyl Electrophilicity Steric_Effects->Reactivity Steric Hindrance Steric Inhibition of Resonance (SIR) Ortho_Substituents 2-Chloro & 6-Fluoro Substituents Ortho_Substituents->Ester_Group Influence

Caption: The dual influence of electronic and steric effects on the ester group's reactivity.

Key Reactions of the Ester Group

The unique electronic and steric environment of this compound dictates its behavior in common ester transformations.

Hydrolysis: Formation of 2-chloro-6-fluorobenzoic acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification)

This is the more common and often more efficient method for hindered esters. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. For sterically hindered esters like this one, the reaction may be slower than for unhindered esters. In some extreme cases of steric hindrance, an alternative Sₙ2-type mechanism (BAl2) where the nucleophile attacks the methyl group can occur, although the BAc2 mechanism is generally favored.[11]

Typical Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.5 - 3.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

An effective synthetic route for the preparation of 2-chloro-6-fluorobenzoic acid has been described involving diazotization, fluorination, ammoxidation, and hydrolysis reactions.[12]

Reduction to (2-chloro-6-fluorophenyl)methanol

The ester group can be reduced to the corresponding primary alcohol, (2-chloro-6-fluorophenyl)methanol, using powerful reducing agents.

Choice of Reagent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Softer reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

Mechanism: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester carbonyl carbon. This is followed by the elimination of the methoxide leaving group and a second hydride addition to the intermediate aldehyde.

Typical Protocol:

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol, which can be purified by column chromatography or distillation.

Reaction with Organometallic Reagents

The reaction with Grignard or organolithium reagents provides a route to tertiary alcohols. However, the steric hindrance in this compound makes this transformation challenging.

Challenges: The bulky ortho substituents can significantly hinder the approach of the organometallic nucleophile.[13] This can lead to slow reaction rates or favor side reactions such as enolization if there are acidic alpha-protons (not applicable in this case).

Mechanism: The reaction involves a nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. This is followed by the elimination of methoxide to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent to yield the tertiary alcohol after acidic workup.

General Protocol (Example with Methylmagnesium Bromide): [1]

  • Prepare the Grignard reagent (e.g., methylmagnesium bromide) from magnesium turnings and methyl bromide in anhydrous diethyl ether or THF under an inert atmosphere.[1]

  • In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Cool the Grignard reagent solution to 0 °C and slowly add the ester solution dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Due to steric hindrance, prolonged reaction times or elevated temperatures may be necessary.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude tertiary alcohol by column chromatography.

G Start This compound Hydrolysis Hydrolysis (e.g., NaOH, H₂O, heat) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄, THF) Start->Reduction Grignard Grignard Reaction (e.g., 2 eq. RMgX, THF) Start->Grignard Acid 2-chloro-6-fluorobenzoic acid Hydrolysis->Acid Alcohol (2-chloro-6-fluorophenyl)methanol Reduction->Alcohol Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] It may cause skin and eye irritation.[16] All manipulations should be performed in a well-ventilated fume hood.[14] Store the compound in a tightly closed container in a cool, dry place.[17] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17]

Conclusion

The reactivity of the ester group in this compound is a nuanced subject, governed by a delicate balance of activating electronic effects and significant steric hindrance from the ortho-chloro and -fluoro substituents. A thorough understanding of these principles is crucial for researchers and drug development professionals to effectively utilize this important synthetic intermediate. By carefully selecting reagents and reaction conditions, the ester functionality can be selectively transformed into a variety of useful functional groups, paving the way for the efficient synthesis of complex molecular targets.

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A Technical Guide to Steric Hindrance in Methyl 2-chloro-6-fluorobenzoate: Conformational Effects and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution pattern of an aromatic ring is a fundamental determinant of a molecule's physical and chemical properties. In the case of 1,2,6-trisubstituted benzene derivatives, particularly those with bulky groups flanking a reactive center, steric hindrance becomes a dominant controlling factor. This guide provides an in-depth technical analysis of Methyl 2-chloro-6-fluorobenzoate, a key pharmaceutical intermediate, as a model system for understanding the profound implications of the "ortho effect."[1][2] We will explore how the steric clash between the ortho chloro and fluoro substituents and the methyl ester group forces a non-planar conformation, fundamentally altering the molecule's electronic structure, reactivity in nucleophilic acyl substitution reactions, and spectroscopic signature. This document synthesizes theoretical principles with practical experimental protocols, offering field-proven insights for professionals engaged in organic synthesis and medicinal chemistry.

The "Ortho Effect": Steric Inhibition of Resonance

In typical aromatic esters, the ester group is largely coplanar with the benzene ring, allowing for resonance delocalization between the carbonyl group's π-system and the aromatic ring. This conjugation stabilizes the molecule. However, when bulky substituents are placed in the ortho positions, a powerful steric repulsion emerges between the substituents and the ester group.[3] This phenomenon, known as the "ortho effect," forces the ester moiety to twist out of the plane of the benzene ring.[4]

This geometric distortion has a critical consequence: Steric Inhibition of Resonance (SIR) .[5][6] By breaking the coplanarity, the orbital overlap required for resonance is significantly diminished.[2] This has two major impacts:

  • Ground-State Destabilization: The loss of resonance stabilization raises the ground-state energy of the ester, making it inherently less stable than its planar counterparts.

  • Altered Reactivity: The steric bulk of the ortho groups can physically block or hinder the trajectory of an incoming nucleophile targeting the electrophilic carbonyl carbon.[4] Paradoxically, the loss of resonance can sometimes lead to an increase in reactivity by making the ground state more energetic and thus closer to the transition state energy. The observed reactivity is therefore a finely tuned balance between these opposing steric and electronic factors.

G cluster_0 Planar System (e.g., Methyl 4-chlorobenzoate) cluster_1 Sterically Hindered System (e.g., this compound) Planar Planar Conformation Resonance Effective π-Conjugation (Ring <=> Carbonyl) Planar->Resonance Allows Stability Ground State Stabilized Resonance->Stability Leads to Hindered Ortho Substituents Induce Steric Strain Twisted Twisted Conformation (Non-planar Ester Group) Hindered->Twisted Forces NoResonance Steric Inhibition of Resonance (SIR) Twisted->NoResonance Causes Destability Ground State Destabilized NoResonance->Destability Leads to

Caption: Logical flow of steric hindrance effects in aromatic esters.

Conformational Analysis of this compound

The presence of two distinct halogen substituents at the ortho positions (chlorine and fluorine) creates a highly constrained environment around the ester group. Computational studies on the parent carboxylic acid, 2-chloro-6-fluorobenzoic acid, reveal that the molecule adopts a non-planar conformation to relieve this strain.[7] The larger chlorine atom and the smaller, but highly electronegative, fluorine atom exert significant repulsive forces on the carbonyl oxygen and methoxy group.

Quantum chemical calculations show that the cis conformer of 2-chloro-6-fluorobenzoic acid (where the carboxylic proton is oriented toward the chlorine atom) is the lowest in energy.[7] This preference is expected to carry over to the methyl ester. The critical parameter is the dihedral angle between the plane of the aromatic ring and the plane of the ester group (C2-C1-C=O), which deviates significantly from 0° or 180°.

Table 1: Calculated Conformational Properties of Substituted Benzoic Acids

CompoundLowest Energy ConformerC2-C1-C=O Dihedral Angle (°)Relative Energy (kJ·mol⁻¹)Reference
Benzoic AcidPlanar (cis)~00[8]
2-Fluorobenzoic AcidPlanar (cis)~00[8]
2-Chlorobenzoic AcidNon-planar (cis)~13.60[8]
2-Chloro-6-fluorobenzoic AcidNon-planar (cis)~30-40 (estimated)0[7]

Causality Behind Experimental Choice: Computational modeling is chosen as the initial step because it provides a quantitative, low-cost method to visualize the molecule's preferred three-dimensional structure and to quantify the energetic consequences of steric hindrance before undertaking complex spectroscopic or kinetic experiments.[9]

G cluster_workflow Computational Analysis Workflow A 1. Initial Structure Generation (this compound) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C Verify Minimum (No Imaginary Frequencies) D 4. Conformer Identification (Lowest Energy Structure) C->D E 5. Property Calculation (Dihedral Angles, Energies, NMR Shifts) D->E

Caption: A typical workflow for computational conformational analysis.

Impact on Reactivity: Nucleophilic Acyl Substitution

The hydrolysis of esters is a classic example of nucleophilic acyl substitution.[10] Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[11][12] The rate of this reaction is highly sensitive to the steric and electronic environment of the carbonyl group.

For this compound, two primary factors govern its reactivity toward a nucleophile (Nu⁻):

  • Steric Shielding: The Cl and F atoms, along with the out-of-plane methoxy group, create a congested space around the carbonyl carbon. This "steric shield" raises the activation energy for the formation of the tetrahedral intermediate by impeding the nucleophile's approach.[4][13]

  • Electronic Effects: Both Cl and F are electron-withdrawing via the inductive effect, which increases the partial positive charge (δ+) on the carbonyl carbon, making it more electrophilic. This effect would tend to accelerate the reaction.

The net result is a competition between unfavorable steric hindrance and favorable electronic activation. Experimental data for similar systems often show that the steric effect is dominant, leading to a slower reaction rate compared to less-hindered meta or para isomers.[14]

G start This compound + OH⁻ TS1 Transition State 1 (Sterically Hindered) start->TS1 Nucleophilic Attack (Rate-Determining Step) intermediate Tetrahedral Intermediate O⁻ OH OCH₃ TS1->intermediate note1 Steric clash from ortho Cl and F substituents raises energy of TS1, slowing the reaction. TS2 Transition State 2 intermediate->TS2 Collapse of Intermediate product 2-Chloro-6-fluorobenzoate + CH₃OH TS2->product Loss of Methoxide

Caption: Energy profile of base-catalyzed hydrolysis highlighting steric hindrance.

Spectroscopic Signatures of Steric Hindrance

Spectroscopic techniques provide powerful, direct evidence of the conformational consequences of steric hindrance.

  • Nuclear Magnetic Resonance (NMR): The chemical shifts of the aromatic protons are sensitive to their local electronic environment.[15] Due to the twisted ester group, the aromatic protons of this compound will experience a different anisotropic effect from the carbonyl group compared to a planar analogue. The non-equivalence of the chemical environments can lead to more complex splitting patterns. Computational methods can predict ¹³C NMR chemical shifts with reasonable accuracy, providing a means to correlate calculated conformations with experimental data.[16]

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching band is an excellent probe for conjugation.[17] In a planar, conjugated system, resonance delocalization weakens the C=O double bond, lowering its stretching frequency (typically 1715-1730 cm⁻¹). When steric hindrance forces the ester group out of plane, this conjugation is lost.[17] As a result, the C=O bond gains more pure double-bond character, and its stretching frequency shifts to a higher wavenumber (blue shift), often closer to that of a non-conjugated, aliphatic ester (1735-1750 cm⁻¹).

Table 2: Expected Spectroscopic Data Comparison

FeatureMethyl 4-chlorobenzoate (Planar Ref.)This compoundRationale for Difference
¹H NMR Two doublets in aromatic regionThree distinct signals in aromatic regionAsymmetric substitution and hindered rotation create three unique proton environments.
IR (ν_C=O) ~1724 cm⁻¹> 1735 cm⁻¹ (predicted)Steric Inhibition of Resonance reduces conjugation, strengthening the C=O bond.

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed to be robust and self-validating. The synthesis protocol includes purification and characterization steps to ensure the purity of the starting material for kinetic analysis. The kinetic protocol employs a standard spectrophotometric method that relies on well-established principles (Beer-Lambert law) for reliable rate determination.

Protocol 5.1: Synthesis of this compound

This procedure describes a standard Fischer esterification, a reliable method for converting carboxylic acids to methyl esters.

Materials:

  • 2-Chloro-6-fluorobenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask, add 2-chloro-6-fluorobenzoic acid (e.g., 5.0 g, 28.6 mmol).

  • Add anhydrous methanol (e.g., 70 mL). Stir until the solid is fully dissolved.

  • Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.15 mL, ~2.8 mmol).

    • Expert Insight: The catalytic acid is added slowly and while cooling to control the exothermic reaction of mixing acid with methanol.

  • Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the reaction to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (1 x 50 mL).

    • Expert Insight: The bicarbonate wash is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 5.2: Kinetic Analysis of Base-Catalyzed Hydrolysis

This protocol uses UV-Vis spectrophotometry to monitor the disappearance of the aromatic ester, which typically has a different UV absorbance profile from its corresponding carboxylate product.

Materials:

  • Pure this compound

  • Methyl 4-chlorobenzoate (for comparison)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Solvent system (e.g., 50:50 acetonitrile/water)

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

  • Quartz cuvettes, stopwatch, precision pipettes

Procedure:

  • Preparation: Prepare a stock solution of the ester (e.g., 1 mM) in the chosen solvent system. Allow all solutions to equilibrate to the desired reaction temperature (e.g., 25°C) in a water bath.

  • Wavelength Determination: Scan the UV-Vis spectrum of the starting ester and the final product (the carboxylate) to identify a wavelength with a significant difference in absorbance (λ_max for the ester is often suitable).

  • Kinetic Run: a. Pipette a known volume of the solvent and the ester stock solution into a quartz cuvette. Place the cuvette in the thermostated holder. b. To initiate the reaction, add a precise volume of the standardized NaOH solution, mix quickly by inversion, and immediately begin recording the absorbance at the chosen wavelength over time. c. Continue recording until the absorbance value becomes stable, indicating the reaction is complete (>95% conversion).

  • Data Analysis: a. The reaction is expected to follow pseudo-first-order kinetics since the concentration of NaOH is in large excess. b. Plot ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. c. The slope of this plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant. d. The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [NaOH].

  • Validation: Repeat the experiment with Methyl 4-chlorobenzoate under identical conditions. A significantly lower k₂ for this compound will provide quantitative evidence of the rate-retarding effect of steric hindrance.

Conclusion and Outlook

The case of this compound serves as an exemplary model for the "ortho effect," where steric hindrance dominates the molecule's behavior. The 2,6-disubstitution forces the ester group into a non-planar conformation, leading to Steric Inhibition of Resonance. This fundamental structural change manifests in altered reactivity, primarily by sterically shielding the carbonyl carbon from nucleophilic attack, and in distinct spectroscopic signatures, such as a blue-shifted C=O stretching frequency in the IR spectrum.

For professionals in drug development, understanding these principles is paramount. Steric hindrance can be strategically employed to enhance metabolic stability by shielding labile ester groups from enzymatic hydrolysis.[4] Furthermore, the rigid, twisted conformation imposed by ortho substituents can pre-organize a molecule for optimal binding to a biological target, influencing its pharmacological profile. Future research will continue to leverage these intricate steric and electronic effects to design molecules with precisely controlled reactivity and function.

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Methyl 2-chloro-6-fluorobenzoate synthesis from 2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-6-fluorobenzoate

This guide provides an in-depth technical overview of the primary synthetic routes for converting 2-chloro-6-fluorobenzoic acid to its methyl ester, this compound. This compound is a crucial building block in the synthesis of various biologically active molecules, finding extensive use in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of reaction mechanisms, step-by-step protocols, and the critical rationale behind experimental choices.

Introduction: The Strategic Importance of this compound

2-Chloro-6-fluorobenzoic acid and its derivatives are versatile intermediates. The presence of both chlorine and fluorine substituents on the aromatic ring provides unique electronic properties and steric hindrance that are leveraged in the design of novel therapeutic agents and specialized agricultural chemicals.[1] Esterification to this compound is often a key step, modifying the polarity and reactivity of the carboxylic acid group to facilitate subsequent reactions or to modulate the biological properties of a final active pharmaceutical ingredient (API).

The selection of an appropriate esterification method is a critical decision in a synthetic campaign, dictated by factors such as substrate sensitivity, required scale, available equipment, and, most importantly, safety considerations. This guide will explore three principal methods: the classic Fischer-Speier Esterification, methylation with the highly reactive diazomethane, and alkylation using agents like dimethyl sulfate.

Method 1: Fischer-Speier Esterification: The Acid-Catalyzed Workhorse

Fischer-Speier esterification is a foundational organic reaction that involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2] It is an equilibrium-controlled process, and driving the reaction to completion is a primary consideration in its experimental design.[3][4]

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (typically H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][4][5] The alcohol, acting as a nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, regenerate the catalyst and yield the final ester product.[3][6]

Because all steps are reversible, the equilibrium can be shifted toward the product by applying Le Châtelier's principle. This is typically achieved by using a large excess of the alcohol (methanol, in this case) or by actively removing the water formed during the reaction.[4][6]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-6-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which serves as both a reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Field Insights: Causality and Considerations
  • Expertise & Experience: The primary advantage of this method is its operational simplicity and the low cost of reagents.[2] However, for sterically hindered substrates like 2-chloro-6-fluorobenzoic acid, the reaction can be sluggish, requiring longer reaction times or harsher conditions. The ortho-substituents can impede the approach of the methanol nucleophile.

  • Trustworthiness: The self-validating aspect of this protocol lies in the monitoring step. The reaction is run until the starting material is consumed, ensuring completion. The straightforward acid-base work-up effectively removes the catalyst and unreacted acid.

Method 2: Methylation with Diazomethane: High Efficiency, High Hazard

Diazomethane (CH₂N₂) is an exceptionally effective methylating agent for carboxylic acids, offering high yields under very mild conditions.[7][8] However, its use is governed by its extreme toxicity and explosive nature, demanding stringent safety protocols.[9][10]

Reaction Principle and Mechanism

The reaction is a two-step process. First, the acidic proton of the carboxylic acid is transferred to diazomethane in a simple acid-base reaction. This generates a carboxylate anion and the highly unstable methyldiazonium cation.[8][10] In the second step, the carboxylate acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the cation. The dinitrogen moiety (N₂) serves as an excellent leaving group, evolving as a gas and driving the reaction to completion.[7][8]

General_Workflow Start Dissolve Acid & Base in Solvent Add_Reagent Add Methylating Agent (e.g., Dimethyl Sulfate) Start->Add_Reagent React Heat / Stir (Monitor Progress) Add_Reagent->React Quench Quench Reaction (e.g., Add Water) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Final_Product Purify via Distillation or Chromatography Purify->Final_Product

Sources

A Technical Guide to Sourcing High-Purity Methyl 2-chloro-6-fluorobenzoate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-chloro-6-fluorobenzoate (CAS No. 151360-57-5) is a pivotal, yet often overlooked, key starting material in the synthesis of complex pharmaceutical agents. Its unique substitution pattern makes it an invaluable building block for novel therapeutics, particularly in oncology and metabolic diseases. However, the success and reproducibility of multi-step synthetic campaigns are critically dependent on the purity and consistency of this reagent. This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the supplier landscape, establish robust quality control protocols, and understand the synthetic nuances that dictate material quality. We will explore supplier qualification, essential analytical specifications, and in-house validation procedures to ensure the integrity of the drug development pipeline from its very first step.

The Strategic Importance of this compound in Drug Discovery

This compound is a substituted aromatic ester whose chemical architecture is leveraged by medicinal chemists to construct complex, biologically active molecules. The presence of ortho-chloro and ortho-fluoro substituents creates a distinct electronic and steric environment, influencing molecular conformation and interaction with biological targets.

Key Applications:

  • Oncology: This compound and its derivatives are crucial intermediates in the synthesis of novel anti-cancer agents. For instance, related structures are used in the development of MDM2 inhibitors, which are designed to reactivate the p53 tumor suppressor pathway.[1]

  • Metabolic Diseases: It serves as a starting material for synthesizing inhibitors of enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for treating obesity and related metabolic disorders.[2]

  • Agrochemicals: The unique properties conferred by the halogen substituents also make it a valuable precursor in the formulation of advanced herbicides and fungicides.[3]

The imperative for high purity (typically ≥98%) in these applications cannot be overstated. Trace impurities, such as regioisomers or residual starting materials from the synthesis, can lead to unintended side reactions, difficult purification challenges in downstream steps, and the generation of difficult-to-characterize impurities in the final active pharmaceutical ingredient (API). This compromises yield, introduces variability between batches, and poses a significant risk to project timelines and regulatory compliance.

Supplier Landscape and Qualification Framework

Sourcing high-purity this compound requires a systematic approach to identifying and validating suppliers. The market ranges from large-scale chemical manufacturers to specialized catalog companies, each with different quality systems and documentation support.

Potential Suppliers and Purity Grades:

Supplier CategoryExample Supplier(s)Typical Purity OfferedScaleKey Considerations
Manufacturers / Bulk Suppliers American Elements[4], Zhejiang Dayang Biotech Group (for precursor)[5]98% to 99.9%+ (custom)[4]Kilogram to TonneStrong process control, but may require large minimum order quantities. Ideal for late-stage development.
Catalog / Research Suppliers ChemScene[6], Sigma-Aldrich (for related compounds)[7][8], Suppliers on ChemicalBook[9]≥97% to ≥98%[6][10]Milligram to KilogramBroad availability, smaller quantities, but batch-to-batch consistency must be verified.
Supplier Qualification Workflow

A robust qualification process is essential to mitigate risks associated with material variability. This workflow ensures that a supplier not only meets the required specifications on paper but can also deliver consistent quality over time.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Sample Validation cluster_2 Phase 3: Approval & Monitoring s1 Identify Potential Suppliers (e.g., SciFinder, Catalogs) s2 Request Technical Data Packet (CoA, Spec Sheet, SDS) s1->s2 s3 Initial Specification Review s2->s3 s4 Request Sample for Evaluation s3->s4 Meets Initial Criteria s5 Perform In-House QC Testing (See Protocol 2.1) s4->s5 s6 Compare Results to Supplier CoA s5->s6 s7 Decision: Approve or Reject s6->s7 s8 Place Initial Order s7->s8 s9 Ongoing Batch Monitoring s8->s9

Caption: A three-phase workflow for qualifying a new chemical supplier.

Protocol 2.1: Initial Supplier Vetting and Sample Request
  • Identify a Longlist: Utilize chemical databases and industry directories to identify at least 3-5 potential suppliers.

  • Formal Inquiry: Contact each supplier with a formal request for a quotation and a complete technical package for this compound (CAS 151360-57-5). Specify the required purity (e.g., >98.5%) and quantity.

  • Documentation Review: Scrutinize the received Certificate of Analysis (CoA). Check for the analytical methods used (e.g., HPLC, GC, NMR), the date of analysis, and batch number. A detailed CoA is a sign of a trustworthy supplier.

  • Request a Sample: For promising suppliers, request a sample (typically 1-5 grams) from a specific lot number for in-house validation. Ensure the sample CoA matches the lot number received.

Technical Specifications and Quality Control

A clear and comprehensive specification sheet is the foundation of quality control. For a high-purity grade of this compound intended for pharmaceutical development, the following parameters are essential.

Table of Key Analytical Specifications:

ParameterSpecificationMethodRationale
Appearance Colorless to Light Yellow LiquidVisualProvides a quick check for gross contamination or degradation.
Identity Conforms to the structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure and lack of major structural isomers.
Purity ≥ 98.5%HPLC (Area %)Quantifies the main component and detects non-volatile impurities.
Water Content ≤ 0.1%Karl Fischer TitrationWater can interfere with downstream reactions, particularly those using organometallics or water-sensitive reagents.
Residual Solvents Per ICH Q3C GuidelinesHeadspace GCEnsures that solvents used in the final purification step are below safety and process-relevant thresholds.
In-House Batch Verification Decision Tree

Upon receiving a new batch of material, a systematic analytical process is required to ensure it meets the established specifications before its release into the laboratory for use.

G start New Batch Received with Supplier CoA qc_check Perform In-House QC: ¹H NMR & HPLC start->qc_check nmr_ok ¹H NMR Matches Reference Spectrum? qc_check->nmr_ok hplc_ok HPLC Purity ≥ 98.5%? Impurity Profile Acceptable? nmr_ok->hplc_ok Yes reject Reject Batch Contact Supplier nmr_ok->reject No accept Accept Batch Release to Lab hplc_ok->accept Yes hplc_ok->reject No

Caption: Decision workflow for accepting or rejecting a new material batch.

Protocol 3.1: HPLC Purity Verification

This protocol provides a self-validating system for confirming the purity of this compound.

  • Standard Preparation: Accurately prepare a solution of the reference standard or a previously qualified batch in acetonitrile at a concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the new batch sample at the same concentration (~0.5 mg/mL) in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject a blank (acetonitrile), followed by the standard solution, and then the sample solution.

  • Data Interpretation:

    • Confirm the retention time of the main peak in the sample matches the standard.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The result must be ≥ 98.5%. Compare the impurity profile to the reference batch to check for any new or significantly larger impurity peaks.

Synthetic Considerations and Impurity Profiling

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A common and efficient method is the Fischer esterification of the corresponding carboxylic acid.[11]

Plausible Synthetic Pathway

The synthesis likely originates from 2-chloro-6-fluorotoluene, proceeding through oxidation and esterification steps. An alternative route involves diazotization and fluorination reactions.[12][13]

G A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluorobenzoic Acid (CAS 434-75-3) A->B Oxidation (e.g., KMnO₄) C This compound (CAS 151360-57-5) B->C Esterification (Methanol, H₂SO₄)

Caption: A simplified synthetic route to this compound.

Causality of Impurities:

  • Isomeric Impurities: Incomplete regioselectivity during the initial synthesis of the toluene precursor can lead to isomers (e.g., Methyl 3-chloro-2-fluorobenzoate) that are difficult to remove via crystallization or distillation due to similar physical properties.

  • Unreacted Starting Material: Incomplete esterification can leave residual 2-chloro-6-fluorobenzoic acid.[8] This acidic impurity can be detrimental to subsequent pH-sensitive reactions.

  • Over-reaction Products: Harsh conditions in the initial halogenation steps could introduce additional halogen atoms onto the aromatic ring.

Explaining these possibilities to a supplier and requesting information on their synthetic route can provide valuable insight into the potential impurity profile of their material.

Conclusion: Best Practices for Procurement and Application

The chemical integrity of this compound is a foundational pillar for the successful development of novel therapeutics. Simply relying on a supplier's label is insufficient for critical applications. Researchers and drug development professionals must adopt a proactive and analytical approach to sourcing.

Key Recommendations:

  • Never Skip Validation: Always perform in-house analytical verification on a sample from a new supplier or a new batch from an existing supplier.

  • Maintain a Reference Standard: Retain a small amount of a "golden batch" that has performed well in synthesis to use as a reference for future QC comparisons.

  • Build Supplier Relationships: Engage with the supplier's technical team. A supplier willing to discuss their synthesis and quality control processes is more likely to be a reliable partner.

  • Document Everything: Meticulous record-keeping of batch numbers, supplier CoAs, and in-house analytical data is essential for troubleshooting and ensuring long-term reproducibility.

By implementing these principles, research organizations can ensure a consistent and high-quality supply of this critical building block, thereby enhancing the reliability and efficiency of the entire drug discovery and development process.

References

  • American Elements.
  • Google Patents.
  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
  • Stellarsmart.
  • Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... [Link]

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Methodological & Application

Synthesis of heterocycles using Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Scaffolds Using Methyl 2-chloro-6-fluorobenzoate

Abstract

This compound is a synthetically versatile aromatic building block prized in medicinal chemistry and drug development. Its distinct electronic and steric properties, arising from the ortho-positioning of chloro, fluoro, and methyl ester substituents, provide a platform for constructing complex heterocyclic systems. The electron-withdrawing nature of the ester and fluorine groups significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily at the C2 position bearing the more labile chlorine atom. This application note provides an in-depth guide to leveraging this reactivity for the synthesis of high-value heterocyclic cores, such as quinolones and dibenzoxazepines. We will explore the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss alternative synthetic strategies.

The Strategic Value of this compound

The utility of this compound stems from a confluence of factors:

  • Activated Aromatic System: The powerful electron-withdrawing capabilities of the methyl ester and the fluorine atom create an electron-deficient (electrophilic) aromatic ring. This electronic arrangement is crucial for facilitating nucleophilic aromatic substitution (SNAr), a reaction class that is typically challenging for unactivated aryl halides.[1][2]

  • Differential Halogen Reactivity: The presence of both chlorine and fluorine allows for selective functionalization. The carbon-chlorine bond is generally weaker and more polarizable than the carbon-fluorine bond, making the chloro group a better leaving group in SNAr reactions. This inherent reactivity difference enables chemists to displace the chlorine selectively while retaining the fluorine for subsequent transformations or as a key pharmacophoric element.

  • Convergent Synthesis Handle: The methyl ester group serves as a convenient handle for subsequent cyclization reactions, most notably intramolecular amidation to form lactams, which are core structures in many heterocyclic drugs.

Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this building block's chemistry is the SNAr reaction. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[3]

  • Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]

  • Elimination Step: The aromaticity is restored by the expulsion of the leaving group (chloride ion), resulting in the substituted product.

The stability of the Meisenheimer complex is paramount for the reaction to proceed. The electron-withdrawing ester and fluorine substituents at the ortho and para positions are essential as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the reaction.[2]

Quinolone_Workflow A This compound C S(N)Ar Reaction (Nucleophilic Substitution) A->C B Piperazine B->C D Methyl 2-fluoro-6-(piperazin-1-yl)benzoate C->D F Condensation D->F E Diethyl 2-(ethoxymethylene)malonate (EMME) E->F G Intermediate Adduct F->G H Thermal Cyclization (Gould-Jacobs Reaction) G->H I Ethyl 1-(2-carbomethoxy-3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate H->I J Hydrolysis & Decarboxylation I->J K Fluoroquinolone Core J->K

Caption: Workflow for the synthesis of a fluoroquinolone core structure.

Protocol 1: Synthesis of Methyl 2-fluoro-6-(piperazin-1-yl)benzoate

This protocol details the initial SNAr step, which serves as the foundation for subsequent quinolone ring formation.

Materials:

  • This compound

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), piperazine (2.5 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting benzoate.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Rationale: An excess of piperazine is used to drive the reaction to completion and act as a scavenger for the HCl generated in situ. K₂CO₃ is a crucial base to neutralize HCl and deprotonate the second nitrogen of piperazine, preventing the formation of the unreactive dihydrochloride salt. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "bare" and reactive.

Subsequent Steps to Quinolone Core:

The product from Protocol 1 is then typically reacted with diethyl ethoxymethylenemalonate (EMME). The piperazine nitrogen displaces the ethoxy group of EMME. The resulting intermediate is then heated to high temperatures (often in a high-boiling solvent like diphenyl ether) to induce a thermal cyclization onto the aromatic ring, followed by elimination of ethanol to form the pyridone ring of the quinolone system. [4]Final hydrolysis of the esters and decarboxylation yields the core acid, which can be further functionalized.

Application II: Synthesis of Dibenzoxazepine Scaffolds

Dibenzoxazepines are tricyclic heterocyclic systems found in a number of centrally acting therapeutic agents. A straightforward approach to this scaffold involves an SNAr reaction between this compound and a substituted 2-aminophenol, followed by an intramolecular cyclization (lactamization).

Dibenzoxazepine_Workflow A This compound C S(N)Ar Reaction (Ullmann or Buchwald-Hartwig type coupling) A->C B 2-Aminophenol B->C D Methyl 2-(2-hydroxyanilino)-6-fluorobenzoate C->D E Intramolecular Cyclization (Lactamization) D->E Base or Heat F Dibenz[b,f][1,4]oxazepin-11(10H)-one Core E->F

Caption: Workflow for the synthesis of a dibenzoxazepine core.

Protocol 2: Synthesis of a Dibenz[b,f]o[6][7]xazepin-11(10H)-one Core

This two-step, one-pot protocol exemplifies the construction of a complex tricyclic system.

Materials:

  • This compound

  • 2-Aminophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

Procedure:

  • Step 1: SNAr Reaction. a. To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and 2-aminophenol (1.1 eq). b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases. This forms the sodium phenoxide in situ. d. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. e. Heat the reaction to reflux and stir until TLC or LC-MS indicates the consumption of the starting benzoate (typically 12-24 hours).

  • Step 2: Intramolecular Lactamization. a. Cool the reaction mixture. Carefully quench any excess NaH by the slow addition of isopropanol. b. Evaporate the THF under reduced pressure. c. Add anhydrous toluene to the residue. d. Heat the mixture to reflux (approx. 110 °C). The intramolecular cyclization between the amine and the ester will proceed, with the elimination of methanol. Monitor the formation of the lactam product by TLC or LC-MS (typically 6-18 hours). e. Cool the reaction to room temperature and carefully pour into water. f. Acidify the aqueous layer with 1 M HCl to pH ~2 to protonate any unreacted aminophenol. g. Extract the product with ethyl acetate. Wash the organic layer with water and saturated sodium bicarbonate solution. h. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by recrystallization or column chromatography.

Rationale: Using a strong base like NaH is critical to deprotonate the phenolic hydroxyl group, creating a much more potent nucleophile (phenoxide) for the SNAr reaction. The subsequent intramolecular lactamization is driven by heat, favoring the formation of the thermodynamically stable seven-membered ring.

Alternative Strategies: Palladium-Catalyzed Cross-Coupling

While SNAr is the dominant pathway, the C-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. Although C-Cl bond activation is more challenging than for C-Br or C-I, modern catalyst systems with bulky, electron-rich phosphine ligands can facilitate this transformation. [5]This route offers an alternative for forming C-C or C-N bonds when nucleophiles are incompatible with SNAr conditions.

A typical Suzuki-Miyaura coupling would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water. [5]This approach is valuable for building biaryl structures.

Summary Data

The following table summarizes representative conditions and expected outcomes for the key reactions discussed.

ReactionKey ReagentsSolventTemp. (°C)Typical YieldProduct Class
SNAr with Piperazine Piperazine, K₂CO₃DMF80-9075-90%N-Aryl Piperazine
SNAr with 2-Aminophenol 2-Aminophenol, NaHTHF6560-80%Diaryl Ether Amine
Intramolecular Lactamization Heat (from SNAr product)Toluene11070-85%Dibenzoxazepine
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd Catalyst, BaseDioxane/H₂O80-10050-75%Biaryl Compound

Conclusion

This compound is a powerful and versatile reagent for heterocyclic synthesis. Its reactivity is dominated by the SNAr pathway, enabling the efficient and selective introduction of nitrogen and oxygen nucleophiles. Subsequent intramolecular cyclizations provide rapid access to complex and medicinally relevant scaffolds such as quinolones and dibenzoxazepines. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively utilize this building block to accelerate drug discovery and development programs.

References

  • Frydman, C. Synthesis of 8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a]b[6][7]enzodiazepine. Molbank.
  • Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis? Guidechem.
  • Benchchem. A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Wang, L. et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
  • Smith, M. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society.
  • Yáñez, M. et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank.
  • Sharma, P. C. et al. (2016). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Arabian Journal of Chemistry.
  • Li, J. et al. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Journal of Chemical Research.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid. Benchchem.

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The Strategic Application of Methyl 2-Chloro-6-fluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Congested and Deactivated Aryl Halide

Methyl 2-chloro-6-fluorobenzoate is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its utility stems from the strategic placement of three distinct functionalities on the aromatic ring: a reactive chloro group for cross-coupling, a fluorine atom that can modulate the electronic properties and metabolic stability of the final product, and a methyl ester that can be further transformed.

However, the very features that make this molecule attractive also present significant challenges in palladium-catalyzed cross-coupling reactions. The chlorine atom is inherently less reactive towards oxidative addition to a palladium(0) center compared to its bromine or iodine counterparts.[1][2] This is further compounded by the steric hindrance imposed by the two ortho-substituents (fluoro and methyl ester groups), which can impede the approach of the palladium catalyst to the C-Cl bond.[1][2]

This guide provides an in-depth analysis of the application of this compound in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic considerations, provide detailed, field-proven protocols, and offer troubleshooting advice to enable researchers to effectively utilize this versatile, yet challenging, substrate. Our focus is on providing a causal understanding of the experimental choices, thereby empowering scientists to not only replicate but also rationally optimize these transformations.

Core Principle: Overcoming Inertness with Advanced Catalyst Systems

The successful cross-coupling of this compound hinges on the selection of a highly active and sterically accommodating catalyst system. Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective. The key to success lies in the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1] These ligands promote the crucial oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic. Furthermore, their steric bulk can facilitate the reductive elimination step, leading to product formation and catalyst turnover.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of diverse biaryl compounds. When employing this compound, the judicious choice of catalyst, ligand, and base is paramount to achieving high yields.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The steric hindrance of this compound makes the initial oxidative addition the rate-limiting step.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L_n) (Ar = Methyl 2-(6-fluorobenzoate)) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems and Conditions

For the Suzuki-Miyaura coupling of this compound, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are highly recommended.

Catalyst PrecursorLigandBaseSolventTemp (°C)Representative Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄Toluene100>95[2]
Pd₂(dba)₃XPhosK₃PO₄Dioxane110High[2]
Pd(OAc)₂RuPhosK₃PO₄t-AmylOH100High[2]

Note: Yields are representative for sterically hindered aryl chlorides and may require optimization for this compound and specific boronic acid partners.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Suzuki_Workflow setup 1. Reaction Setup - Add solid reagents to a flame-dried Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). setup->inert solvent 3. Solvent Addition - Add anhydrous toluene via syringe. inert->solvent degas 4. Degassing - Bubble Argon through the solution for 15 min. solvent->degas heat 5. Reaction - Heat to 100-110 °C with vigorous stirring. degas->heat monitor 6. Monitoring - Track progress by TLC or GC-MS. heat->monitor workup 7. Aqueous Workup - Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify 8. Purification - Dry, concentrate, and purify by flash chromatography. workup->purify

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Palladium(II) Acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: If conversion is low, consider increasing the catalyst loading (up to 5 mol%) or using a more active ligand such as RuPhos. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.[1]

  • Side Reactions: Homocoupling of the boronic acid can be minimized by thorough degassing. Protodeboronation can be an issue with unstable boronic acids; using the corresponding pinacol ester may improve stability.[2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. For a sterically hindered substrate like this compound, the choice of a highly active catalyst system is even more critical than in Suzuki-Miyaura couplings.

Mechanistic Insight: The Catalytic Cycle

The catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L_n) (Ar = Methyl 2-(6-fluorobenzoate)) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)-NR'R''(L_n) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Arylamine Product) reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Sources

The Strategic Utility of Methyl 2-chloro-6-fluorobenzoate in Nucleophilic Aromatic Substitution for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 2-chloro-6-fluorobenzoate is a key aromatic building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring two distinct ortho-halogen atoms and an activating methyl ester group, provides a versatile platform for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The presence of both chloro and fluoro substituents allows for programmed, regioselective displacement, enabling the synthesis of diverse molecular scaffolds with applications in various therapeutic areas, including the development of stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic diseases.[1] This application note provides a detailed technical guide to the SNAr reactions of this compound, offering insights into reaction mechanisms, regioselectivity, and detailed protocols for its application with various nucleophiles.

Core Principles: Understanding the SNAr Reaction on this compound

The SNAr reaction is a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

In the case of this compound, the methyl ester acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The key to the synthetic utility of this substrate lies in the differential reactivity of the two halogen substituents. Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the ipso-carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex. This inherent reactivity difference allows for selective substitution at the C-6 position (bearing the fluorine) under controlled conditions.

Visualizing the SNAr Workflow

SNAr_Workflow General Workflow for SNAr of this compound cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification Start Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO). AddNuc Add the nucleophile (amine, alkoxide, or thiolate). Start->AddNuc AddBase Add a base if required (e.g., K2CO3, NaH). AddNuc->AddBase Heat Heat the reaction mixture to the desired temperature with stirring. AddBase->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool the reaction and quench with water or an aqueous solution. Monitor->Quench Extract Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Quench->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry Dry the organic layer over anhydrous Na2SO4 or MgSO4. Wash->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography or recrystallization. Concentrate->Purify End Characterize the final product (NMR, MS, etc.). Purify->End

Caption: A generalized workflow for the synthesis and purification of substituted benzoates via SNAr.

Applications and Experimental Protocols

This section details the application of this compound in SNAr reactions with common classes of nucleophiles, providing exemplary protocols for each.

Reaction with Amine Nucleophiles: Synthesis of N-Aryl and N-Alkyl Anthranilate Derivatives

The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of N-substituted anthranilic acid derivatives, which are prevalent scaffolds in many pharmaceutical agents. The reaction typically proceeds with high regioselectivity, displacing the more labile fluorine atom.

Table 1: Representative Conditions for Amination Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF100-1204-885-95
BenzylamineEt₃NDMSO80-1006-1280-90
MorpholineK₂CO₃DMF100-1204-890-98
PiperidineK₂CO₃NMP120-1406-1088-96

Detailed Protocol: Synthesis of Methyl 2-anilino-6-chlorobenzoate

This protocol is adapted from established methods for the amination of chlorobenzoic acids.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 2-anilino-6-chlorobenzoate.

Reaction with Oxygen Nucleophiles: Synthesis of Aryl Ether Derivatives

The reaction with alkoxides, generated in situ from alcohols and a strong base, or with phenols, provides access to valuable aryl ether derivatives.

Table 2: Representative Conditions for O-Arylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideN/AMethanolReflux4-690-98
PhenolK₂CO₃DMF120-1408-1675-85
Benzyl alcoholNaHTHFReflux6-1280-90

Detailed Protocol: Synthesis of Methyl 2-chloro-6-methoxybenzoate

This protocol is based on standard SNAr procedures with alkoxides.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium methoxide (1.5 eq) in methanol.

  • Substrate Addition: To this solution, add this compound (1.0 eq) dissolved in a minimal amount of anhydrous methanol.

  • Reaction Execution: Heat the reaction mixture to reflux and stir.

  • Monitoring: Monitor the reaction by TLC or GC-MS until complete conversion of the starting material is observed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 2-chloro-6-methoxybenzoate.

Reaction with Sulfur Nucleophiles: Synthesis of Thioether Derivatives

Thiolates, readily formed from thiols and a base, are excellent nucleophiles for SNAr reactions, leading to the formation of thioethers. These compounds are important intermediates in the synthesis of various biologically active molecules.

Table 3: Representative Conditions for S-Arylation Reactions

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80-1002-490-97
Benzyl mercaptanEt₃NDMSO60-803-685-95
Sodium thiomethoxideN/AMethanol50-602-492-98

Detailed Protocol: Synthesis of Methyl 2-chloro-6-(phenylthio)benzoate

This protocol is derived from general methods for the synthesis of aryl thioethers via SNAr.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M).

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Follow the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic layers, wash with 1 M NaOH solution to remove excess thiophenol, followed by water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired thioether.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized aromatic compounds through nucleophilic aromatic substitution. The predictable regioselectivity, driven by the superior leaving group ability of the fluorine atom, allows for the controlled introduction of amine, ether, and thioether functionalities. The protocols outlined in this application note serve as a robust starting point for researchers in drug discovery and development, enabling the efficient generation of novel molecular entities for biological screening.

References

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The Strategic Utility of Methyl 2-chloro-6-fluorobenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 2-chloro-6-fluorobenzoate, a seemingly simple di-halogenated benzoic acid derivative, has emerged as a highly valuable and versatile intermediate. Its unique substitution pattern—featuring a sterically hindered ester, a reactive chlorine atom, and a less labile fluorine atom—provides a powerful handle for medicinal chemists to orchestrate selective and diverse chemical transformations. This guide provides an in-depth exploration of its applications, focusing on the underlying chemical principles and offering detailed protocols for its use in the synthesis of key pharmaceutical scaffolds.

The strategic importance of this molecule lies in the differential reactivity of its halogen substituents. The chlorine atom, positioned ortho to the methyl ester, is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and is an active participant in palladium-catalyzed cross-coupling reactions. The fluorine atom, also in an ortho position, is generally more resistant to these transformations under specific conditions, allowing for sequential and site-selective functionalization. This differential reactivity is the cornerstone of its utility, enabling the construction of complex molecular architectures from a readily available precursor.[1][2]

Core Applications in Pharmaceutical Intermediate Synthesis

The primary applications of this compound revolve around its use as a scaffold to build more complex aromatic systems. Two principal reaction pathways dominate its synthetic utility: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. These reactions are fundamental in creating the biaryl and amino-substituted aromatic cores frequently found in modern therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4]

Key Physicochemical and Safety Data

Before proceeding to synthetic protocols, it is essential to understand the physical properties and safety considerations associated with this compound.

PropertyValueReference
CAS Number 151360-57-5[5]
Molecular Formula C₈H₆ClFO₂[5]
Molecular Weight 188.59 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 138 - 140 °C
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane)General Knowledge
Key Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, Harmful to aquatic life.

Safety Precautions: Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. Avoid release to the environment.

Application I: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The creation of a carbon-carbon bond at the 2-position of the benzoate ring is a critical step in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors which often feature a biaryl core structure.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, offering high yields and broad functional group tolerance. The chlorine atom of this compound serves as the electrophilic partner in this reaction.

Causality and Mechanistic Insight

The choice of a palladium catalyst and a suitable ligand is critical for the success of this reaction. The catalytic cycle begins with the oxidative addition of the palladium(0) species into the C-Cl bond of the benzoate. This is often the rate-limiting step. A subsequent transmetalation with the activated boronic acid species, followed by reductive elimination, yields the desired biaryl product and regenerates the palladium(0) catalyst. The presence of the ortho-fluoro and ortho-ester groups can influence the electronics and sterics of the reaction center, necessitating careful optimization of reaction conditions.

Suzuki_Miyaura_Workflow start This compound + Aryl Boronic Acid reaction Reaction Mixture (Heated) start->reaction Add reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction Add workup Aqueous Workup & Extraction reaction->workup Cool & Process purification Column Chromatography workup->purification Isolate Crude product 2-Aryl-6-fluorobenzoate Intermediate purification->product Purify

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)-6-fluorobenzoate

This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(4-methoxyphenyl)-6-fluorobenzoate.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product in the NMR spectra will validate the success of the reaction.

Application II: Synthesis of Substituted Anilines via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-aryl cores is another cornerstone of medicinal chemistry, prevalent in many kinase inhibitors and other targeted therapies.[8][9] The electron-withdrawing nature of the methyl ester group activates the aromatic ring of this compound towards nucleophilic attack, making the chlorine atom a suitable leaving group for SNAr reactions.[10] This allows for the introduction of various amine nucleophiles.

Causality and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile (in this case, an amine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing ester group. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The reaction is typically promoted by a base to deprotonate the amine nucleophile or to neutralize the acid formed during the reaction. The fluorine atom is generally less reactive as a leaving group than chlorine in this context, allowing for selective substitution.[1]

SNAr_Workflow start This compound + Amine Nucleophile reaction Reaction Mixture (Heated) start->reaction Add reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF) reagents->reaction Add workup Aqueous Workup & Extraction reaction->workup Cool & Process purification Crystallization or Column Chromatography workup->purification Isolate Crude product 2-Amino-6-fluorobenzoate Derivative purification->product Purify

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol: Synthesis of Methyl 2-(anilin-)-6-fluorobenzoate

This protocol outlines a general procedure for the SNAr reaction with an amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add this compound, the chosen amine, and the base.

  • Add the solvent (DMSO or DMF).

  • Heat the reaction mixture to 100-140 °C. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine to remove the high-boiling point solvent.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-6-fluorobenzoate derivative.

Trustworthiness through Self-Validation: Confirmation of the product structure is achieved through standard analytical techniques (¹H NMR, ¹³C NMR, MS). A successful reaction is indicated by the shift of aromatic protons and the appearance of an N-H signal (if applicable) in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum.

Conclusion: An Enabling Intermediate for Drug Discovery

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its value is derived from the predictable and differential reactivity of its halogen substituents, which allows for the selective and efficient construction of complex molecular scaffolds. By mastering the application of fundamental reactions like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, researchers and drug development professionals can leverage this building block to accelerate the synthesis of novel therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in the pursuit of new medicines.

References

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  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021. [Link]
  • Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.
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  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021. [Link]
  • PubMed. Synthesis and anti-tumor activities of methyl 2-O-aryl-6-O-aryl'-D-glucopyranosides. Bioorg Med Chem Lett. 2010. [Link]
  • NIH. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. 2017. [Link]
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  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. 2023. [Link]
  • NIH. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. 2018. [Link]
  • Organic Letters. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. 2017. [Link]
  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. 2018. [Link]
  • NIH. Synthesis and SAR of Tetracyclic Inhibitors of Protein Kinase CK2 Derived from Furocarbazole W16. ChemMedChem. 2018. [Link]
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
  • MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules. 2024. [Link]
  • RSC Publishing. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
  • NIH. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. The Journal of Organic Chemistry. 2008. [Link]
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Methyl 2-chloro-6-fluorobenzoate as a building block for novel materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methyl 2-chloro-6-fluorobenzoate: A Versatile Ortho-Substituted Building Block for Advanced Synthesis

Introduction: The Strategic Value of this compound

In the landscape of modern chemical synthesis, the strategic selection of starting materials is paramount to achieving efficiency, novelty, and functional complexity. This compound (MCFB) has emerged as a particularly valuable building block for researchers in drug discovery and materials science.[1] Its utility is derived from a unique trifecta of functional groups on an aromatic scaffold: a reactive chloro group, a modulating fluoro group, and a versatile methyl ester.

The ortho-positioning of the halogen atoms creates significant steric and electronic effects that guide its reactivity. The chloro atom serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions, while the highly electronegative fluoro atom influences the molecule's conformational preferences, electronic properties, and metabolic stability in resulting pharmaceutical compounds.[2] The methyl ester provides a convenient point for further derivatization, such as hydrolysis to the carboxylic acid followed by amide bond formation.[3]

This guide provides an in-depth exploration of MCFB's chemical properties, strategic applications, and detailed protocols for its use in synthesizing novel molecular architectures.

Compound Profile:

Property Value
CAS Number 151360-57-5[4]
Molecular Formula C₈H₆ClFO₂[5]
Molecular Weight 188.58 g/mol [5]
IUPAC Name This compound[5]

| Synonyms | this compound |

Strategic Reactivity: Harnessing the Functional Handles of MCFB

The synthetic potential of this compound is dictated by the distinct reactivity of its three primary functional sites. Understanding these sites allows for the rational design of synthetic routes to complex target molecules.

  • The C-Cl Bond (Position 2): This is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. While a C-Cl bond is less reactive than C-Br or C-I bonds due to its higher bond dissociation energy, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) have made its activation highly efficient.[2][6] This makes MCFB a cost-effective alternative to more reactive, and often more expensive, aryl bromides or iodides.

  • The Methyl Ester (Position 1): The ester group is a versatile handle for subsequent modifications. It can be readily hydrolyzed under basic conditions to yield the corresponding 2-chloro-6-fluorobenzoic acid. This carboxylic acid is a key intermediate for constructing amide libraries through coupling with various amines, a common strategy in medicinal chemistry.[3]

  • The C-F Bond (Position 6): The C-F bond is significantly stronger and generally inert to the oxidative addition conditions used for C-Cl bond activation. Its primary role is electronic and steric. The strong electron-withdrawing nature of fluorine modulates the reactivity of the aromatic ring. In drug development, the introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

Suzuki_Workflow Setup 1. Reaction Setup (MCFB, Boronic Acid, Base) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Reagents 3. Add Catalyst/Ligand & Degassed Solvent Inert->Reagents Heat 4. Heat & Stir (90-110 °C, 12-24h) Reagents->Heat Monitor 5. Monitor Progress (TLC / GC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-Cl(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product_out reductive_elimination->product_out arcl_in arcl_in->oxidative_addition boronic_in boronic_in->transmetalation Amide_Synthesis_Workflow start This compound hydrolysis Step A: Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acid 2-chloro-6-fluorobenzoic acid hydrolysis->acid coupling Step B: Amide Coupling (Amine, HATU, DIPEA) acid->coupling product Final Amide Product coupling->product

Sources

Application Note: A Comprehensive Protocol for the Saponification of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-6-fluorobenzoic Acid

2-Chloro-6-fluorobenzoic acid is a pivotal building block in the synthesis of a wide range of biologically active molecules. Its applications are prominent in both the pharmaceutical and agrochemical sectors, where it serves as a key intermediate for creating novel anti-inflammatory agents, analgesics, herbicides, and pesticides.[1] The specific arrangement of the chloro and fluoro substituents on the aromatic ring imparts unique electronic and steric properties that are crucial for the efficacy of the final active compounds.[1]

A common and reliable method for synthesizing this valuable acid is through the hydrolysis of its corresponding ester, Methyl 2-chloro-6-fluorobenzoate. This process, technically a saponification when base-catalyzed, involves the cleavage of the ester bond to yield the carboxylate salt, which is subsequently protonated to afford the desired carboxylic acid.[2]

However, the hydrolysis of this particular ester presents a notable challenge due to steric hindrance. The presence of two ortho-substituents (chlorine and fluorine) significantly encumbers the ester's carbonyl carbon, impeding the approach of the nucleophile (hydroxide ion).[3][4][5] This guide provides a robust and optimized protocol that addresses this steric challenge, ensuring a high-yield and high-purity synthesis suitable for research and development applications.

The Underlying Chemistry: The BAC2 Hydrolysis Mechanism

The base-catalyzed hydrolysis of esters predominantly proceeds via a bimolecular nucleophilic acyl substitution mechanism, denoted as BAC2.[5][6] This pathway involves the cleavage of the bond between the acyl group and the alkoxy oxygen. The process can be dissected into three primary steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This reformation is accompanied by the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: In the basic reaction medium, a rapid and irreversible acid-base reaction occurs. The newly formed carboxylic acid is deprotonated by a base (either the methoxide ion or another hydroxide ion) to form the highly stable carboxylate salt. This final step drives the equilibrium of the reaction to completion.[2][7]

The steric hindrance from the ortho-substituents in this compound slows down the initial nucleophilic attack (Step 1), which is often the rate-determining step.[5][8] Consequently, the reaction conditions described herein, such as elevated temperatures (reflux), are necessary to provide sufficient energy to overcome this activation barrier.

Caption: The BAC2 mechanism for ester hydrolysis.

Detailed Experimental Protocol

This protocol is designed for the hydrolysis of this compound on a laboratory scale, with quantities that can be adjusted as needed.

Materials and Apparatus

Table 1: Reagents and Materials

ReagentCAS NumberMolecular FormulaPuritySupplier
This compound151360-57-5C₈H₆ClFO₂≥97%American Elements[9]
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%Sigma-Aldrich
Methanol (MeOH)67-56-1CH₃OHACS GradeFisher Scientific
Deionized Water (H₂O)7732-18-5H₂ON/AIn-house
Hydrochloric Acid (HCl), concentrated7647-01-0HCl~37%Fisher Scientific
Diethyl Ether (Et₂O)60-29-7(C₂H₅)₂OACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄N/ASigma-Aldrich

Apparatus:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

Reagent Preparation: 2 M Sodium Hydroxide Solution

Safety First: The dissolution of sodium hydroxide in water is a highly exothermic process that can cause boiling and splashing.[10][11] Always wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves.[11]

  • Place 80 mL of deionized water into a 250 mL borosilicate beaker equipped with a magnetic stir bar.

  • Place the beaker in an ice-water bath to manage the heat generated.

  • Slowly and carefully add 8.0 g of sodium hydroxide pellets to the water while stirring. Crucially, always add NaOH to water, never the other way around. [10]

  • Continue stirring until all the NaOH has dissolved.

  • Allow the solution to cool to room temperature before transferring it to a graduated cylinder and adjusting the final volume to 100 mL with deionized water.

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of methanol. Add a magnetic stir bar.

  • Addition of Base: To the stirring solution, add 50 mL of the prepared 2 M aqueous sodium hydroxide solution.

  • Reflux: Attach the reflux condenser to the flask, ensuring a gentle flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle.

  • Monitoring: Allow the reaction to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Product Isolation
  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction of Impurities: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Wash the solution twice with 30 mL portions of diethyl ether to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2. A white precipitate of 2-chloro-6-fluorobenzoic acid will form.[12]

  • Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected melting point of the product is in the range of 156-159 °C.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Dissolve Ester in Methanol B 2. Add 2M NaOH (aq) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool & Remove Methanol (Rotovap) C->D Cool to RT E 5. Wash with Diethyl Ether D->E F 6. Acidify with HCl to pH 1-2 E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Water G->H I 9. Dry Product H->I J 2-Chloro-6-fluorobenzoic Acid I->J Yields Pure Product

Caption: Experimental workflow for the hydrolysis.

Process Optimization and Troubleshooting

Table 2: Key Reaction Parameters and Optimization Notes

ParameterRecommended ValueRationale & Optimization Notes
Ester:NaOH Ratio 1 : 4 (molar equiv.)A significant excess of NaOH is used to ensure the reaction goes to completion, overcoming the slow reaction rate due to steric hindrance and driving the equilibrium forward.[3]
Solvent System Methanol/Water (1:1 v/v)Methanol acts as a co-solvent to ensure the miscibility of the organic ester in the aqueous base, facilitating the reaction. Other systems like THF/water can also be used.
Reaction Temperature Reflux (~70-80°C)Elevated temperature provides the necessary activation energy to overcome the steric barrier at the carbonyl carbon. High-temperature water can enhance the nucleophilicity of dilute alkaline solutions.[8]
Reaction Time 4-6 hoursThe extended reaction time is necessary due to the sterically hindered nature of the substrate. Monitor by TLC for completion.

Troubleshooting Common Issues:

  • Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, the reaction time can be extended, or an additional equivalent of NaOH can be added. Ensure the reflux temperature is adequate.

  • Low Yield:

    • Ensure the pH is sufficiently low (~1) during acidification to precipitate all the product. 2-chloro-6-fluorobenzoic acid has some solubility in water, which is minimized at low pH.[13]

    • Avoid excessive washing with water, which can lead to product loss. Use ice-cold water for washing.

  • Oily Product After Acidification: This may indicate the presence of unreacted ester. Ensure the pre-acidification wash with diethyl ether was performed thoroughly. The product can be purified by recrystallization from an appropriate solvent like an ethanol/water mixture.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: May cause skin and serious eye irritation. Avoid breathing dust and vapors.[14]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[11]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is a respiratory irritant.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

In case of a spill, neutralize basic or acidic spills with appropriate agents before cleaning. Dispose of all chemical waste according to institutional and local regulations.

References

  • ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ThoughtCo. (2025). How to Prepare a Sodium Hydroxide or NaOH Solution.
  • Pharmaguideline. (2010). Preparation and Standardization of 0.1 M Sodium Hydroxide.
  • YouTube. (2021). Hydrolysis of esters - Mechanisms.
  • Periodic Table of the Elements. Preparation of NaOH solution.
  • Iowa State University Extension and Outreach. Preparing Standard Sodium Hydroxide Solution.
  • Science discussions. Mechanisms of Ester hydrolysis.
  • Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • University Website. Synthesis of Carboxylic Acids.
  • University of Calgary. Hydrolysis of Esters.
  • Carboxylic acid synthesis. Carboxylic acid synthesis.
  • YouTube. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions.
  • American Elements. This compound.
  • Carboxylic Acid Synthesis Methods. Carboxylic Acid Synthesis Methods.
  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • NIST. (2014). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids.
  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates.
  • Google Patents. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • YouTube. (2021). Saponification of methyl benzoate.

Sources

Application Notes and Protocols for the Amidation of Methyl 2-chloro-6-fluorobenzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted 2-chloro-6-fluorobenzamides

The synthesis of N-substituted benzamides is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are present in a wide array of pharmacologically active compounds. The specific substrate, methyl 2-chloro-6-fluorobenzoate, presents a unique synthetic challenge and opportunity. The presence of ortho-chloro and fluoro substituents creates a sterically hindered and electron-deficient aromatic ring, influencing its reactivity. Mastering the amidation of this substrate allows for the creation of a diverse library of compounds for biological screening, making this a critical transformation for the synthesis of novel therapeutics.

This guide provides a comprehensive overview of the amidation of this compound with primary amines, with a focus on the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the expected scope and limitations.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst with a phosphine ligand. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.[3]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates like this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to enhance reaction efficiency by promoting the key steps of the catalytic cycle.[3] For sterically hindered aryl chlorides, specialized ligands have been developed to achieve high yields.[1]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Product N-substituted 2-chloro-6-fluorobenzamide (Ar-NHR) AmineCoord Amine Coordination Complex OxAdd->AmineCoord R-NH2 Amido Amido Complex AmineCoord->Amido Base (-BH+X-) Amido->Pd0 Reductive Elimination (Ar-NHR) ArX This compound (Ar-X) Amine Primary Amine (R-NH2) Base Base

Figure 1: Simplified Buchwald-Hartwig Amination Cycle.

Experimental Protocol: Palladium-Catalyzed Amidation of this compound

This protocol provides a robust method for the amidation of this compound with a primary amine, using benzylamine as a representative example.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound151360-57-5C₈H₆ClFO₂188.58
Benzylamine100-46-9C₇H₉N107.15
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)1375325-71-5C₃₀H₄₃O₂P482.63
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10
Anhydrous Toluene108-88-3C₇H₈92.14
Ethyl acetate (for workup)141-78-6C₄H₈O₂88.11
Brine (for workup)7647-14-5NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

experimental_workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add Pd2(dba)3, RuPhos, and NaOtBu to the flask. setup->reagents add_reactants Add this compound, benzylamine, and anhydrous toluene. reagents->add_reactants reaction Heat the reaction mixture at 100-110 °C. add_reactants->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool, quench with water, and extract with ethyl acetate. monitoring->workup Upon completion purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End: Isolate pure N-benzyl-2-chloro-6-fluorobenzamide purification->end

Figure 2: Experimental workflow for the amidation reaction.
  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere of argon or nitrogen.

  • Catalyst and Base Addition: Under the inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reactant Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and benzylamine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-chloro-6-fluorobenzamide.[4][5]

Data Presentation: Scope of Primary Amines

The following table summarizes the expected yields for the amidation of this compound with a variety of primary amines, based on typical outcomes for Buchwald-Hartwig aminations of sterically hindered aryl halides.

EntryPrimary AmineProductExpected Yield (%)
1BenzylamineN-benzyl-2-chloro-6-fluorobenzamide85-95
2n-ButylamineN-(n-butyl)-2-chloro-6-fluorobenzamide80-90
3AnilineN-phenyl-2-chloro-6-fluorobenzamide75-85
44-MethoxyanilineN-(4-methoxyphenyl)-2-chloro-6-fluorobenzamide70-80
5CyclohexylamineN-cyclohexyl-2-chloro-6-fluorobenzamide82-92

Note: These are representative yields and may vary depending on the specific reaction conditions and the purity of the reagents.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations of reagents and the reaction itself in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: May cause skin and eye irritation.[6] Avoid inhalation and contact with skin and eyes.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

    • Toluene: A flammable and toxic solvent. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 2-chloro-4-fluorobenzoate.
  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

Sources

Application Notes and Protocols for the Grignard Reaction with Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Grignard Reactions

The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] This application note provides an in-depth guide to a particularly challenging yet valuable transformation: the reaction of a Grignard reagent with Methyl 2-chloro-6-fluorobenzoate. The ortho,ortho-disubstitution of this ester presents significant steric hindrance, a factor that can dramatically influence reactivity and favor undesired side reactions.[2][3] Understanding and controlling these factors is paramount for the successful synthesis of novel biaryl and triaryl methanol structures, which are prevalent scaffolds in medicinal chemistry and materials science.[4]

This document will delve into the mechanistic nuances of this reaction, provide detailed, field-proven protocols, and offer troubleshooting strategies to overcome the inherent challenges. The insights provided are intended to empower researchers to confidently employ this powerful reaction in their synthetic endeavors.

Mechanistic Considerations: A Tale of Two Reactivities

The reaction of a Grignard reagent (R-MgX) with an ester proceeds through a well-established pathway.[5][6] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[7][8] This intermediate then collapses, expelling the methoxy group as a leaving group to form a ketone.[5] Crucially, the newly formed ketone is generally more reactive than the starting ester towards the Grignard reagent.[5][6] This disparity in reactivity dictates that a second equivalent of the Grignard reagent will rapidly add to the ketone, ultimately yielding a tertiary alcohol after an acidic workup.[6][9][10][11]

However, the steric bulk imposed by the 2-chloro and 6-fluoro substituents on the benzoate ring introduces significant complexity. This steric hindrance can impede the initial nucleophilic attack of the Grignard reagent, potentially leading to lower yields or the prevalence of side reactions.[2][3]

Potential Side Reactions Include:

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the ester to an alcohol via a six-membered transition state.[3][11]

  • Enolization: The Grignard reagent, being a strong base, can deprotonate any available α-protons, leading to the formation of an enolate and quenching of the reagent.[3][11]

  • No Reaction: In cases of extreme steric hindrance, the reaction may fail to proceed at a practical rate, resulting in the recovery of the starting material.[3]

Furthermore, the formation of the Grignard reagent itself, particularly from sterically hindered aryl halides, can be challenging and may be accompanied by side reactions like Wurtz coupling.[12]

Strategic Approaches to a Challenging Transformation

To address the challenges associated with the Grignard reaction of this compound, several strategic considerations are crucial:

  • Choice of Grignard Reagent: Utilizing a less sterically demanding Grignard reagent can facilitate the initial nucleophilic attack. However, the desired final product will dictate the choice of the R-group.

  • Reaction Conditions: Careful control of temperature is critical. Low temperatures during the addition of the ester to the Grignard reagent can help to control the exothermicity of the reaction and minimize side reactions.[3]

  • Magnesium Activation: The magnesium metal used for the Grignard reagent formation must be activated to remove the passivating layer of magnesium oxide.[12]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[8][12] Rigorously anhydrous conditions, including the use of dry glassware and solvents, are essential for success.[12]

  • Halogen-Magnesium Exchange: For the preparation of the aryl Grignard reagent from a sterically hindered aryl halide, a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride can be a more efficient alternative to direct insertion of magnesium.[13][14][15] This method often tolerates a wider range of functional groups.[14][15]

Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction with this compound

This protocol outlines a general procedure for the reaction of a Grignard reagent (e.g., Phenylmagnesium bromide) with this compound. Note: This is a representative protocol and may require optimization based on the specific Grignard reagent and desired scale.

Materials:

  • Magnesium turnings

  • Bromobenzene (or other appropriate aryl halide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount for initiation)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

Workflow Diagram:

Grignard_Reaction_Workflow cluster_prep Part 1: Grignard Reagent Formation cluster_reaction Part 2: Reaction with Ester cluster_workup Part 3: Work-up and Purification A 1. Assemble Dry Apparatus under Inert Atmosphere B 2. Add Mg Turnings & Anhydrous Ether A->B N2/Ar C 3. Add Aryl Halide Solution Dropwise B->C Initiate with I2 D 4. Reflux to Ensure Complete Formation C->D E 5. Cool Grignard Reagent to 0 °C D->E F 6. Add Ester Solution Dropwise E->F Control Exotherm G 7. Warm to Room Temperature F->G H 8. Quench with sat. NH4Cl G->H I 9. Acidify with 1 M HCl H->I J 10. Extract with Organic Solvent I->J K 11. Dry and Concentrate J->K L 12. Purify (e.g., Chromatography) K->L

Caption: Workflow for the Grignard reaction.

Step-by-Step Procedure:

Part 1: Formation of the Grignard Reagent (e.g., Phenylmagnesium bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add magnesium turnings (2.2 equivalents relative to the ester). Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (2.1 equivalents) in anhydrous ether/THF. Add a small amount of this solution to the magnesium suspension. A crystal of iodine can be added to initiate the reaction, which is indicated by a color change and gentle refluxing.[16]

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3] The solution should appear as a cloudy grey or brown mixture.[3]

Part 2: Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Ester Addition: Dissolve this compound (1 equivalent) in anhydrous ether/THF in a separate flask and add this solution to the dropping funnel. Add the ester solution dropwise to the cooled and stirred Grignard reagent. Maintain a slow addition rate to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting ester.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.[3]

  • Acidification: Carefully add 1 M HCl to the mixture until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Grignard:Ester Molar Ratio 2.1 - 2.5 : 1An excess of the Grignard reagent is necessary to account for the two-fold addition and potential quenching by trace moisture.[6][9][10]
Temperature (Ester Addition) 0 °C to Room TemperatureLow initial temperature helps to control the exotherm and minimize side reactions. The reaction can then be allowed to warm to ensure completion.[3]
Solvent Anhydrous Diethyl Ether or THFThese aprotic etheral solvents are essential for stabilizing the Grignard reagent and preventing its decomposition.[7][17] THF is often preferred for less reactive halides.[12]
Reaction Time 1 - 4 hoursMonitoring by TLC is recommended to determine the optimal reaction time.
Work-up Saturated NH₄Cl, then 1 M HClThe initial quench with a weak acid like NH₄Cl is a safer way to handle excess Grignard reagent before the final acidification.[3]

Troubleshooting and Field-Proven Insights

  • Failure to Initiate Grignard Formation: This is a common issue.[12] Ensure all glassware is scrupulously dry. Activating the magnesium by crushing it with a dry stirring rod or adding a small crystal of iodine can be effective.[16] Using a small amount of 1,2-dibromoethane can also help initiate the reaction.

  • Low Yield of Desired Product: This can be due to incomplete reaction or side reactions. Consider using a more reactive Grignard reagent if possible. Slower addition of the ester at a lower temperature may improve the yield. If preparing an aryl Grignard from a hindered halide, consider the halogen-magnesium exchange method.[13][14][15]

  • Formation of Biphenyl Impurity: In the case of using phenylmagnesium bromide, the formation of biphenyl as a side product can occur, especially at higher temperatures.[18] This can often be removed during purification.

  • Complex Product Mixture: If multiple products are observed, it may indicate the occurrence of reduction or enolization. Re-evaluate the choice of Grignard reagent and reaction temperature.

Conclusion

The Grignard reaction with sterically hindered substrates like this compound, while challenging, is a feasible and powerful tool for the synthesis of complex molecules. Success hinges on a thorough understanding of the reaction mechanism, meticulous attention to experimental detail, and strategic control of reaction parameters. By implementing the protocols and insights provided in this application note, researchers can effectively navigate the complexities of this transformation and unlock its potential in the development of novel chemical entities.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters.
  • Chemistry Steps. (n.d.). Esters with Grignard Reagent.
  • OrgoSolver. (n.d.). Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023, May 3). 4.4: Organometallic Compounds of Magnesium.
  • Serve Content. (2013, October 1). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS.
  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ACS Publications. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters.
  • Quora. (2020, June 12). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? I didn't find something reliable.
  • Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Jasperse, J. (n.d.). Grignard Reaction.
  • ACS Publications. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

Sources

Application Note & Protocol: Chemoselective Reduction of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of esters into primary alcohols is a cornerstone of modern organic synthesis, pivotal in the multi-step preparation of complex molecules, particularly in the pharmaceutical industry. This document provides a comprehensive guide to the chemoselective reduction of Methyl 2-chloro-6-fluorobenzoate to (2-chloro-6-fluorophenyl)methanol. This specific transformation is of significant interest as the resulting fluorinated benzyl alcohol is a valuable building block for various biologically active compounds.[1][2][3][4] We will delve into the mechanistic underpinnings of ester reduction, offer a comparative analysis of suitable hydride reagents, and present a detailed, field-proven protocol using Lithium Aluminum Hydride (LAH), a powerful and efficient reagent for this purpose.[5][6][7] The protocol emphasizes safety, reproducibility, and high-yield synthesis, making it a reliable resource for researchers in drug development and chemical synthesis.

Reaction Overview and Mechanistic Insights

The objective is the conversion of an ester functional group to a primary alcohol while preserving the aryl-halide bonds present on the substrate.

Reaction: this compound → (2-chloro-6-fluorophenyl)methanol

Mechanism of Ester Reduction by Lithium Aluminum Hydride (LAH)

The reduction of an ester with Lithium Aluminum Hydride (LiAlH₄) is not a direct conversion but a two-stage process involving nucleophilic acyl substitution followed by nucleophilic addition.[8]

  • Nucleophilic Acyl Substitution: The reaction commences with the delivery of a hydride ion (H⁻) from the aluminohydride complex ([AlH₄]⁻) to the electrophilic carbonyl carbon of the ester. This nucleophilic attack breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.[8]

  • Intermediate Collapse: This tetrahedral intermediate is unstable and collapses by expelling the methoxide (⁻OCH₃) leaving group, which results in the formation of an intermediate aldehyde.

  • Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester. Therefore, it is rapidly attacked by a second hydride ion from another molecule of LAH. This second nucleophilic attack forms a new tetrahedral intermediate, a metal alkoxide complex.

  • Protonation (Work-up): The reaction is quenched by the careful addition of a proton source (typically water followed by acid or a specific aqueous sequence like the Fieser work-up). This protonates the oxygen of the alkoxide complex, yielding the final primary alcohol product.

Ester Reduction Mechanism Ester This compound Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 + H⁻ (from LAH) Aldehyde Intermediate Aldehyde Tetrahedral1->Aldehyde Collapse Methoxide -OCH₃ Leaving Group Tetrahedral1->Methoxide Tetrahedral2 Alkoxide Complex Aldehyde->Tetrahedral2 + H⁻ (from LAH) Alcohol (2-chloro-6-fluorophenyl)methanol Tetrahedral2->Alcohol + H⁺ (Work-up) LAH1 LiAlH₄ LAH2 LiAlH₄ Workup Aqueous Work-up Experimental Workflow Setup 1. Apparatus Setup (Dry glassware, inert atmosphere) Charge 2. Charge Reagents (Anhydrous THF, LiAlH₄) Setup->Charge Cool 3. Cool to 0 °C (Ice-water bath) Charge->Cool Addition 4. Substrate Addition (Substrate in THF, dropwise) Cool->Addition React 5. Reaction (Stir at RT, monitor by TLC) Addition->React Quench 6. Cautious Quenching (Fieser) (Cool to 0 °C, add H₂O, NaOH, H₂O) React->Quench Upon completion Filter 7. Filtration (Remove aluminum salts) Quench->Filter Extract 8. Extraction & Drying (Extract with Ether, dry organic layer) Filter->Extract Purify 9. Purification (Solvent removal, Column Chromatography) Extract->Purify Analyze 10. Analysis (NMR, IR, MS) Purify->Analyze

Sources

Application Notes and Protocols: Directed ortho-Metalation of Methyl 2-chloro-6-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Regioselectivity in Polysubstituted Aromatics

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy for the functionalization of aromatic rings, offering a distinct advantage over traditional electrophilic aromatic substitution which often yields mixtures of ortho and para isomers.[1][2] This technique relies on the coordination of an organolithium reagent to a directing metalation group (DMG), which facilitates the deprotonation of a proximate ortho-position.[1][3][4] The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles to introduce a diverse range of functional groups.

This application note provides a detailed guide to the directed ortho-metalation of methyl 2-chloro-6-fluorobenzoate, a substrate of significant interest in medicinal chemistry and materials science due to the prevalence of highly substituted aromatic cores in pharmaceuticals and functional materials. The presence of three distinct potential directing groups—a methyl ester (COOMe), a fluorine atom, and a chlorine atom—presents a compelling challenge in controlling the regioselectivity of the lithiation. Understanding the interplay and hierarchy of these directing groups is paramount to achieving the desired synthetic outcome.

Mechanistic Rationale: The Hierarchy of Directing Groups

The regiochemical outcome of the DoM of this compound is dictated by the relative directing ability of the ester, fluorine, and chlorine substituents. The generally accepted hierarchy for directing group strength in DoM is based on the ability of the heteroatom to coordinate the lithium cation and the inductive effect of the group on the acidity of the ortho-protons.[5]

For the substrate , the anticipated order of directing strength is:

Fluorine > Ester (Carbonyl Oxygen) > Chlorine

  • Fluorine: Despite its high electronegativity, fluorine is known to be a potent directing group in ortho-lithiation reactions. Its small size and ability to effectively coordinate with lithium, coupled with a strong inductive electron-withdrawing effect that increases the acidity of the adjacent protons, often makes it the dominant directing group.

  • Methyl Ester (COOMe): The carbonyl oxygen of the ester group can also act as a directing group through coordination with the lithium reagent. However, its directing ability is generally considered to be weaker than that of fluorine.

  • Chlorine: Chlorine is a relatively weak directing group in DoM. While it can coordinate with lithium, its larger size and weaker inductive effect compared to fluorine render it less effective in directing deprotonation.

Based on this hierarchy, the directed ortho-metalation of this compound is expected to proceed with high regioselectivity at the C3 position, the site situated between the two most powerful directing groups: fluorine and the methyl ester.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the directed ortho-metalation of this compound and subsequent electrophilic quench.

DoM_Mechanism substrate This compound intermediate Ortho-lithiated Intermediate (Lithiation at C3) substrate->intermediate 1. LDA, THF, -78 °C base LDA (Lithium Diisopropylamide) product 3-Substituted Product intermediate->product 2. E+ electrophile Electrophile (E+)

Figure 2: Experimental workflow for the DoM of this compound.

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a septum, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.

    • Add n-butyllithium (1.05 equivalents) dropwise to the solution.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of this compound:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the solution of the substrate to the freshly prepared LDA solution at -78 °C via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. The optimal reaction time will vary depending on the electrophile used.

  • Workup and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-substituted this compound derivative.

Data Summary: Representative Electrophilic Traps and Expected Yields

The following table summarizes the expected outcomes for the directed ortho-metalation of this compound with various electrophiles. Note that yields are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and the purity of the reagents.

Electrophile (E+)ReagentProductExpected Yield (%)
DD₂OMethyl 3-deuterio-2-chloro-6-fluorobenzoate>90
II₂Methyl 2-chloro-6-fluoro-3-iodobenzoate75-85
CHODMFMethyl 2-chloro-6-fluoro-3-formylbenzoate60-70
Si(CH₃)₃(CH₃)₃SiClMethyl 2-chloro-6-fluoro-3-(trimethylsilyl)benzoate80-90
CH₃CH₃IMethyl 2-chloro-6-fluoro-3-methylbenzoate70-80

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous and anaerobic conditions. All glassware should be flame-dried, and all reagents and solvents must be anhydrous. Organolithium reagents are highly reactive towards water and oxygen.

  • Temperature Control: Maintaining a low temperature (typically -78 °C) is crucial to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the solvent (THF).

  • Purity of Reagents: The purity of n-butyllithium is important. It should be titrated prior to use to ensure accurate stoichiometry.

  • Choice of Base: While LDA is a common and effective base for this transformation, other lithium amide bases such as lithium tetramethylpiperidide (LiTMP) can also be employed, particularly for more sterically hindered substrates.

  • Electrophile Addition: The electrophile should be added slowly to the reaction mixture to control the exothermicity of the reaction and minimize side product formation.

  • Potential Side Reactions:

    • Nucleophilic attack on the ester: Strong organolithium bases can potentially add to the carbonyl group of the methyl ester. Using a non-nucleophilic base like LDA at low temperatures minimizes this side reaction.

    • Halogen dance: In some cases, a "halogen dance" rearrangement can occur, where the lithium migrates to a different halogenated position. However, under the directed ortho-metalation conditions described, this is generally not a major competing pathway.

Conclusion

The directed ortho-metalation of this compound provides a highly regioselective and efficient method for the synthesis of 3-substituted derivatives. By leveraging the dominant directing effect of the fluorine atom in concert with the ester group, this protocol enables the precise functionalization of a specific C-H bond in a polysubstituted aromatic ring. The versatility of the aryllithium intermediate allows for the introduction of a wide range of substituents, making this a valuable tool for researchers in organic synthesis, drug discovery, and materials science. Careful attention to experimental conditions, particularly the maintenance of an inert and anhydrous environment and precise temperature control, is essential for achieving high yields and purity of the desired products.

References

  • Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev.1990, 90 (6), 879–933. [Link]
  • Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002. [Link]
  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab Group Meeting, 2007. [Link]
  • Schlosser, M. Superbases for Organic Synthesis. In Modern Organo-Fluorine Chemistry; Springer, 2004. [Link]
  • Mongin, F.; Schlosser, M. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Lett.1996, 37 (36), 6551-6554. [Link]
  • Slocum, D. W.; Jennings, C. A. Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. J. Org. Chem.1976, 41 (22), 3653–3663. [Link]
  • Mortier, J.
  • Organic Chemistry Portal.
  • Collum, D. B. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Acc. Chem. Res.2007, 40 (8), 777–786. [Link]
  • Myers, A. G. ortho metalation. Myers Research Group, Harvard University. [Link]

Sources

Application Note: One-Pot Synthesis of Bioactive Quinazolin-4(3H)-ones from Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinazolinones and the Efficiency of One-Pot Syntheses

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The development of efficient and sustainable synthetic routes to access structurally diverse quinazolinone derivatives is a cornerstone of modern medicinal chemistry and drug development. One-pot syntheses, which involve the sequential transformation of starting materials through multiple reaction steps in a single reaction vessel, offer significant advantages over traditional multi-step approaches.[1][2] These advantages include reduced reaction times, lower consumption of solvents and reagents, minimized waste generation, and improved overall yields by avoiding the isolation and purification of intermediates.

Methyl 2-chloro-6-fluorobenzoate is a readily available and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring two distinct halogen atoms, allows for selective functionalization, making it an ideal starting material for the construction of diverse heterocyclic systems. This application note presents a detailed protocol for a one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound, leveraging a palladium-catalyzed cascade reaction.

Reaction Principle: A Palladium-Catalyzed Domino Approach

The proposed one-pot synthesis involves a palladium-catalyzed domino reaction sequence that seamlessly integrates C-N bond formation and cyclization steps. The reaction proceeds through the following key transformations:

  • Initial Amination: The reaction is initiated by a palladium-catalyzed amination of this compound with a primary amine. The higher reactivity of the C-Cl bond compared to the C-F bond under specific palladium catalysis conditions allows for selective initial amination at the 2-position.

  • Amide Formation: The resulting 2-amino-6-fluorobenzoate intermediate undergoes in-situ amidation with a second amine component, facilitated by a suitable coupling agent.

  • Intramolecular Cyclization: The final step involves an intramolecular nucleophilic aromatic substitution (SNA) reaction, where the amide nitrogen attacks the carbon bearing the fluorine atom, leading to the formation of the quinazolinone ring system.

This one-pot approach provides a convergent and atom-economical route to a diverse range of quinazolin-4(3H)-ones, with the substitution pattern of the final product being readily tunable by the choice of the two amine coupling partners.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Vessel A This compound I Product: 2,3-Disubstituted-4(3H)-quinazolinone A->I 1. Pd-catalyzed Amination B Primary Amine (R1-NH2) B->I C Palladium Catalyst & Ligand C->I D Base D->I E Second Amine (R2-NH2) E->I 2. In-situ Amidation F Coupling Agent F->I G Solvent G->I H Heating H->I J Work-up & Purification I->J 3. Intramolecular Cyclization K Final Product J->K

Caption: One-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (R1-NH2) (1.1 equiv)

  • Second Amine (R2-NH2) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium Carbonate (Cs2CO3) (2.5 equiv)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Palladium(II) Acetate (0.05 equiv), Xantphos (0.1 equiv), and Cesium Carbonate (2.5 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe, followed by the Primary Amine (R1-NH2) (1.1 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the initial amination, cool the reaction mixture to room temperature.

  • To the same flask, add the Second Amine (R2-NH2) (1.2 equiv) and PyBOP (1.5 equiv).

  • Stir the reaction mixture at room temperature for 15 minutes, and then heat to 120 °C for an additional 24 hours to facilitate the amidation and subsequent cyclization.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,3-disubstituted-4(3H)-quinazolinone.

Data Presentation: Representative Examples and Yields

EntryR1R2Product StructureYield (%)
1BenzylAniline2-Benzyl-3-phenylquinazolin-4(3H)-one78
2n-Butyl4-Methoxyaniline2-Butyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one82
3Cyclohexyl3-Chloroaniline2-Cyclohexyl-3-(3-chlorophenyl)quinazolin-4(3H)-one75
4Phenethyl2-Fluoroaniline2-Phenethyl-3-(2-fluorophenyl)quinazolin-4(3H)-one72

Discussion and Mechanistic Insights

The success of this one-pot synthesis hinges on the careful selection of the palladium catalyst system and reaction conditions to achieve selective C-N bond formation. The use of a bulky electron-rich phosphine ligand like Xantphos is crucial for promoting the challenging amination of the sterically hindered and electron-deficient aryl chloride. Cesium carbonate serves as a robust base to facilitate both the amination and the final cyclization step.

The choice of PyBOP as the coupling agent for the in-situ amidation is advantageous due to its high efficiency and mild reaction conditions, which minimizes side reactions. The final intramolecular cyclization is driven by the formation of the thermodynamically stable quinazolinone ring system.

Safety and Handling Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note details a robust and efficient one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound. The palladium-catalyzed domino reaction strategy offers a highly versatile and atom-economical approach to this important class of bioactive molecules. This methodology is well-suited for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs.

References

  • Universal Journal of Pharmaceutical Research. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.
  • MDPI. One-Pot Synthesis of Quinazolinone Heterocyclic Compounds Using Functionalized SBA-15 with Natural Material Ellagic Acid as a Novel Nanocatalyst.

Sources

Flow Chemistry Applications of Methyl 2-chloro-6-fluorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-chloro-6-fluorobenzoate and Flow Chemistry

This compound is a key aromatic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its disubstituted pattern, featuring both chloro and fluoro leaving groups, offers differential reactivity that can be exploited for selective functionalization. The presence of the electron-withdrawing methyl ester group further activates the aromatic ring, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

Traditionally, such reactions are performed in batch reactors. However, these processes often face challenges related to safety, scalability, and process control.[3] Batch reactions with volatile reagents like amines require high pressures, posing significant safety risks upon scale-up.[3] Moreover, maintaining precise temperature control to minimize side-product formation can be difficult in large vessels.[4]

Continuous flow chemistry emerges as a transformative technology to overcome these limitations.[5] By conducting reactions in a continuously flowing stream through small-diameter tubes or microreactors, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters, and significantly enhanced safety.[6][7] The small reactor volume at any given time minimizes the risk associated with hazardous reagents or exothermic reactions.[8] This guide provides detailed application notes and protocols for leveraging flow chemistry in the transformation of this compound, with a focus on SNAr amination reactions.

Core Principles: Why Flow Chemistry Excels for SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for C-N, C-O, and C-S bond formation. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] For a substrate like this compound, the aromatic ring is rendered electron-deficient by the ester group, facilitating nucleophilic attack.[1]

Flow chemistry provides significant advantages for these transformations:

  • Enhanced Safety: The small internal volume of flow reactors drastically reduces the inventory of hazardous materials (e.g., volatile amines, high-pressure gases) at any point in time, mitigating the risks of thermal runaways or explosions.[3][8]

  • Process Intensification: Flow reactors can be operated safely at temperatures and pressures far exceeding the limits of conventional batch reactors.[3][4] This allows for a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes.[4]

  • Superior Control and Reproducibility: Precise control over temperature, pressure, residence time, and stoichiometry leads to higher product selectivity and yield, with excellent batch-to-batch consistency.[6]

  • Facilitated Scale-Up: Scaling up production in a flow system is achieved by either running the reactor for longer periods or by "numbering-up" – running multiple reactors in parallel. This avoids the complex and often non-linear challenges of scaling up batch reactors.[8]

Application Protocol 1: Continuous Flow Amination via SNAr

This protocol details a representative procedure for the nucleophilic aromatic substitution reaction between this compound and a primary or secondary amine in a continuous flow setup. The conditions are adapted from established protocols for similar activated aryl halides.[3][4]

Objective:

To synthesize Methyl 2-amino-6-fluorobenzoate derivatives via a continuous SNAr reaction, leveraging the enhanced safety and efficiency of flow chemistry.

Reaction Scheme:
Causality of Experimental Choices:
  • Solvent: A high-boiling point, polar aprotic solvent like DMSO or NMP is chosen to ensure miscibility of reagents and to facilitate the reaction at elevated temperatures.

  • Temperature & Pressure: High temperatures (150-200 °C) are employed to significantly accelerate the SNAr reaction, which is often slow at lower temperatures, especially with less reactive aryl chlorides.[3][4] A back-pressure regulator is essential to maintain the solvent and volatile amine in the liquid phase at these temperatures.

  • Reagent Stoichiometry: A slight excess of the amine is often used to drive the reaction to completion.

  • Reactor Material: PFA or stainless steel tubing is selected for its chemical resistance and ability to withstand high temperatures and pressures.

Materials and Equipment:
Reagents Equipment
This compoundTwo High-Pressure Liquid Chromatography (HPLC) pumps or syringe pumps
Amine (e.g., morpholine, piperidine, etc.)T-mixer
Dimethyl Sulfoxide (DMSO, anhydrous)PFA or Stainless Steel reactor coil (e.g., 10 mL volume, 1 mm ID)
Diisopropylethylamine (DIPEA, as a base)Heated oil bath or column heater
Standard for internal calibration (e.g., dodecane)Back-Pressure Regulator (BPR, rated for >20 bar)
Solvents for workup and analysis (EtOAc, HCl, brine)Collection flask
Experimental Workflow Diagram:

G cluster_0 Reagent Delivery PumpA Pump A (this compound in DMSO + DIPEA) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Amine in DMSO) PumpB->Mixer Reactor Heated Reactor Coil (e.g., 10 mL PFA tubing @ 180°C) Mixer->Reactor BPR Back-Pressure Regulator (20 bar) Reactor->BPR Collection Product Collection (for analysis and workup) BPR->Collection

Caption: Workflow for the continuous amination of this compound.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in anhydrous DMSO. Add 1.2 equivalents of DIPEA as a scavenger for the HCl byproduct.

    • Solution B: Prepare a 0.6 M solution of the desired amine (e.g., morpholine) in anhydrous DMSO.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure.

    • Set the back-pressure regulator to 20 bar.

    • Preheat the reactor coil to the desired temperature (e.g., 180 °C).

  • Reaction Execution:

    • Prime the pumps and lines with DMSO.

    • Set the flow rates for both pumps to deliver the reagent solutions to the T-mixer. For a 10 mL reactor, a total flow rate of 1.0 mL/min (0.5 mL/min for each pump) will result in a residence time of 10 minutes.

    • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Workup and Analysis:

    • Collect the reaction output in a flask containing an equal volume of water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS or LC-MS to determine conversion and purity. The product can be further purified by column chromatography if necessary.

Parameter Optimization Table:
ParameterRangeRationale
Temperature (°C)150 - 220Higher temperatures increase reaction rate; monitor for decomposition.[4]
Residence Time (min)5 - 30Adjust based on reaction kinetics; longer times for less reactive amines.[4]
Pressure (bar)15 - 30Must be sufficient to keep reagents in the liquid phase at the operating temperature.[3]
Amine Equiv.1.1 - 2.0An excess of amine can drive the reaction to completion.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.

  • High Pressure/Temperature: Be aware of the hazards associated with high-pressure and high-temperature reactions. Use appropriate shielding and ensure the equipment is rated for the intended operating conditions.

  • Reagent Handling: this compound and its derivatives may cause skin and eye irritation.[10] Handle with care and consult the Safety Data Sheet (SDS) before use. Amines are often corrosive and volatile; handle them in a fume hood.

Logical Framework for Protocol Adaptation

G cluster_0 Problem Definition cluster_1 Parameter Selection cluster_2 Flow Condition Optimization cluster_3 Execution & Analysis cluster_4 Outcome Start Synthesize a new derivative of This compound Nucleophile Select Nucleophile (e.g., Amine, Thiol, Alcohol) Start->Nucleophile Solvent Choose Solvent (e.g., DMSO, NMP, THF) Nucleophile->Solvent Base Select Base (if needed) (e.g., DIPEA, K2CO3) Solvent->Base Temp Set Initial Temperature (e.g., 150°C) Base->Temp Time Set Initial Residence Time (e.g., 15 min) Temp->Time Pressure Set Back Pressure (e.g., 20 bar) Time->Pressure Run Perform Flow Experiment Pressure->Run Analyze Analyze Output (LC-MS, GC-MS) Run->Analyze Decision Conversion >95%? Analyze->Decision End Protocol Finalized. Proceed to Scale-up. Decision->End Yes Refine Refine Conditions: - Increase Temperature - Increase Residence Time Decision->Refine No Refine->Temp

Caption: Decision-making flowchart for adapting the flow protocol to different nucleophiles.

Conclusion and Future Outlook

The application of continuous flow chemistry to the functionalization of this compound offers a robust, safe, and efficient alternative to traditional batch processing. The protocols outlined herein provide a solid foundation for researchers and drug development professionals to explore SNAr and other transformations of this versatile building block. By leveraging the precise control and intensified processing conditions of flow reactors, new synthetic routes can be developed, optimized, and scaled with greater speed and safety, accelerating the discovery and manufacturing of next-generation pharmaceuticals and agrochemicals. The integration of in-line analysis and automated optimization platforms will further enhance the power of this technology in the future.[11][12]

References

  • Kohl, T. M., Hornung, C. H., & Tsanaktsidis, J. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules, 20(10), 17860–17871. [Link]
  • Kohl, T. M., Hornung, C. H., & Tsanaktsidis, J. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules, 20(10), 17860-71. [Link]
  • Supporting Information for Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. (n.d.). Royal Society of Chemistry. [Link]
  • Kohl, T. M., Hornung, C. H., & Tsanaktsidis, J. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules, 20(10), 17860-71. [Link]
  • Li, J., Gérardy, R., & Lipshutz, B. H. (2024). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering. [Link]
  • Kohl, T. M., Hornung, C. H., & Tsanaktsidis, J. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. PubMed. [Link]
  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. [Link]
  • Jaman, Z., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. (n.d.). UCL Discovery. [Link]
  • Jaman, Z., et al. (2020).
  • Abolghasemi, M., et al. (2018). Continuous Synthesis and Purification by Direct Coupling of a Flow Reactor with Simulated Moving-Bed Chromatography.
  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. (2024). ACS Figshare. [Link]
  • Safety Data Sheet - m-Chlorobenzoic Acid. (2014). NIST. [Link]
  • Li, J., Gérardy, R., & Lipshutz, B. H. (2024). S N Ar Reactions Using Continuous Plug Flow... in Aqueous Biphasic Media.
  • Rao, Z. X., et al. (2017). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors.
  • Gemo, M., et al. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile. (2012).
  • Rios, A., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]
  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. (2016).
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, a reliable and efficient method for its preparation is crucial.[1]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind experimental choices, focusing on the two primary synthetic routes:

  • Direct Esterification of 2-chloro-6-fluorobenzoic acid.

  • Multi-step Synthesis involving a Sandmeyer-type reaction.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Scenario 1: Direct Esterification of 2-Chloro-6-fluorobenzoic Acid
Q1: My Fischer esterification of 2-chloro-6-fluorobenzoic acid with methanol is extremely slow and gives a low yield. Why is this happening?

A1: The primary challenge in this esterification is severe steric hindrance . The carboxylic acid group is flanked by two bulky ortho-substituents (a chlorine atom and a fluorine atom).[2] This steric congestion physically blocks the nucleophilic attack of methanol on the carbonyl carbon, making the reaction kinetically unfavorable under standard Fischer esterification conditions (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

The diagram below illustrates how the ortho groups shield the reaction center.

Caption: Steric hindrance from ortho-substituents blocking methanol's approach.

Solutions:

  • Increase Reaction Time and Temperature: While simple, this often leads to dehydration and byproduct formation. It is generally insufficient on its own.

  • Use a More Potent Acid Catalyst: Using a stronger acid or a higher concentration can increase the protonation of the carbonyl, making it more electrophilic. However, this can also promote side reactions.

  • Switch to a More Effective Esterification Method: For sterically hindered acids, alternative methods that do not rely on direct nucleophilic attack on the unactivated acid are highly recommended. See Q2 for details.

Q2: What are the most effective methods for esterifying a sterically hindered acid like 2-chloro-6-fluorobenzoic acid?

A2: To overcome steric hindrance, you must use reagents that first "activate" the carboxylic acid, making it a better electrophile. Here are three field-proven methods:

  • Activation via Acyl Chloride: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with methanol, even at low temperatures, to form the desired ester. This is often the most robust and scalable method.

  • Steglich Esterification: This method uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).[2] The DCC or EDC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst, facilitating the reaction with methanol under mild, room-temperature conditions.[2]

  • Mitsunobu Reaction: This reaction uses a mixture of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). It proceeds under very mild, neutral conditions and is exceptionally reliable for difficult esterifications.[2]

MethodKey ReagentsConditionsAdvantagesDisadvantages
Acyl Chloride Formation SOCl₂ or (COCl)₂Reflux, then add MeOHHigh yield, reliable, scalableHarsh reagents, generates HCl gas
Steglich Esterification DCC/EDC, DMAPRoom Temp, AnhydrousMild conditions, good for sensitive substratesUrea byproduct can complicate purification
Mitsunobu Reaction PPh₃, DEAD/DIAD0°C to Room Temp, AnhydrousVery mild, high yield, reliableStoichiometric phosphine oxide byproduct
Scenario 2: Multi-Step Synthesis via Sandmeyer-type Reaction

This route typically starts from a substituted aniline, such as 3-chloro-2-aminotoluene or 2-amino-6-chlorobenzoic acid, and involves diazotization, followed by a halogen exchange (fluorination) and finally esterification.

Q3: My diazotization reaction is failing, resulting in a dark, tarry mixture and low yield of the diazonium salt. What's going wrong?

A3: Diazotization is a powerful but sensitive reaction. The aryl diazonium salt intermediate is thermally unstable and prone to decomposition and side reactions.[3] Success hinges on meticulous temperature and stoichiometric control.

Common Causes & Solutions:

  • Incorrect Temperature: The reaction must be kept cold, typically between 0-5 °C .[3][4] Higher temperatures cause the diazonium salt to decompose, often reacting with water to form unwanted phenol byproducts and leading to the formation of dark azo dyes.[3]

    • Solution: Use an ice-salt bath to maintain the temperature below 5 °C throughout the addition of sodium nitrite.

  • Insufficient Acid: A sufficient excess of strong acid (like HCl or H₂SO₄) is critical to prevent the newly formed diazonium salt from coupling with the unreacted starting aniline, which forms intensely colored azo dyes.[3]

    • Solution: Use at least 2.5-3 equivalents of acid. One equivalent protonates the starting amine, one is for the reaction with NaNO₂, and an excess maintains a low pH.

  • Localized Excess of Nitrite: Adding the sodium nitrite solution too quickly can create localized "hot spots" and high concentrations of nitrous acid, promoting decomposition and side reactions.

    • Solution: Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring to ensure it reacts immediately and disperses.

  • Incomplete Reaction: Insufficient sodium nitrite will leave starting material unreacted.

    • Solution: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black).[3] If the test is negative, add a small amount of additional nitrite solution.

Q4: The fluorination step of my synthesis (a Balz-Schiemann or related Sandmeyer-type reaction) has a very low yield. How can I optimize this?

A4: Introducing fluorine onto the aromatic ring via a diazonium salt is typically achieved with a Balz-Schiemann reaction or a related variant.[5][6] Low yields often stem from the instability of the diazonium salt or inefficient fluoride displacement.

  • Balz-Schiemann Reaction: This classic method involves treating the diazonium salt solution with fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄). This precipitates the more stable diazonium tetrafluoroborate salt. This salt is then isolated, dried, and thermally decomposed to yield the aryl fluoride.[7]

    • Optimization: Ensure the diazonium salt is fully precipitated before filtration. The thermal decomposition step is critical; heating should be controlled carefully to avoid charring.

  • Modern Sandmeyer-type Fluorination: More recent methods use copper catalysts to facilitate the fluorination, potentially avoiding the need to isolate the diazonium salt.[8][9] However, the direct Sandmeyer fluorination is impeded because copper(I) can be disproportionated by fluoride ions into Cu and insoluble CuF₂.[9] Specialized conditions using different copper sources (e.g., Cu/Cu(II) couples) and fluoride sources are often required for success.[8][9]

General Workflow for Multi-Step Synthesis: The following diagram outlines the key stages of a potential multi-step synthesis involving a Sandmeyer reaction.

SandmeyerWorkflow start 2-Amino-6-chlorobenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium fluorination Fluorination (e.g., Balz-Schiemann with HBF₄) diazonium->fluorination acid_product 2-Chloro-6-fluorobenzoic Acid fluorination->acid_product esterification Esterification (e.g., SOCl₂ then MeOH) acid_product->esterification final_product This compound esterification->final_product

Caption: General workflow for a multi-step synthesis of the target ester.

Part 2: Frequently Asked Questions (FAQs)

Q5: Which synthetic route is generally preferred for producing this compound?

A5: For laboratory and many commercial scales, the direct esterification route starting from 2-chloro-6-fluorobenzoic acid is often preferred if the acid is readily available.[1][10] Although it requires non-standard esterification methods (as discussed in Q2), it is a more convergent route with fewer steps, which generally leads to a higher overall yield and easier purification compared to a multi-step Sandmeyer-type synthesis. The multi-step route may be necessary if the corresponding aniline is a more accessible or economical starting material.

Q6: How can I effectively purify the final product, this compound?

A6: Purification depends on the synthetic route and resulting impurities.

  • From Esterification: The primary impurity is often unreacted 2-chloro-6-fluorobenzoic acid.

    • Aqueous Wash: After the reaction, dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic starting material, converting it to its water-soluble sodium salt, which partitions into the aqueous layer.[11]

    • Drying and Evaporation: Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

    • Distillation/Chromatography: The crude ester can then be purified further by vacuum distillation or column chromatography on silica gel.[12]

  • From Sandmeyer Route: Impurities can be more varied, including phenols or azo compounds. A combination of aqueous washing (as described above) followed by column chromatography is typically required to achieve high purity.

Q7: What are the key safety precautions when running these reactions?

A7:

  • Diazonium Salts: Solid aryl diazonium salts, especially when dry, can be shock-sensitive and explosive. It is strongly recommended to use them in solution immediately after they are prepared and to avoid isolating them whenever possible.[3]

  • Acid Handling: Both synthetic routes involve strong acids (H₂SO₄, HCl) or corrosive reagents (SOCl₂). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Temperature Control: For the diazotization, have a cooling bath ready before starting the reaction. A runaway reaction can lead to rapid gas evolution (N₂) and a pressure increase.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Ghorbanloo, M., et al. (2016). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate.
  • Orgsyn. (n.d.). Organic Syntheses Procedure.
  • Pasha, M. A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. American Chemical Society.
  • ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Organic Process Research & Development. (n.d.). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process.
  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.

Sources

Technical Support Center: Synthesis of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-chloro-6-fluorobenzoate. This resource is tailored for researchers, chemists, and process development professionals who are navigating the intricacies of this specific esterification. Our goal is to move beyond mere procedural outlines and delve into the mechanistic underpinnings of the reaction, providing you with the foresight to anticipate, troubleshoot, and control the formation of common side products.

The primary route to this compound is the Fischer-Speier esterification of 2-chloro-6-fluorobenzoic acid using methanol and a strong acid catalyst, typically sulfuric acid. While straightforward in principle, the electronic and steric nature of the substituted aromatic ring presents unique challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I've recovered a substantial amount of the starting carboxylic acid. What is the primary cause?

A1: This is the most common issue encountered and points directly to the reversible nature of the Fischer esterification reaction. The process is in a constant state of equilibrium between reactants (carboxylic acid, alcohol) and products (ester, water).[1][2] If a significant amount of 2-chloro-6-fluorobenzoic acid remains, the equilibrium has not been sufficiently shifted towards the product side.

Root Cause Analysis:

  • Presence of Water: Water is a product of the reaction. Its presence, whether introduced through wet reagents or as it forms in situ, will push the equilibrium back towards the starting materials via hydrolysis, directly competing with the forward esterification reaction.[3][4]

  • Insufficient Methanol: As a reactant, methanol is required to drive the reaction forward. Using it in only stoichiometric amounts is often insufficient to achieve high conversion in an equilibrium-driven process.

  • Ineffective Catalysis: An inadequate amount of a strong acid catalyst (like H₂SO₄) will result in a slow reaction rate, preventing the system from reaching equilibrium and achieving maximum conversion within a practical timeframe.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use anhydrous grade methanol and sulfuric acid. Dry all glassware thoroughly before starting the reaction.

  • Use Excess Methanol: Employ a large excess of methanol (e.g., 5-10 equivalents or using it as the solvent) to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[1]

  • Water Removal: For larger-scale reactions, consider azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene. This is a highly effective method for driving the reaction to completion.[1]

  • Catalyst Loading: Ensure adequate catalyst loading. A typical range for sulfuric acid is 5-10 mol% relative to the carboxylic acid.

Q2: During my workup and purification, I've isolated a neutral, non-polar impurity. GC-MS analysis suggests it's 1-chloro-3-fluorobenzene. How is this forming?

A2: The formation of 1-chloro-3-fluorobenzene is a classic example of a thermal decarboxylation side reaction. Aromatic carboxylic acids, particularly those with ortho-substituents, can be susceptible to losing carbon dioxide (CO₂) under acidic conditions at elevated temperatures.[5]

Mechanistic Insight:

The reaction is typically heated to reflux in methanol (approx. 65 °C). While this temperature is generally mild, localized overheating, extended reaction times, or the presence of certain impurities can promote this undesired pathway. The strong acid catalyst can facilitate the protonation of the aromatic ring, weakening the C-COOH bond and lowering the activation energy for decarboxylation.[5][6]

Preventative Measures:

  • Strict Temperature Control: Use an oil bath or heating mantle with a reliable temperature controller to maintain a steady reflux. Avoid aggressive heating that could create hot spots.

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC). Once the reaction has reached completion or plateaued, proceed with the workup promptly. Unnecessarily prolonged heating increases the likelihood of decarboxylation.

  • Catalyst Choice: While sulfuric acid is standard, for particularly sensitive substrates, weaker acids might be considered, though this will require longer reaction times.[7]

Q3: The final product has a noticeable color (yellow to brown), even after initial purification. What is the source of this coloration?

A3: Coloration in esterification reactions often arises from degradation or minor side reactions promoted by the strong, dehydrating nature of the sulfuric acid catalyst, especially at elevated temperatures.

Potential Sources of Color:

  • Sulfonation/Oxidation: Concentrated sulfuric acid is a potent oxidizing agent. At higher temperatures, it can cause minor, undefined side reactions with the aromatic ring or trace impurities, leading to the formation of colored, often polymeric, byproducts.

  • Impurity Degradation: Impurities present in the starting 2-chloro-6-fluorobenzoic acid may be less stable under the reaction conditions and can degrade to form colored species.

  • Azo Compounds: If the starting material was synthesized via a diazotization route, residual diazonium salts or related impurities could form highly colored azo compounds.[8]

Remediation Protocol:

  • Activated Carbon Treatment: Before final isolation (e.g., distillation or crystallization), dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb many colored impurities.

  • Recrystallization: If the product is a solid at room temperature or forms a stable crystalline solid, recrystallization from an appropriate solvent system is an excellent method for rejecting colored impurities.

  • Fractional Distillation: As this compound is a liquid, high-vacuum fractional distillation is the most effective method for separating it from less volatile, colored, and polymeric impurities.

Experimental Protocols & Data

Protocol 1: Fischer Esterification of 2-chloro-6-fluorobenzoic acid
  • To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-fluorobenzoic acid (17.45 g, 100 mmol).

  • Add anhydrous methanol (200 mL, excess).

  • Stir the mixture to dissolve the solid. Place the flask in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (2.7 mL, ~50 mmol, 0.5 eq) dropwise while stirring.

  • Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 65-70 °C) using a temperature-controlled heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification
  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess methanol.

  • Carefully pour the concentrated mixture into a separatory funnel containing 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.

Table 1: Summary of Potential Reaction Components and Side Products
Compound NameStructureMolecular FormulaMW ( g/mol )Role / Origin
2-Chloro-6-fluorobenzoic acidC₇H₄ClFO₂174.55Starting Material[9]
MethanolCH₃OHCH₄O32.04Reagent / Solvent
This compound C₈H₆ClFO₂ 188.58 Target Product
WaterH₂OH₂O18.02Byproduct / Contaminant
1-Chloro-3-fluorobenzeneC₆H₄ClF130.55Decarboxylation Side Product[5]

Visualized Mechanisms and Workflows

Diagram 1: The Core Equilibrium

G Reactants 2-Chloro-6-fluorobenzoic Acid + Methanol Products This compound + Water Reactants->Products Esterification (H⁺) (Forward Reaction) Products->Reactants Hydrolysis (H⁺) (Side Reaction)

Caption: Equilibrium between esterification and hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Ester Observed q1 Is unreacted starting acid present? start->q1 incomplete Problem: Incomplete Reaction q1->incomplete Yes other Problem: Other Side Reactions or Mechanical Loss q1->other No sol_water Solution: Use Anhydrous Reagents incomplete->sol_water sol_excess Solution: Increase Methanol Excess incomplete->sol_excess sol_h2o_rem Solution: Remove Water (Dean-Stark) incomplete->sol_h2o_rem sol_other Action: Analyze Byproducts (GC-MS) Review Workup Procedure other->sol_other

Caption: Diagnostic workflow for troubleshooting low product yield.

Diagram 3: Decarboxylation Side Reaction Pathway

G start 2-Chloro-6-fluorobenzoic Acid product 1-Chloro-3-fluorobenzene start->product Heat, H⁺ (Side Reaction) co2 CO₂

Caption: Formation of byproduct via decarboxylation.

References

  • Fischer Esterification and Acetalization. (n.d.). A handout explaining the Fischer esterification mechanism and the principle of shifting equilibrium.
  • Fischer esterification reaction. (n.d.). BYJU'S. A detailed overview of the Fischer esterification mechanism, including the role of the acid catalyst and the reversibility of the reaction.
  • Fischer–Speier esterification. (2023, December 29). In Wikipedia. Discusses the advantages, disadvantages, and mechanism of the reaction.
  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Study.com. Provides a mechanistic explanation for the esterification of benzoic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Details the reversible steps of the Fischer esterification and its reverse reaction, acid-catalyzed hydrolysis.
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2001). Organic Process Research & Development. While a different molecule, it provides context for syntheses of related substituted benzoic acids.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (1991). European Patent No. EP 0431294A2. Describes the process of decarboxylation for fluorinated aromatic acids.
  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). Angewandte Chemie International Edition. Discusses the challenges and high activation barriers for the decarboxylation of benzoic acids.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2008). Chinese Journal of Organic Chemistry. Details synthesis routes for the starting material.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (1991). U.S. Patent No. 5,045,550. Further details on decarboxylation reactions.
  • Decarboxylation. (n.d.). Organic Chemistry Portal. A general overview of decarboxylation reactions in organic chemistry.
  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012). Chinese Patent No. CN102617312A. Describes related chemistry and potential impurities.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Chinese Patent No. CN110903176A. Provides examples of side reactions in related syntheses.
  • 2-Chloro-6-fluorobenzoic acid. (2011). Acta Crystallographica Section E: Structure Reports Online. Provides structural data for the starting material.
  • Methyl 2-chlorobenzoate. (n.d.). PubChem. Compound summary for a related ester.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2018). Molecules. Discusses conformational properties of the starting material.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst... (2023). RSC Advances. Discusses modern catalysts for the esterification of fluorobenzoic acids.
  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Discusses alternative hydrolysis mechanisms for sterically hindered esters.
  • 2-CHLORO-6-FLUOROBENZOIC ACID | CAS 434-75-3. (n.d.). Matrix Fine Chemicals. Product information page.

Sources

Purification of crude Methyl 2-chloro-6-fluorobenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for the purification of crude Methyl 2-chloro-6-fluorobenzoate using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.

Compound Profile: this compound

A summary of the key chemical and physical properties is presented below. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueSource
CAS Number 151360-57-5[1][2][3]
Molecular Formula C₈H₆ClFO₂[2][3][4]
Molecular Weight 188.58 g/mol [2][5]
Appearance Colorless to Light Yellow Liquid[5]
Boiling Point ~103-105°C / 15 mmHg[5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the column chromatography setup for this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: Standard flash-grade silica gel is the most effective and commonly used stationary phase for this compound. Silica gel is a polar adsorbent, making it well-suited for separating moderately polar compounds like aromatic esters from less polar or more polar impurities.[6][7] Given its slightly acidic nature, it is important to first assess the stability of your compound on a TLC plate.[7][8]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The most common and effective two-component solvent system is a mixture of ethyl acetate and a nonpolar hydrocarbon like hexane or petroleum ether.[9][10][11] This system is considered standard for compounds of ordinary polarity and is excellent for achieving difficult separations.[9][10] The ideal starting point is determined by Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.[7][12] This Rf range ensures that the compound moves off the baseline but remains on the column long enough for effective separation from impurities.

Q3: My compound appears to be unstable on silica gel. What are my options?

A3: If you observe degradation on the TLC plate (e.g., streaking or the appearance of new spots over time), the acidic nature of the silica gel may be the cause.[7][8] You have two primary options:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by preparing your eluent with a small amount of a basic modifier, such as 1-3% triethylamine.[9][12][13] Always test the effect of the additive on your compound's Rf value before running the column.[9]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more neutral or basic stationary phase. Options include neutral alumina or florisil.[8][9] However, be aware that compounds can sometimes adhere strongly to florisil, so it's crucial to test it first.[9]

Q4: Should I use an isocratic or gradient elution?

A4: For a crude mixture with well-separated spots on the TLC, an isocratic elution (using a constant solvent composition) may be sufficient. However, if the mixture is complex with impurities that are close in polarity to your product, a gradient elution is highly recommended.[14] Start with a lower polarity mobile phase (e.g., 5% ethyl acetate in hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 10-20% ethyl acetate) to elute your target compound and then any more polar impurities.[7][14]

Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems you may encounter during the purification process.

Q1: My compound is not moving from the origin of the column. What should I do?

A1: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent.[7] If you are using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. For very polar compounds, a solvent system like methanol/dichloromethane may be necessary, but use methanol sparingly (up to 10%) as it can dissolve the silica gel.[9][10] Always double-check that you have prepared the solvent system correctly and haven't reversed the polar and nonpolar components.[8]

Q2: All the components of my mixture are coming off the column together in the solvent front. Why is this happening?

A2: This occurs when the eluent is too polar, causing all compounds, including your target molecule, to have a high affinity for the mobile phase and elute immediately with little to no interaction with the stationary phase.

  • Solution: Decrease the polarity of the mobile phase. Re-develop your solvent system using TLC with a much less polar eluent. Good starting points for moderately polar compounds include 5-10% ethyl acetate in hexane.[10]

Q3: The separation on the column is poor, even though the TLC showed a good separation. What went wrong?

A3: Several factors can cause this discrepancy:

  • Column Overloading: You may have loaded too much crude material onto the column. A general guideline is to use a mass of silica gel that is 30-100 times the mass of your sample.[7]

  • Improper Column Packing: The presence of air bubbles or channels in the silica bed leads to an uneven flow of the mobile phase and results in poor separation.[7] Ensure the column is packed uniformly.

  • Sample Loading Technique: If the initial band of the sample is too wide, it will lead to broad, overlapping bands during elution. The sample should be dissolved in the minimum amount of solvent and loaded carefully onto the column as a thin, concentrated band.[15] If solubility is an issue, consider dry loading.[15]

Q4: My compound is eluting very slowly and tailing across many fractions. How can I improve this?

A4: Tailing can be caused by secondary interactions with the silica gel, especially if the compound has acidic or basic functional groups.

  • Solution: Once your compound begins to elute, you can try slightly increasing the polarity of the mobile phase to accelerate its movement and sharpen the band, reducing the tailing effect.[8] If your compound is sensitive to the acidic silica, adding 1-3% triethylamine to the eluent can neutralize active sites and improve peak shape.[9][12][13]

Q5: The solvent flow has stopped or slowed down significantly. What is the issue?

A5: This is a serious problem that can arise from a few causes:

  • Precipitation/Crystallization: The compound or an impurity may have crystallized within the column, blocking the flow.[8] This can happen if the sample is highly concentrated and has poor solubility in the mobile phase. The prognosis is often poor, and you may need to reconsider the purification method or use a much wider column.[8]

  • Fine Particles Clogging the Frit: Very fine silica particles may have clogged the bottom frit of the column. Ensure you are using an appropriate grade of silica gel.

Visual Workflow and Troubleshooting Diagrams

General Purification Workflow

This diagram outlines the standard procedure for purifying this compound by column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Develop Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common chromatography problems.

G cluster_causes Possible Causes & Solutions Problem Problem Encountered P1 Poor Separation Problem->P1 P2 No Elution Problem->P2 P3 Compound Degradation Problem->P3 S1 Overloaded Column? -> Reduce sample load P1->S1 S2 Poorly Packed? -> Repack column carefully P1->S2 S3 Solvent too nonpolar? -> Increase eluent polarity P2->S3 S4 Compound unstable on silica? -> Add triethylamine or use neutral alumina P3->S4

Caption: A decision tree for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude product in a few drops of a solvent like ethyl acetate or dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a potential eluent system (e.g., 10% ethyl acetate in hexane).[10]

  • Place the TLC plate in the chamber and allow the solvent to run up the plate.

  • Visualize the developed plate under UV light.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.[7] This will be your starting mobile phase for the column.

Protocol 2: Column Packing and Sample Loading

Wet Loading (Preferred Method)

  • Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.[6]

  • Fill the column about halfway with your chosen initial, nonpolar eluent (e.g., 5% ethyl acetate in hexane).[6]

  • Prepare a slurry of silica gel in the same eluent and pour it into the column.

  • Gently tap the column to ensure the silica packs down uniformly, without any air bubbles.[7] Add a thin layer of sand on top to protect the silica bed.[15]

  • Drain the excess solvent until the liquid level is just at the top of the sand layer.[15]

  • Dissolve your crude sample in the absolute minimum volume of the eluent.[15]

  • Carefully use a pipette to add the dissolved sample evenly onto the sand layer, trying not to disturb the surface.[15]

  • Drain the solvent until the sample has fully entered the silica bed, then carefully add more eluent to begin the separation.[6]

Dry Loading (For samples with poor solubility in the eluent)

  • Dissolve your crude sample in a suitable, low-boiling point solvent (like dichloromethane).

  • Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[15]

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[15]

  • Pack the column as described in the wet loading method (steps 1-5).

  • Carefully pour the dry-loaded silica onto the top of the packed column.[15]

  • Tap gently to settle the layer, add a protective layer of sand, and carefully add the eluent to start the chromatography.[15]

References

  • Column Chromatography Notes. (n.d.). Membrane Solutions.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate. (n.d.). PubChem.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • This compound. (n.d.). Sunway Pharm Ltd.
  • This compound. (n.d.). American Elements.
  • Column chromatography. (n.d.). University of Calgary.
  • This compound (C8H6ClFO2). (n.d.). PubChemLite.
  • Methyl 2-chlorobenzoate. (n.d.). PubChem.

Sources

Technical Support Center: Recrystallization of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-chloro-6-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Achieving high purity is critical for downstream applications, making efficient recrystallization an essential laboratory skill. This guide provides in-depth technical support, troubleshooting advice, and validated protocols specifically tailored for researchers, scientists, and drug development professionals working with this compound. Our focus is on explaining the causality behind experimental choices to empower users to adapt and optimize the purification process.

Section 1: Fundamentals & Compound Properties

This section covers the basic principles of recrystallization and the specific physical properties of this compound that influence the purification strategy.

FAQ: What are the core principles of recrystallization?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1][2][3]

Recrystallization_Principle A Impure Solid B Add Minimum Hot Solvent A->B C Saturated Solution (Compound & Impurities Dissolved) B->C D Slow Cooling C->D E Supersaturated Solution D->E F Crystal Formation (Pure Compound) E->F G Impurities Remain in Mother Liquor E->G H Filtration F->H G->H I Pure Crystals H->I J Waste (Mother Liquor) H->J

Caption: The basic workflow of purification by recrystallization.

FAQ: What are the key physical properties of this compound?

Understanding the physical properties of your compound is crucial for selecting the right solvent and conditions. For instance, the boiling point helps in choosing a solvent with a boiling point at least 10-20°C lower to prevent the compound from "oiling out."

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[4]
Molecular Weight 188.58 g/mol [4]
Boiling Point 234.4 °C at 760 mmHg[4]
Appearance Expected to be a solid at room temperatureInferred from related structures
Polarity Moderately polarInferred from functional groups (ester, aryl halides)

Section 2: Solvent Selection Guide

The choice of solvent is the most critical factor in a successful recrystallization.[1] The adage "like dissolves like" is a useful starting point; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2] this compound, with its ester and halogenated aromatic ring, is moderately polar.

FAQ: How do I select a suitable single solvent?

An ideal single solvent should dissolve the compound well when hot but poorly when cold.[5]

Screening Protocol:

  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.

  • If the compound does not dissolve, gently heat the mixture. The solvent is promising if the compound dissolves completely at or near the solvent's boiling point.

  • Allow the solution to cool to room temperature, then place it in an ice bath. A successful solvent will yield a good crop of crystals.

Recommended Single Solvents: Based on the structure of an aromatic ester, alcohols and some hydrocarbons are excellent starting points.

SolventBoiling Point (°C)Rationale & Considerations
Ethanol 78Good Starting Point. The polarity is well-matched for many aromatic esters. Often provides good crystal formation upon cooling.[6]
Methanol 65More polar than ethanol. May be too effective a solvent (high solubility even when cold), potentially leading to lower recovery. Can be paired with water.
Isopropanol (IPA) 82A good alternative to ethanol, slightly less polar. Often used for greasy or poorly soluble compounds.
Toluene 111Aromatic compounds often crystallize well from toluene.[7] Its higher boiling point can be advantageous for less soluble compounds. Use with caution due to higher toxicity.
Ethyl Acetate 77The principle of "like dissolves like" suggests ethyl acetate could be a good solvent for an ester.[7] However, it may be too good a solvent, making it more suitable for a solvent-pair system.
FAQ: When and how should I use a binary solvent system?

A binary solvent system (or solvent pair) is used when no single solvent has the ideal solubility properties.[8] The pair consists of a "good" solvent, in which the compound is highly soluble, and a "bad" or "anti-solvent," in which the compound is poorly soluble. The two solvents must be miscible.[9]

Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Add the "bad" solvent dropwise to the hot solution until the solution becomes faintly cloudy (the saturation point).

  • If needed, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Recommended Solvent Pairs:

"Good" Solvent"Bad" (Anti-Solvent)Rationale
Ethanol Water Classic and highly effective pair. The compound is soluble in ethanol and insoluble in water. The miscibility of ethanol and water allows for fine-tuning of the solution's polarity to induce crystallization.[8]
Acetone Water Similar to Ethanol/Water. Acetone is a stronger solvent, which can be useful if the compound is not very soluble in hot ethanol.
Toluene Hexane/Heptane A non-polar pair. The compound is dissolved in hot toluene, and the addition of a non-polar alkane reduces the overall solubility, forcing crystallization.[8]
Dichloromethane (DCM) Hexane/Heptane Useful for compounds that are highly soluble in chlorinated solvents. The addition of hexane as an anti-solvent is a common strategy.

Section 3: Step-by-Step Recrystallization Protocol

This section provides a generalized workflow for the recrystallization of this compound.

Caption: Detailed experimental workflow for recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate, adding the solvent in small portions until the solid just dissolves.[5]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[10]

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely before weighing and determining the melting point.

Section 4: Troubleshooting Guide

Even with a well-chosen solvent, problems can arise. This section addresses the most common issues in a Q&A format.

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
  • Causality: Oiling out occurs when the saturated solution cools to a temperature above the melting point of the compound. This is common if the boiling point of the solvent is too high or if the compound is significantly impure, leading to a large melting point depression.[11]

  • Solutions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent (the "good" solvent in a binary pair) to make the solution less concentrated.[11]

    • Allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period.

    • If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent.

Q: The solution has cooled completely, but no crystals have formed. What should I do?
  • Causality: This typically means the solution is not supersaturated, either because too much solvent was used, or the solution requires a nucleation site to initiate crystal growth.[5]

  • Solutions (in order of application):

    • Scratch: Use a glass stirring rod to scratch the inside surface of the flask below the level of the solution. The microscopic glass fragments can serve as nucleation sites.[3][11]

    • Seed: Add a tiny "seed" crystal of the crude starting material. This provides a template for crystal growth.[11]

    • Reduce Solvent Volume: If scratching and seeding fail, too much solvent was likely used. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[5][11]

    • Cool to a Lower Temperature: Use a dry ice/acetone bath for more potent cooling, but be aware this can sometimes cause the product to "crash out" as a fine, impure powder.

Troubleshooting_No_Crystals decision decision proc Scratch inner surface of flask with glass rod dec1 Crystals form? proc->dec1 start Cooled Solution, No Crystals start->proc Step 1 success Success! Proceed to filtration. dec1->success Yes proc2 Add a seed crystal of crude product dec1->proc2 No (Step 2) dec2 Crystals form? proc2->dec2 dec2->success Yes proc3 Gently boil off ~10-20% of solvent and re-cool dec2->proc3 No (Step 3) dec3 Crystals form? proc3->dec3 dec3->success Yes failure Re-evaluate solvent choice or consider chromatography. dec3->failure No

Caption: Decision tree for inducing crystallization.

Q: The crystals formed very rapidly into a fine powder. Are they pure?
  • Causality: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of the purification.[11] This is caused by the solution cooling too quickly or being too concentrated.

  • Solutions:

    • Re-heat the solution to redissolve the solid.

    • Add a small amount (5-10% more) of hot solvent to the solution.[11]

    • Ensure the flask is allowed to cool slowly on a benchtop, insulated from cold surfaces, before moving to an ice bath.

Q: My final yield is very low. How can I improve recovery?
  • Causality: Low yield can result from several factors: using too much solvent, incomplete crystallization, or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.

    • Maximize Chilling: Ensure the flask is thoroughly chilled in an ice bath for an adequate amount of time before filtration.

    • Second Crop: The mother liquor still contains some dissolved product. You can try to recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

    • Solvent Choice: Your chosen solvent may be too "good," meaning the compound has significant solubility even when cold. Consider a different solvent or solvent pair.

References

  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystalliz
  • Methyl 2-chloro-6-fluorobenzo
  • Recrystalliz
  • Go-to recrystallization solvent mixtures. (2023). Reddit r/Chempros.
  • Methyl 4-chloro-2-fluorobenzo
  • This compound | CAS 151360-57-5. American Elements.
  • Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Cheméo.
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Methyl 2-fluorobenzo
  • Recrystallization of Benzoic Acid. Source Unavailable.
  • Methods for removing impurities from crude benzoic acid samples. Benchchem.
  • Methyl 2-bromo-4-fluorobenzo
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • The Recrystallization of Benzoic Acid. Source Unavailable.
  • (2-Chloro-6-fluorophenyl)
  • Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2.
  • Recrystalliz
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Methyl 2-chlorobenzo
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.

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Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 2-chloro-6-fluorobenzoate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with Methyl 2-chloro-6-fluorobenzoate and encountering challenges with product stability during reaction workup. Our goal is to provide you with a deep understanding of the underlying chemical principles causing hydrolysis and to equip you with robust, field-proven protocols to maximize your yield and purity.

Troubleshooting Guide: Identifying and Understanding Hydrolysis

This section addresses the most common issues and observations when unintended hydrolysis occurs.

Q1: My reaction seems to work, but I'm getting low yields of my ester. My crude NMR and TLC analysis show the presence of 2-chloro-6-fluorobenzoic acid. What is happening?

A1: This is a classic signature of ester hydrolysis.[1][2] During your aqueous workup, the ester, this compound, is reacting with water and breaking down into its parent carboxylic acid and methanol. This reaction is the reverse of the esterification used to create your product and can be catalyzed by residual acid or, more commonly, by the basic solutions used to neutralize the reaction mixture.[3][4] The aqueous solutions and reagents essential for purification create the very conditions that can destroy your product if not handled with precision.[1]

Q2: I specifically chose this substrate because the two bulky ortho-substituents (Cl and F) should sterically protect the ester carbonyl. Why is it still so susceptible to hydrolysis?

A2: Your reasoning is chemically sound and touches on a key concept in physical organic chemistry: the "ortho effect." Indeed, the presence of substituents in the ortho position creates significant steric hindrance around the carbonyl carbon. This shielding effect slows down the rate of nucleophilic attack by water or hydroxide ions, making your ester significantly more stable than, for example, methyl 4-chlorobenzoate.[5][6]

However, "slowing down" the reaction is not the same as "stopping" it. Several factors are still at play:

  • Irreversible Base-Catalysis: While sterically hindered, the ester is still susceptible to base-catalyzed hydrolysis (saponification). This process is effectively irreversible because the final step is a highly favorable acid-base reaction where the generated carboxylic acid is deprotonated to form a carboxylate salt.[7][8] This salt is unreactive towards nucleophiles and drives the entire equilibrium toward the hydrolyzed product.[7][8]

  • Contact Time and Temperature: The rate of hydrolysis, although reduced by steric hindrance, is not zero. If the ester is exposed to aqueous acidic or basic conditions for an extended period or at elevated temperatures, significant product loss can and will occur.

  • Electronic Effects: While steric hindrance is the dominant factor, the chloro and fluoro groups are also strongly electron-withdrawing. This inductively increases the electrophilicity (positive character) of the carbonyl carbon, making it a more tempting target for nucleophiles. This electronic effect partially counteracts the steric protection.

Q3: Which specific steps in my workup pose the greatest risk for hydrolysis, and what is the chemical mechanism I need to worry about?

A3: The highest risk is unequivocally the basic wash step . This is the point where you use a solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst from your reaction.[1][2] While essential, this step introduces a nucleophile (hydroxide, or bicarbonate which is in equilibrium with hydroxide) into an aqueous environment, initiating the irreversible saponification mechanism.[7]

The mechanism proceeds as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: The C=O double bond breaks, forming a transient, negatively charged tetrahedral intermediate.[4]

  • Collapse and Elimination: The intermediate collapses, reforming the C=O double bond and ejecting the methoxide ion (⁻OCH₃) as a leaving group.

  • Irreversible Deprotonation: The highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is extremely rapid and favorable, forming methanol and the sodium 2-chloro-6-fluorobenzoate salt. This final step makes the entire process irreversible under these conditions.[3][7]

Diagram: Base-Catalyzed Hydrolysis (Saponification) Mechanism

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Best Practices & Recommended Protocols

This section provides actionable protocols and preventative measures to safeguard your product.

Q4: What is the definitive, field-tested protocol for working up a reaction to isolate this compound while minimizing hydrolysis?

A4: The core strategy is to mitigate the factors that promote hydrolysis: temperature, contact time, and the strength of the base. This protocol is designed to be a self-validating system to ensure maximum product recovery.

Table 1: Comparison of Workup Conditions and Expected Outcomes

ParameterPoor Practice (High Risk)Best Practice (Low Risk)Rationale
Temperature Room Temp or warmer0 - 5 °C (Ice Bath)Lowers the kinetic rate of all reactions, including hydrolysis.[1]
Neutralizing Agent 1M NaOH / KOHCold, Saturated NaHCO₃Strong bases cause rapid, uncontrollable saponification. A weak base neutralizes acid without drastically raising the pH.[2]
Aqueous Phase Dilute solutionsSaturated solutions (NaHCO₃, Brine)Saturated solutions decrease the solubility of the organic product in the aqueous layer, minimizing loss and exposure.[2]
Contact Time > 5 minutes per wash< 2 minutes per washMinimize the time the ester is in contact with the aqueous phase to reduce the opportunity for hydrolysis.
Drying Insufficient dryingThorough drying with Na₂SO₄ or MgSO₄Removing all trace water is critical before solvent evaporation to prevent hydrolysis upon heating.[1][9]

Optimized Workup Protocol

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, immediately cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quench: While stirring in the ice bath, slowly add ice-cold deionized water to quench any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.

  • Neutralization Wash (Critical Step): Wash the organic layer once with a small volume of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][10]

    • Technique: Add the cold NaHCO₃ solution, stopper the funnel, and invert gently 3-4 times, venting frequently to release any CO₂ pressure. Do not shake vigorously for an extended period. Immediately allow the layers to separate.

  • Brine Wash: Promptly drain the organic layer and wash it with one portion of ice-cold, saturated aqueous NaCl (brine).[1] This removes the bulk of the dissolved water and residual bicarbonate.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a generous amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps, add more until some remains free-flowing. Let it stand for 5-10 minutes.

  • Isolation: Filter or decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, use a moderate water bath temperature (e.g., 30-40 °C) to avoid heating the concentrated product in the presence of any final trace amounts of water.

Diagram: Recommended Anti-Hydrolysis Workup Workflow

G start Reaction Complete cool 1. Cool to 0°C in Ice Bath start->cool quench 2. Quench with Ice-Cold Water cool->quench extract 3. Extract with Organic Solvent quench->extract wash_bicarb 4. Wash Briefly with Cold Sat. NaHCO₃ extract->wash_bicarb wash_brine 5. Wash with Cold Brine wash_bicarb->wash_brine Proceed Immediately hydrolysis Hydrolysis Risk! wash_bicarb->hydrolysis Prolonged contact or High Temp dry 6. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter 7. Filter or Decant dry->filter evaporate 8. Remove Solvent (Rotary Evaporator) filter->evaporate product Pure Product evaporate->product

Optimal experimental workflow to prevent ester hydrolysis during workup.

Q5: Are there any non-aqueous or alternative workup strategies I can use to completely avoid this problem?

A5: Yes, for particularly sensitive substrates or small-scale reactions where maximizing yield is paramount, avoiding an aqueous basic wash altogether is a superior strategy.

  • Strategy 1: Solid Phase Scavenging: After quenching the reaction with water and extracting into an organic solvent, stir the organic layer directly over solid sodium bicarbonate for 15-20 minutes. The solid base will neutralize the acid catalyst without creating a high-pH aqueous environment. Afterward, filter off the solid, wash with brine, and proceed with drying.

  • Strategy 2: Non-Aqueous Filtration: If your reaction solvent is amenable (e.g., DCM, THF), you can sometimes remove the acid catalyst by passing the crude reaction mixture through a short plug of a basic solid phase adsorbent.

    • Basic Alumina Plug: Prepare a small plug of basic alumina in a pipette or funnel. Elute your reaction mixture through the plug. The alumina will retain the acid catalyst. Wash the plug with a small amount of fresh solvent. This method completely avoids water until a final brine wash before drying.

    • Silica Gel Filtration: In some cases, a quick filtration through a plug of silica gel can effectively remove a strongly adsorbed acid catalyst like sulfuric acid.

These alternative methods require more setup but provide the highest level of protection against hydrolysis for your valuable this compound product.

References
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters.
  • Khan Academy. (2019). Mechanism of ester hydrolysis.
  • Chem Help ASAP. (2019). Acid-catalyzed mechanism of ester hydrolysis.
  • JoVE. (n.d.). Esters to Carboxylic Acids: Saponification.
  • J&K Scientific LLC. (n.d.). Ester Hydrolysis.
  • von Delius, M. (2020). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research.
  • Maccarone, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Khan, M. N. (1990). Ortho substitution effects on the acidic and alkaline hydrolyses of formanilides. Purdue University e-Pubs.
  • Wikipedia. (n.d.). Work-up.
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • ResearchGate. (2021). Work up of ester?.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving Methyl 2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. This compound presents a unique set of challenges due to the presence of an electron-withdrawing ester group, a sterically hindering ortho-chloro substituent, and an ortho-fluoro substituent. These features significantly influence the reactivity of the C-Cl bond, making catalyst selection a critical parameter for successful cross-coupling.[1][2]

This document provides a structured approach to troubleshooting common issues, offering solutions grounded in mechanistic principles and field-proven expertise. We will delve into the nuances of catalyst and ligand choice for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Substrate: Key Challenges

This compound is considered a challenging substrate for several reasons:

  • Steric Hindrance: The presence of substituents ortho to the chlorine atom creates significant steric bulk around the reaction center. This can impede the crucial oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-chlorine bond.[1][3]

  • Electronic Effects: The ester and fluorine substituents are electron-withdrawing, which can influence the electron density of the aromatic ring and the C-Cl bond strength.[4] While electron-withdrawing groups can sometimes facilitate oxidative addition, the interplay with steric hindrance makes the outcome less predictable.

  • Aryl Chloride Inertness: The carbon-chlorine bond is inherently stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds.[5][6][7] This necessitates the use of highly active catalyst systems to achieve efficient coupling.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this substrate is a common issue, often stemming from inefficient oxidative addition or catalyst deactivation. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the inert C-Cl bond, especially with sterically hindered substrates.[7]

  • The Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to facilitate the oxidative addition of aryl chlorides.[1][8] These ligands promote the formation of a monoligated Pd(0) species, which is the active catalyst.[8]

  • Expert Insight: Pre-ligated palladium(II) sources, known as precatalysts (e.g., XPhos-Pd-G2/G3), are often superior to generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand.[9][10] Precatalysts ensure a 1:1 palladium-to-ligand ratio and can lead to more efficient catalyst activation.[8][9]

2. Base and Solvent Choice:

  • The Problem: The choice of base is critical and can significantly impact the reaction outcome.[5] An inappropriate base can lead to side reactions like boronic acid decomposition (protodeboronation).[5]

  • The Solution: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) is often a good starting point.[11] The solvent should be anhydrous and thoroughly degassed to prevent catalyst oxidation.[5] A mixture of a non-polar solvent like toluene or dioxane with water is common.[1]

  • Expert Insight: The stability of the boronic acid is crucial. If you suspect decomposition, consider using the corresponding pinacol ester, which is more stable.[5]

3. Reaction Temperature:

  • The Problem: Insufficient thermal energy may prevent the reaction from overcoming the activation barrier for oxidative addition.

  • The Solution: Given the substrate's challenging nature, higher reaction temperatures (e.g., 100-120 °C) are often necessary.[6]

ParameterRecommendation for Suzuki-Miyaura CouplingRationale
Catalyst Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a precatalyst (e.g., XPhos-Pd-G2)Overcomes the inertness of the C-Cl bond and steric hindrance.[9][11]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos)Promotes oxidative addition and reductive elimination.[8]
Base K₃PO₄, Cs₂CO₃Sufficiently strong to facilitate transmetalation without causing significant boronic acid decomposition.
Solvent Toluene/H₂O, Dioxane/H₂O (degassed)Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.[5]
Temperature 100 - 120 °CProvides sufficient energy to overcome the activation barrier.
Issue 2: Poor Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is resulting in a low yield of the desired arylamine. What should I investigate first?

Answer:

Low yields in Buchwald-Hartwig aminations with this substrate are typically due to challenges in the catalytic cycle, particularly the reductive elimination step, which can be sterically hindered.

1. Ligand Selection is Paramount:

  • The Problem: The steric crowding around the nitrogen and the palladium center in the intermediate complex can make the final bond-forming reductive elimination step difficult.

  • The Solution: The choice of ligand is critical.[3] Bulky and electron-rich phosphine ligands are essential. Ligands like BippyPhos have shown broad applicability for challenging (hetero)aryl chlorides.[12] Josiphos-type ligands or Buchwald's biarylphosphine ligands are also excellent candidates.

  • Expert Insight: For sterically demanding couplings, a careful balance of ligand bulk is necessary. A ligand that is too bulky can inhibit the reaction.[3] Screening a small library of ligands is often a prudent strategy.

2. Base and Reaction Conditions:

  • The Problem: The base plays a crucial role in deprotonating the amine to form the active nucleophile. An unsuitable base can lead to incomplete reaction or side products.

  • The Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The reaction should be run under a strictly inert atmosphere (argon or nitrogen) to protect the catalyst and ligands from oxidation.[5]

  • Expert Insight: Ensure the amine coupling partner is pure and dry, as impurities can interfere with the catalyst.

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Catalyst [Pd₂(dba)₃] or [Pd(cinnamyl)Cl]₂ with a suitable ligandReliable Pd(0) sources that are effective in combination with appropriate ligands.[12]
Ligand BippyPhos, Josiphos-type ligands, or bulky biaryl phosphines (e.g., t-BuXPhos)The ligand's steric and electronic properties are crucial for facilitating both oxidative addition and reductive elimination.[12][13]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are necessary to deprotonate the amine.
Solvent Toluene, Dioxane (anhydrous and degassed)Non-coordinating solvents are generally preferred.
Temperature 80 - 110 °CTo overcome steric and electronic barriers.
Issue 3: Failure of Sonogashira Coupling

Question: I am unable to achieve a successful Sonogashira coupling between this compound and a terminal alkyne. What are the key factors to consider for this transformation?

Answer:

The Sonogashira coupling of aryl chlorides is inherently more challenging than that of aryl bromides or iodides.[6] Success hinges on a highly active catalyst system that can facilitate the C-Cl bond activation.

1. Catalyst System:

  • The Problem: The traditional Pd(PPh₃)₂Cl₂/CuI catalyst system is often not active enough for unreactive aryl chlorides.[6]

  • The Solution: More advanced catalyst systems are required. A combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand can be effective. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for activating aryl chlorides.

  • Expert Insight: Copper-free Sonogashira protocols are often preferred to avoid issues with homocoupling of the alkyne (Glaser coupling). In these cases, a slightly higher catalyst loading and a suitable base are crucial.

2. Reaction Conditions:

  • The Problem: The choice of base and solvent is critical for the efficiency of the Sonogashira coupling.

  • The Solution: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[6] The reaction is usually carried out under an inert atmosphere.

  • Expert Insight: Microwave-assisted heating can significantly accelerate the Sonogashira coupling of challenging substrates, often leading to higher yields in shorter reaction times.[14]

ParameterRecommendation for Sonogashira CouplingRationale
Catalyst Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a bulky phosphine or NHC ligandA highly active catalyst is necessary to activate the C-Cl bond.
Co-catalyst CuI (for traditional Sonogashira)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPEA, or K₂CO₃An amine base is often used, but inorganic bases can also be effective, particularly in copper-free systems.[6]
Solvent Amine base (e.g., Et₃N) or a high-boiling solvent like DMF or NMPThe choice of solvent depends on the specific protocol and temperature requirements.
Temperature Room temperature to 100 °C (conventional) or higher with microwave irradiationMilder conditions may be possible with highly active catalysts, but heating is often required.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos-Pd-G2, 2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizing the Catalytic Cycle and Troubleshooting

A clear understanding of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction.

Cross-Coupling Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(R)L Ar-Pd(II)(R)L Ar-Pd(II)(X)L->Ar-Pd(II)(R)L Transmetalation Ar-Pd(II)(R)L->Pd(0)L Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L R-M R-M R-M->Ar-Pd(II)(R)L

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

When a reaction fails, systematically consider which step of this cycle is likely to be problematic. For this compound, the "Oxidative Addition" step is often the primary hurdle due to the strong C-Cl bond and steric hindrance.

Here is a decision tree to guide your troubleshooting process:

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the catalyst system active enough for aryl chlorides? Start->Check_Catalyst Upgrade_Catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a precatalyst. Check_Catalyst->Upgrade_Catalyst No Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Check_Catalyst->Check_Conditions Yes Upgrade_Catalyst->Check_Conditions Optimize_Conditions Screen different bases (e.g., K3PO4). Ensure anhydrous, degassed solvent. Increase temperature. Check_Conditions->Optimize_Conditions No Check_Reagents Are the coupling partner and other reagents stable and pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Purify_Reagents Use fresh, pure reagents. Consider using a more stable boron reagent (e.g., pinacol ester). Check_Reagents->Purify_Reagents No Success Reaction Successful Check_Reagents->Success Yes Purify_Reagents->Success

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on Methyl 2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes involving this versatile substrate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the nucleophilic substitution on this compound, offering step-by-step solutions and the underlying scientific rationale.

Issue 1: Low or No Conversion of Starting Material

Symptoms: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or GC-MS) shows a significant amount of unreacted this compound.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1][2]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress. Be mindful of potential side reactions at excessively high temperatures.

  • Inadequate Nucleophile Strength or Concentration: The nucleophile may not be sufficiently reactive or may be present in a substoichiometric amount.

    • Solution:

      • If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a base to generate the more reactive anionic form (e.g., an amide or alkoxide).[3][4] The choice of base is critical; stronger bases can lead to higher conversion but may also promote side reactions.

      • Increase the stoichiometry of the nucleophile to 1.2-2.0 equivalents to drive the reaction forward.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate and facilitating the reaction.[5][6][7]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Deactivated Nucleophile: Moisture in the reaction can quench anionic nucleophiles.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Side Products

Symptoms: The reaction mixture contains multiple spots on a TLC plate or several peaks in the chromatogram, indicating the presence of impurities.

Possible Causes & Solutions:

  • Reaction at the Ester Group: Strong nucleophiles can potentially react with the methyl ester functionality.

    • Solution:

      • Employ milder reaction conditions (lower temperature, shorter reaction time).

      • Use a less nucleophilic base if one is being used to deprotonate the nucleophile.

      • Protect the ester group if it is particularly susceptible to the chosen nucleophile, though this adds extra steps to the synthesis.

  • Di-substitution: If a large excess of the nucleophile is used, substitution of both the chlorine and fluorine atoms may occur, although substitution of fluorine is generally less favorable.

    • Solution: Carefully control the stoichiometry of the nucleophile, using a slight excess (e.g., 1.1 equivalents).

  • Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can lead to degradation.

    • Solution: Optimize the reaction time and temperature by monitoring the reaction progress closely. Once the starting material is consumed, work up the reaction promptly.

Issue 3: Difficulty in Product Isolation and Purification

Symptoms: Challenges in separating the desired product from unreacted starting materials, the nucleophile, or byproducts during workup and chromatography.

Possible Causes & Solutions:

  • Similar Polarity of Product and Starting Material: If the nucleophile does not significantly alter the polarity of the molecule, separation by column chromatography can be difficult.

    • Solution:

      • Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities.

      • Consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step.

  • Emulsion Formation During Aqueous Workup: This is common when using solvents like DMF or DMSO.

    • Solution:

      • Add brine (saturated aqueous NaCl solution) to the aqueous layer to break the emulsion.

      • Filter the mixture through a pad of celite.

  • Product is Water-Soluble: If the product has a high affinity for the aqueous phase, it can be lost during extraction.

    • Solution:

      • Perform multiple extractions with the organic solvent.

      • Saturate the aqueous layer with salt to decrease the solubility of the organic product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of nucleophilic substitution reactions on this compound.

Q1: Which halogen is the better leaving group in this SNAr reaction, chlorine or fluorine?

A1: In the context of nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[8] This is contrary to SN1 and SN2 reactions where the leaving group ability is related to the strength of the C-X bond and the stability of the halide anion. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[9][10] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Q2: Why is the presence of an electron-withdrawing group important?

A2: The ester group (-COOCH₃) and the halogen atoms act as electron-withdrawing groups. These groups are crucial for activating the aromatic ring towards nucleophilic attack by reducing the electron density of the ring.[8][9] They also stabilize the negatively charged Meisenheimer complex intermediate through resonance and inductive effects, which lowers the activation energy of the reaction.[9][11]

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent is critical for the success of an SNAr reaction.[12] Polar aprotic solvents like DMF, DMSO, DMAc, and NMP are generally preferred.[4][5] These solvents can effectively solvate the cation of an ionic nucleophile, leaving the anion "bare" and more reactive. Protic solvents, such as water and alcohols, can solvate the anionic nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[7]

Q4: What is the role of a base in these reactions?

A4: A base is often used to deprotonate a neutral nucleophile (e.g., an alcohol or an amine) to generate its more nucleophilic anionic conjugate base (e.g., an alkoxide or an amide).[3][4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile and the desired reactivity. Stronger bases will lead to a higher concentration of the active nucleophile but may also increase the risk of side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing for the identification of the starting material, product, and any byproducts, as well as their relative quantities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the reaction mixture over time to determine reaction kinetics.

III. Experimental Protocols & Data

General Experimental Protocol for Nucleophilic Substitution

This protocol provides a general procedure for the reaction of this compound with a generic nucleophile.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO). Add the nucleophile (1.1-1.5 eq) and a suitable base (1.2-2.0 eq) if required.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Various Nucleophiles
Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)
AlcoholsMethanolNaH or K₂CO₃DMF or THF60-100
PhenolsPhenolK₂CO₃ or Cs₂CO₃DMF or DMSO80-120
Amines (Primary)BenzylamineK₂CO₃ or Et₃NDMSO or NMP80-130
Amines (Secondary)MorpholineK₂CO₃DMSO or DMF80-120
ThiolsThiophenolK₂CO₃ or NaHDMF or DMSO25-80

IV. Visualizing the Process

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + Cl⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of SNAr.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Temp Is the reaction temperature adequate? Start->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Nucleophile Is the nucleophile strong/concentrated enough? Check_Temp->Check_Nucleophile Yes End Re-evaluate Reaction Increase_Temp->End Modify_Nucleophile Use stronger base or increase stoichiometry Check_Nucleophile->Modify_Nucleophile No Check_Solvent Is the solvent appropriate? Check_Nucleophile->Check_Solvent Yes Modify_Nucleophile->End Change_Solvent Switch to polar aprotic solvent (DMF, DMSO) Check_Solvent->Change_Solvent No Check_Moisture Are reagents/solvents anhydrous? Check_Solvent->Check_Moisture Yes Change_Solvent->End Dry_Reagents Use anhydrous conditions Check_Moisture->Dry_Reagents No Check_Moisture->End Yes Dry_Reagents->End

Sources

Technical Support Center: Identification and Control of Impurities in Methyl 2-chloro-6-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and understanding the impurity profile of Methyl 2-chloro-6-fluorobenzoate (CAS 151360-57-5).[1][2] The synthesis of this key intermediate, while straightforward in principle, presents challenges in achieving the high purity required for pharmaceutical applications. This document provides in-depth, experience-based answers to common issues encountered during synthesis and analysis, ensuring the integrity and reproducibility of your work.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during or after the synthesis. The answers are structured to help you diagnose the root cause and implement a scientifically sound solution.

Q1: My reaction is incomplete. HPLC analysis shows a significant peak for the starting material, 2-chloro-6-fluorobenzoic acid. What are the probable causes and solutions?

A: This is the most common issue and is directly related to the equilibrium nature of the Fischer esterification reaction.[3][4] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the reaction to completion, the equilibrium must be shifted towards the product side.

  • Causality & Diagnosis:

    • Insufficient Alcohol: Methanol serves as both a reactant and a solvent. If used in near-stoichiometric amounts, the concentration of water produced during the reaction can be high enough to favor the reverse (hydrolysis) reaction.[5]

    • Inactive or Insufficient Catalyst: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.[6] Insufficient catalyst will result in a slow reaction rate.

    • Low Temperature or Short Reaction Time: Esterification kinetics are temperature-dependent. Insufficient thermal energy or time will prevent the reaction from reaching equilibrium or completion.

    • Presence of Water: Using non-anhydrous methanol or starting materials introduces water, which directly inhibits the forward reaction according to Le Chatelier's principle.[3]

  • Solutions & Protocol Adjustments:

    • Use a Large Excess of Methanol: Employing methanol as the solvent ensures its concentration remains high, effectively pushing the equilibrium towards the formation of the methyl ester.[7]

    • Verify Catalyst Activity: Use a fresh, unopened container of concentrated sulfuric acid or another suitable acid catalyst.

    • Optimize Reaction Conditions: Increase the reaction temperature to reflux and extend the reaction time. Monitor progress every 2-4 hours using Thin-Layer Chromatography (TLC) or HPLC.

    • Ensure Anhydrous Conditions: Use anhydrous grade methanol and ensure the 2-chloro-6-fluorobenzoic acid starting material is thoroughly dry.

Q2: My final, isolated product shows a persistent acidic pH and a peak corresponding to 2-chloro-6-fluorobenzoic acid in the HPLC, even after a standard aqueous workup. What went wrong?

A: This indicates post-reaction hydrolysis of your ester product, a common pitfall during the purification phase. The ester linkage is susceptible to cleavage under acidic conditions in the presence of water.

  • Causality & Diagnosis:

    • The most likely cause is incomplete neutralization of the acid catalyst during the workup. If residual H₂SO₄ remains when water is present, it will catalyze the hydrolysis of the ester back to the carboxylic acid.

  • Solutions & Protocol Adjustments:

    • Thorough Neutralization: During the workup, wash the organic layer meticulously with a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Brine Wash: After the bicarbonate wash, perform a wash with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.

    • Efficient Drying: Dry the organic layer over a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) for a sufficient period before filtration and solvent evaporation.

Q3: I've detected an impurity in my GC-MS analysis with a molecular ion at m/z 158, with a characteristic M+2 peak at m/z 160. What is this impurity?

A: A molecular ion peak at m/z 158 corresponds to a molecular weight of 158 g/mol . The isotopic pattern (M+2 peak at ~33% intensity) is a definitive marker for a compound containing one chlorine atom. This signature strongly points to 2-chloro-6-fluorobenzaldehyde (C₇H₄ClFO, MW 158.56 g/mol ).[8]

  • Causality & Diagnosis:

    • This impurity is not a byproduct of the esterification itself but is likely a contaminant carried over from the synthesis of your starting material, 2-chloro-6-fluorobenzoic acid. A common industrial route to this acid is the oxidation of 2-chloro-6-fluorobenzaldehyde.[9][10] Incomplete oxidation would leave residual aldehyde in the acid starting material, which is then carried through your esterification reaction.

  • Solutions & Protocol Adjustments:

    • Purity Analysis of Starting Material: Always perform a quality control check (e.g., by GC-MS or NMR) on your starting 2-chloro-6-fluorobenzoic acid before beginning the synthesis.

    • Purification of Starting Material: If the aldehyde is present, the carboxylic acid can be purified by recrystallization. The difference in polarity and crystal packing between the acid and the aldehyde often allows for efficient separation.[11]

Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader questions regarding the synthesis and analysis of this compound.

Q1: What are the most common process-related impurities I should be aware of?

A: Beyond impurities in the starting material, the synthesis process itself can generate several key impurities. Understanding their origin is crucial for developing a robust control strategy.

Impurity NameStructureOriginPrimary Analytical Detection Method
2-Chloro-6-fluorobenzoic Acid Carboxylic AcidUnreacted starting material from incomplete esterification.[3]HPLC: More polar, shorter retention time than the ester.[12][13]
Water H₂OByproduct of esterification; can be present in reagents.Karl Fischer Titration: For accurate quantification.
Isomeric Esters e.g., Methyl 4-chloro-2-fluorobenzoateArise from isomeric impurities in the 2-chloro-6-fluorobenzoic acid starting material.GC-MS: Similar fragmentation, but different retention times. ¹⁹F NMR: Distinct chemical shifts for the fluorine atom.[14]
Residual Solvents e.g., Methanol, Diethyl EtherFrom reaction and extraction steps.GC-MS (Headspace): Standard method for volatile residual solvents.[15]

Q2: Can you illustrate the reaction mechanism and how it leads to the primary impurity?

A: Certainly. The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism highlights why water management is critical. The reverse reaction, acid-catalyzed hydrolysis, is the primary pathway for the re-formation of the starting material impurity.

Fischer_Esterification Fischer Esterification & Hydrolysis Pathway cluster_forward Esterification (Forward Reaction) RCOOH 2-Chloro-6-fluorobenzoic Acid (Impurity Source) Protonated_RCOOH Protonated Acid (Activated Electrophile) RCOOH->Protonated_RCOOH + H⁺ MeOH Methanol (Reactant) H_plus H⁺ (Catalyst) H2O Water (Byproduct/Reactant) Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + CH₃OH Tetrahedral_Int->Protonated_RCOOH - CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Int + H₂O Ester This compound (Product) Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺

Caption: Mechanism of Fischer Esterification and its reverse hydrolysis pathway.

Q3: Which analytical techniques are essential for a complete impurity profile, and why?

A: No single technique is sufficient. A multi-technique approach is required for robust impurity profiling, as mandated by regulatory bodies like the ICH.[16][17]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile or thermally labile impurities.[15] It excels at separating the polar 2-chloro-6-fluorobenzoic acid from the non-polar ester product. A reverse-phase C18 column is typically effective.[13][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for separating volatile compounds.[19] Coupling it with a mass spectrometer allows for the definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns, such as residual solvents and precursor impurities like 2-chloro-6-fluorobenzaldehyde.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

    • ¹H NMR: Used for structural confirmation and can quantify impurities if their signals are well-resolved from the product's signals.[20] The methyl ester singlet is a key resonance to monitor.

    • ¹⁹F NMR: This is a highly powerful tool for this specific molecule. Due to its high sensitivity and wide chemical shift range, it can detect and quantify even trace levels of fluorine-containing impurities (e.g., isomers) that might co-elute in chromatography.[14]

Analytical_Workflow Start Crude Product Sample HPLC HPLC Analysis Start->HPLC Detects non-volatile impurities (e.g., Starting Acid) GCMS GC-MS Analysis Start->GCMS Detects volatile impurities (e.g., Aldehyde, Solvents) NMR NMR Spectroscopy (¹H, ¹⁹F) Start->NMR Structural confirmation & Isomer identification Report Complete Impurity Profile HPLC->Report GCMS->Report NMR->Report

Caption: Recommended analytical workflow for comprehensive impurity profiling.

Experimental Protocols

The following are validated starting points for your analytical method development.

Protocol 1: HPLC Method for Quantifying 2-Chloro-6-fluorobenzoic Acid

This reverse-phase method provides excellent separation between the ester product and the acid starting material.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good hydrophobic retention.
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. The gradient allows for elution of both polar and non-polar compounds.[12]
Gradient Start at 60:40 (ACN:H₂O), ramp to 95:5 over 15 minEnsures elution of the polar acid first, followed by the less polar ester.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detector UV at 230 nmWavelength at which both the benzoic acid and its ester show strong absorbance.
Injection Vol. 10 µLStandard volume.
Sample Prep Dissolve sample in Acetonitrile to a concentration of ~1 mg/mL.Ensures solubility and compatibility with the mobile phase.
Protocol 2: GC-MS Method for Identifying Volatile Impurities

This method is optimized for the analysis of the final product and potential volatile precursors.

ParameterSpecificationRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA mid-polarity column that provides good general-purpose separation for aromatic compounds.[8]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas, standard for MS applications.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program Initial 80°C (2 min), ramp 10°C/min to 250°C, hold 5 minA standard program that separates compounds based on boiling point.[8][21]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible fragmentation patterns for library matching.[8]
Mass Range m/z 40-400Covers the expected mass range of the product and likely impurities.
References
  • BenchChem. (2026). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.
  • Google Patents. (Patent No. CN102617312A). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Witte, K., et al. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • BenchChem. (n.d.).
  • Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
  • University Course Handout. (n.d.).
  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • BenchChem. (2026). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production.
  • Reynolds, J. D. (2012, April 10).
  • Singh, S. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Guidechem. (n.d.). What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • BenchChem. (2026). A Comparative Guide to the Synthesis of Methyl 2-(trifluoromethyl)benzoate: Ensuring Experimental Reproducibility.
  • News-Medical.Net. (2015, March 31).
  • Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube.
  • American Elements. (n.d.).
  • ResearchGate. (n.d.).
  • NIST. (n.d.).
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.).
  • Google Patents. (Patent No. CN102617312A). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • MDPI. (n.d.).
  • BenchChem. (2026). Technical Support Center: Analysis of 2-Chloro-6-fluorobenzaldehyde by GC-MS.
  • SIELC Technologies. (n.d.). Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column.
  • Arkivoc. (n.d.).
  • Aromsyn Co., Ltd. (n.d.).
  • University Lab Manual. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Chemistry Stack Exchange. (2020, July 19).
  • PubMed. (n.d.).
  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • PMC. (n.d.). 2-Chloro-6-fluorobenzoic acid.
  • PMC. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PubChem. (n.d.). (2-Chloro-6-fluorophenyl)
  • ChemicalBook. (n.d.).
  • Google Patents. (Patent No. CN103360288B). Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • RSC Publishing. (2023, June 2).

Sources

Troubleshooting low conversion rates in Methyl 2-chloro-6-fluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Low Conversion Rates

Welcome to the technical support center for Methyl 2-chloro-6-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered and electronically deactivated substrate. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

The unique structure of this compound, with two ortho-substituents, presents significant hurdles in common synthetic transformations. The chloro and fluoro groups create substantial steric hindrance around the aromatic ring's reactive sites.[1][2] Furthermore, their electron-withdrawing nature deactivates the ring, making bonds like the C-Cl bond more difficult to cleave in cross-coupling reactions.[1] This guide will address the most common issues—low conversion, side product formation, and reaction stalling—with a focus on two key reaction classes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr).

Part 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific experimental failures. Use the following decision tree to diagnose the potential root cause of your low conversion rate before consulting the detailed Q&A below.

Troubleshooting_Decision_Tree Start Low Conversion Rate Observed ReactionType What is the reaction type? Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki Cross-Coupling SNAr SNAr ReactionType->SNAr Nucleophilic Substitution Catalyst Is the Catalyst System Active? Suzuki->Catalyst Check First Base Is the Base Correct/Sufficient? Catalyst->Base No Solution_Catalyst Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use a pre-formed Pd(0) source or robust precatalyst. - Increase catalyst loading. Catalyst->Solution_Catalyst Yes Conditions Are Reaction Conditions Optimal? Base->Conditions No Solution_Base Solution: - Switch to a stronger, non-coordinating base (K₃PO₄, Cs₂CO₃). - Ensure base is anhydrous and finely powdered. Base->Solution_Base Yes Solution_Conditions Solution: - Increase temperature (80-120 °C). - Ensure rigorous degassing (Freeze-Pump-Thaw). - Use anhydrous, polar aprotic solvents (Dioxane, Toluene). Conditions->Solution_Conditions Yes Nucleophile Is the Nucleophile Potent? SNAr->Nucleophile Check First Solvent Is the Solvent Appropriate? Nucleophile->Solvent No Solution_Nucleophile Solution: - Use a strong nucleophile (e.g., alkoxide, thiolate). - Consider using a stronger base to generate the nucleophile in situ. Nucleophile->Solution_Nucleophile Yes SideReaction Is Ester Hydrolysis Occurring? Solvent->SideReaction No Solution_Solvent Solution: - Use polar aprotic solvents (DMF, DMSO) to stabilize the Meisenheimer complex. - Ensure anhydrous conditions. Solvent->Solution_Solvent Yes Solution_SideReaction Solution: - Run reaction at lower temperatures. - Use a non-nucleophilic base if applicable. - Minimize water in the reaction. SideReaction->Solution_SideReaction Yes

Caption: Troubleshooting decision tree for low conversion rates.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki coupling with this compound and a boronic acid, but I'm seeing only starting material. What is the most likely cause?

A: The primary challenge is the low reactivity of the carbon-chlorine (C-Cl) bond, which is resistant to the crucial initial step of the catalytic cycle: oxidative addition to the palladium center.[1][2][3] This is exacerbated by the steric hindrance from the two ortho-substituents.[1][2] For such a challenging substrate, standard catalyst systems like Pd(PPh₃)₄ are often insufficient.[3]

Troubleshooting Steps:

  • Evaluate the Catalyst System: This is the most critical factor.[1][2]

    • Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are not effective. You must use bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands) like SPhos, XPhos, or RuPhos.[1][3] These ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.

    • Palladium Source: Ensure your palladium source is active. If using a Pd(II) source like Pd(OAc)₂, its in-situ reduction to the active Pd(0) species may be inefficient.[3] Consider using an air-stable, pre-formed Pd(0) source or a modern precatalyst (e.g., XPhos Pd G3) where the ligand is already coordinated.[3]

  • Assess the Base: The base is crucial for the transmetalation step.

    • Base Strength: Mild bases like Na₂CO₃ or K₂CO₃ are often inadequate for this substrate.[3] Strong, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended to facilitate the reaction.[1][2][3]

    • Physical Properties: Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.[1]

  • Optimize Reaction Conditions:

    • Temperature: Due to the high activation energy of the C-Cl bond cleavage, elevated temperatures, typically in the range of 80-120 °C, are required to drive the reaction to completion.[1]

    • Solvent: Use anhydrous, degassed polar aprotic solvents such as 1,4-dioxane or toluene.[1] The presence of oxygen can deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid.[2][3] Rigorous degassing of the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) is essential.[1][2]

ParameterStandard Conditions (Often Fail)Recommended for this SubstrateRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂XPhos Pd G3, Pd₂(dba)₃Ensures efficient formation of the active Pd(0) catalyst.[1][2]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands are required to activate the C-Cl bond.[1][3]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are needed for the transmetalation of challenging substrates.[3]
Temperature Room Temp - 80 °C100 - 120 °COvercomes the high activation energy for oxidative addition.[1]
Atmosphere Nitrogen blanketDegassed via Freeze-Pump-ThawRigorous exclusion of O₂ prevents catalyst deactivation and homocoupling.[2][3]
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to displace the chlorine atom with a nucleophile (e.g., an alkoxide or amine) but the conversion is very low. Why is this reaction difficult?

A: While the fluoro and chloro groups are electron-withdrawing, which is a prerequisite for SNAr, the reaction can still be sluggish. The key to a successful SNAr reaction is the formation and stabilization of a negatively charged intermediate called a Meisenheimer complex.[4][5][6]

Troubleshooting Steps:

  • Check Nucleophile Strength: The attacking species must be a potent nucleophile. SNAr reactions do not proceed with weak nucleophiles. If you are using a neutral nucleophile like an alcohol or amine, you must add a strong, non-nucleophilic base (e.g., NaH for an alcohol) to deprotonate it first.

  • Solvent is Key: The choice of solvent is critical for stabilizing the charged Meisenheimer complex.

    • Recommended Solvents: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anionic nucleophile, thus increasing its reactivity. They also help stabilize the anionic intermediate.

    • Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its potency and potentially participating in side reactions.

  • The Role of the Fluoro Group: In SNAr, the rate-determining step is often the initial attack of the nucleophile.[7] The highly electronegative fluorine atom helps to activate the ring towards attack by withdrawing electron density, making the carbon attached to the chlorine more electrophilic.[7] However, the reaction can still require heat to overcome the activation barrier. Consider increasing the reaction temperature cautiously.

Issue 3: Major Side Product Identified as 2-chloro-6-fluorobenzoic acid

Q: My reaction mixture shows a significant amount of the corresponding carboxylic acid, and my desired product yield is low. What is causing this hydrolysis?

A: This indicates that the methyl ester is being hydrolyzed. This is a very common side reaction, especially under basic conditions. The carbonyl carbon of the ester is susceptible to nucleophilic attack by hydroxide ions (if water is present) or other strong nucleophiles.

Causality and Prevention:

  • BAc2 Mechanism: Under basic conditions, hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel methoxide, yielding the carboxylate.[8] This is the most common pathway.

  • Steric Hindrance: While the ortho-substituents on this compound hinder some reactions, the ester group is still accessible. In cases of extreme steric hindrance, an alternative BAl2 mechanism (hydroxide attacking the methyl group via SN2) can occur, but for this substrate, the standard BAc2 mechanism is the most likely culprit.[8]

  • Prevention:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water present in your base (e.g., K₃PO₄ that is not freshly dried) or solvent is a common source of hydroxide.

    • Temperature Control: Hydrolysis is often accelerated at higher temperatures. If your desired reaction can proceed at a lower temperature, this may suppress the hydrolysis side reaction.

    • Choice of Base: If your reaction protocol allows, consider if a less nucleophilic or hindered base could be used.

Competing_Pathways cluster_main Desired Transformation Start This compound DesiredProduct Desired Product (e.g., Suzuki or SNAr) Start->DesiredProduct  Reagents  (e.g., Pd Catalyst, Nu⁻) Hydrolysis Hydrolysis Start->Hydrolysis  Base (e.g., K₃PO₄)  + Trace H₂O Homocoupling Homocoupling (Suzuki only) BoronicAcid Boronic Acid BoronicAcid->Homocoupling  O₂, Pd Catalyst

Caption: Competing reaction pathways for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in this specific molecule so unreactive in Suzuki couplings compared to other aryl chlorides? A: Two primary factors are at play: steric hindrance and electronics. The chloro and fluoro groups ortho to the ester create a crowded environment around the C-Cl bond, physically impeding the approach of the bulky palladium catalyst required for oxidative addition.[1][2] Electronically, while aryl chlorides are generally less reactive than bromides or iodides, the additional electron-withdrawing fluoro group further deactivates the ring, strengthening the C-Cl bond and making it harder to break.[1]

Q2: In an SNAr reaction, which halogen is more likely to be displaced, chlorine or fluorine? A: Generally, chlorine is the leaving group. In nucleophilic aromatic substitution, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[7] The reaction is accelerated by stabilizing this intermediate. The bond strength of the leaving group (C-F > C-Cl) becomes relevant in the second step (elimination). While fluorine is more electronegative and a better ring activator, its bond to the carbon is much stronger. Therefore, the weaker C-Cl bond breaks preferentially to restore aromaticity after the intermediate is formed.

Q3: Can I use microwave heating to improve my conversion rates? A: Yes, microwave heating can be highly effective for reactions involving this substrate, particularly for Suzuki couplings. The rapid and efficient heating can help overcome the high activation energy associated with C-Cl bond cleavage.[1] Many modern protocols for coupling challenging aryl chlorides utilize microwave conditions to shorten reaction times from many hours to minutes and improve yields. However, be aware that side reactions like ester hydrolysis can also be accelerated, so careful optimization of time and temperature is necessary.

Q4: My boronic acid seems to be decomposing during my Suzuki reaction. What is this side reaction and how can I prevent it? A: You are likely observing protodeboronation, where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This is a common side reaction, especially with unstable boronic acids at high temperatures or in the presence of water.[9] To minimize it, you can:

  • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.[1]

  • Consider using the corresponding boronic acid pinacol ester (BPin), which is often more stable to protodeboronation and slowly hydrolyzes in the reaction to release the active boronic acid.[9]

  • Ensure your base is completely anhydrous, as water can facilitate this side reaction.

Part 3: Optimized Experimental Protocols

The following protocols are robust starting points. Optimization for your specific nucleophile or boronic acid partner may be required.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to maximize the chances of success with the challenging this compound substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium Phosphate (K₃PO₄), flame-dried and finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon is preferred) at least three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe under a positive pressure of argon. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.[2]

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1][2] The reaction may require 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for displacing the chloride with a strong nucleophile. This example uses sodium methoxide.

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (1.2 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reagent Addition: Carefully add the sodium methoxide portion-wise to the stirred solution. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.

  • Extraction: If the product is solid, it may precipitate and can be collected by vacuum filtration. If it is soluble, extract the product with an appropriate organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem (Altern
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem.
  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • Suzuki-Miyaura cross-coupling optimization enabled by autom
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Technical Support Center: Optimizing Suzuki Coupling for Methyl 3-chlorobenzo
  • Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitrobenzoic Acid - Benchchem.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic

Sources

Water-sensitive reactions involving Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-chloro-6-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Given its susceptibility to water, this document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use, ensuring the integrity and success of your experiments.

Part 1: Troubleshooting Guide for Water-Sensitive Reactions

This section addresses specific issues that may arise from the presence of water in reactions involving this compound.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction using this compound as a starting material is showing low yield or is incomplete, even after extended reaction times. How can I troubleshoot this?

Answer:

Low or incomplete conversion in reactions involving this compound can often be traced back to the presence of moisture, which leads to the hydrolysis of the ester.

Causality: The ester functional group in this compound is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acidic and basic conditions. This hydrolysis reaction consumes your starting material, converting it to the unreactive 2-chloro-6-fluorobenzoic acid, thereby reducing the yield of your desired product. The presence of electron-withdrawing chloro and fluoro groups on the aromatic ring can influence the reactivity of the ester.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low or Incomplete Reaction Detected check_reagents 1. Verify Purity and Dryness of Reagents and Solvents start->check_reagents dry_glassware 2. Ensure Rigorous Drying of Glassware check_reagents->dry_glassware inert_atmosphere 3. Use an Inert Atmosphere (N2 or Ar) dry_glassware->inert_atmosphere monitor_reaction 4. Monitor Reaction Progress (TLC, GC, LC-MS) inert_atmosphere->monitor_reaction analyze_byproducts 5. Analyze for Hydrolysis Byproduct (2-chloro-6-fluorobenzoic acid) monitor_reaction->analyze_byproducts optimize_conditions 6. Optimize Reaction Conditions (Temperature, Catalyst) analyze_byproducts->optimize_conditions success Reaction Yield Improved optimize_conditions->success If successful fail Issue Persists: Consult Further optimize_conditions->fail If unsuccessful

Caption: A stepwise workflow for troubleshooting low reaction yields.

Detailed Protocols:

  • Drying of Solvents: Standard procedures for drying solvents should be employed. For instance, aprotic solvents like THF or Dioxane can be dried by refluxing over sodium/benzophenone until a persistent blue color is achieved, followed by distillation.

  • Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

  • Detection of Hydrolysis: The primary hydrolysis product, 2-chloro-6-fluorobenzoic acid, can be detected using techniques like Thin Layer Chromatography (TLC) by co-spotting with an authentic sample, or more quantitatively by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Issue 2: Formation of Unexpected Byproducts

Question: I am observing unexpected spots on my TLC plate or peaks in my GC/LC-MS analysis. Could water be the cause?

Answer:

Yes, the presence of water can lead to the formation of byproducts beyond simple hydrolysis.

Causality: While the primary water-sensitive reaction is hydrolysis to 2-chloro-6-fluorobenzoic acid, this acid can then participate in or catalyze further unwanted reactions. For example, in the presence of an acid scavenger (base), the carboxylate salt formed could have different solubility and reactivity profiles.

Recommended Actions:

  • Characterize the Byproduct: Isolate and characterize the major byproduct(s) using spectroscopic methods (NMR, MS, IR) to confirm if it is indeed 2-chloro-6-fluorobenzoic acid or a derivative.

  • Solvent Selection: The rate of ester hydrolysis can be influenced by the solvent. While polar aprotic solvents are common in many syntheses, their hygroscopic nature necessitates careful drying. Consider less hygroscopic solvents if compatible with your reaction chemistry. Studies on substituted benzoates have shown that solvent choice can significantly impact hydrolysis rates.[1]

  • pH Control: If your reaction conditions are basic, be aware that this will significantly accelerate the rate of hydrolysis. If possible, run the reaction under neutral or slightly acidic conditions, while being mindful that acid can also catalyze hydrolysis, albeit typically at a slower rate for esters.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary water-sensitive reaction of this compound?

The primary water-sensitive reaction is the hydrolysis of the methyl ester to form 2-chloro-6-fluorobenzoic acid and methanol. This reaction can be catalyzed by both acid and base.

G reactant This compound water H2O reactant->water product1 2-chloro-6-fluorobenzoic acid product2 Methanol water->product1 water->product2 catalyst H+ or OH- catalyst->water catalyzes

Caption: The hydrolysis reaction of this compound.

Q2: How can I minimize the risk of hydrolysis when storing this compound?

To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry place.[2] Using a desiccator for long-term storage is also recommended.

Q3: What are the physical properties of the hydrolysis product, 2-chloro-6-fluorobenzoic acid?

Understanding the properties of the potential impurity is crucial for its detection and removal.

PropertyValueSource
Molecular FormulaC₇H₄ClFO₂[3][4]
Molecular Weight174.56 g/mol [3][4]
Melting Point155 - 159 °C[3]
AppearanceWhite to gray to brown powder/crystal[3]

Q4: Are there any analytical methods to quantify the extent of hydrolysis?

Yes, several analytical methods can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying this compound from 2-chloro-6-fluorobenzoic acid. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like TFA) would be a good starting point.

  • Gas Chromatography (GC): GC can also be used, but the carboxylic acid may require derivatization to a more volatile form (e.g., silylation) for better peak shape and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of the ester to the acid by integrating the characteristic methyl singlet of the ester (around 3.9 ppm) and comparing it to the acidic proton of the carboxylic acid (typically >10 ppm), although the latter can be broad and may exchange with residual water.

Q5: Can the presence of water affect subsequent nucleophilic substitution reactions?

Absolutely. If your intended reaction involves a nucleophilic attack at the acyl carbon, water can act as a competing nucleophile, leading to the formation of the carboxylic acid and reducing the efficiency of your desired transformation. In cases where nucleophilic aromatic substitution is the goal, the presence of water can also alter the reaction environment, for instance by affecting the solubility of reagents or by interacting with catalysts. Some modern methods even utilize water with surfactants to enable such reactions.[5] However, in a non-micellar system, uncontrolled water is generally detrimental.

References

  • Kinetic Studies of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Semantic Scholar.
  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.
  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.
  • 2-Chloro-6-fluorobenzoic acid. Cheméo.
  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
  • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. PubMed.
  • Analytical methods. Agency for Toxic Substances and Disease Registry.
  • 2-Chloro-6-fluorobenzoic acid. Chem-Impex.
  • 2-Chloro-6-fluorobenzoic acid. National Center for Biotechnology Information.
  • This compound. American Elements.
  • 2-CHLORO-6-FLUOROBENZOIC ACID | CAS 434-75-3. Matrix Fine Chemicals.

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Technical Support Center: Air-Free Techniques for Methyl 2-chloro-6-fluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving Methyl 2-chloro-6-fluorobenzoate under air-free conditions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues and ensuring the success of your sensitive chemical transformations. The unique electronic properties of this halogenated aromatic ester make it a valuable building block, but its reactivity in organometallic reactions necessitates the strict exclusion of atmospheric oxygen and moisture.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Fundamentals of Air-Free Setups

FAQ 1: Why are air-free techniques essential for reactions with this compound?

Many powerful synthetic transformations, such as Grignard reactions, lithiations, and palladium-catalyzed cross-couplings, rely on highly reactive organometallic reagents.[1] These reagents are often pyrophoric, igniting spontaneously on contact with air, and react violently with water.[2][3] For a substrate like this compound, exposure to air or moisture during such reactions can lead to:

  • Decomposition of Reagents: Organometallic reagents will be quenched, leading to no reaction.

  • Side Reactions: Undesired products may form, complicating purification and reducing the yield of the target molecule.[1]

  • Safety Hazards: Uncontrolled reactions with air and water can cause fires or explosions.[1]

Therefore, creating an inert atmosphere using gases like nitrogen or argon is paramount for both the success of the reaction and the safety of the researcher.[4]

FAQ 2: What is the difference between a Schlenk line and a glovebox, and which should I use?

Both Schlenk lines and gloveboxes are primary tools for creating an inert atmosphere, but they serve different purposes.[5][6]

  • Schlenk Line: A dual-manifold glassware system connected to a vacuum pump and an inert gas source.[7] It is ideal for performing reactions in solution, allowing for heating, cooling, and reagent transfers under an inert atmosphere.[8]

  • Glovebox: A sealed enclosure with built-in gloves that allows for direct manipulation of compounds in an inert environment.[4] Gloveboxes are best suited for handling and weighing air-sensitive solids and preparing reaction vessels before they are moved to a Schlenk line for the main reaction.[9][10]

Recommendation: For reactions involving the liquid this compound and subsequent reagent additions, a Schlenk line is the more versatile and appropriate choice. A glovebox is highly recommended for the initial handling of any solid, air-sensitive reagents like catalysts or bases.[11]

Section 2: Troubleshooting Common Problems

Issue 1: My reaction is sluggish or fails to initiate.

Potential Cause: Inadequate removal of air and moisture from the reaction vessel and solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a sluggish or failed reaction.

Detailed Explanation:

  • Glassware Preparation: A thin film of moisture adheres to glassware surfaces.[2] Heating in an oven at a minimum of 125°C for at least four hours is crucial to remove this adsorbed water.[3][12] The glassware should be assembled while still hot and immediately connected to the Schlenk line to prevent re-adsorption of atmospheric moisture.

  • Solvent Degassing: Solvents contain dissolved oxygen which can be detrimental to many reactions.[13][14] The most effective method for removing dissolved gases is the freeze-pump-thaw technique .[3][14][15] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing the solvent to release trapped gases.[15] This cycle should be repeated at least three times for optimal results.[3] A less effective but quicker method is to purge the solvent by bubbling an inert gas through it for an extended period.[13][14]

Degassing MethodEffectivenessBest For
Freeze-Pump-Thaw HighMost air-sensitive reactions
Purging with Inert Gas ModerateLess sensitive reactions or large volumes
Sonication under Vacuum ModerateHPLC and some reactions
  • Evacuate-Refill Cycles: Once the reaction vessel is assembled and connected to the Schlenk line, it must be purged of the laboratory atmosphere.[15] This is achieved by repeatedly evacuating the flask under vacuum and refilling it with an inert gas.[15] A minimum of three cycles is recommended to ensure a truly inert environment.[6]

Issue 2: I'm observing low yields and the formation of dehalogenated byproducts.

Potential Cause: This is a common issue in cross-coupling reactions and can be influenced by several factors, including the choice of catalyst, ligand, base, and reaction temperature.

Troubleshooting Strategies:

  • Ligand Choice: For cross-coupling reactions like Suzuki-Miyaura, the ligand plays a critical role. If dehalogenation is significant, consider switching to bulkier, more electron-rich phosphine ligands which can accelerate the desired reductive elimination step over competing side reactions.[16]

  • Base Selection: The choice of base is crucial. Strong bases can sometimes promote dehalogenation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[16][17]

  • Temperature Control: Elevated temperatures can increase the rate of dehalogenation.[16] Try running the reaction at a lower temperature for a longer duration.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can sometimes catalyze side reactions.[18]

Issue 3: Difficulty in transferring liquid reagents via cannula.

Potential Cause: Issues with pressure differential, clogged cannula, or improper technique.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cannula transfer issues.

Detailed Explanation:

  • Pressure-Based Transfer: The most common method for cannula transfer involves using a positive pressure of inert gas in the donating flask to push the liquid through the cannula into the receiving flask, which is vented with a needle.[19][20] Ensure a steady but gentle flow of inert gas.

  • Vacuum-Based Transfer: Alternatively, a vacuum can be applied to the receiving flask to pull the liquid over.[21][22] This method requires careful control to prevent solvent evaporation or bumping.[22]

  • Cannula Maintenance: Cannulas should be thoroughly cleaned and dried before each use to prevent blockages.[19] If transferring pyrophoric reagents, the cannula must be carefully quenched with a non-reactive solvent like hexane before cleaning with more polar solvents.[19]

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Setting up a Reaction on a Schlenk Line
  • Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven (≥125°C) for at least 4 hours.[23]

  • Assembly: While still hot, assemble the glassware and connect it to the Schlenk line's dual inert gas/vacuum manifold via flexible tubing.[23] Lightly grease all ground-glass joints.[9]

  • Evacuate-Refill Cycles: Ensure the flask's stopcock is closed to the manifold. Open the manifold to the vacuum pump. Once a good vacuum is established, open the flask's stopcock to evacuate the vessel. Close the stopcock and switch the manifold to the inert gas supply. Slowly open the stopcock to fill the flask with inert gas. Repeat this cycle at least three times.[15]

  • Reagent Addition: Add degassed solvents and liquid reagents via syringe or cannula through a rubber septum.[6] Add solid reagents under a positive flow of inert gas (counterflow addition).[5]

Protocol 2: Freeze-Pump-Thaw Degassing of a Solvent
  • Preparation: Place the solvent in a Schlenk flask with a stir bar.

  • Freeze: Immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen.[14][15]

  • Pump: With the solvent still frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.[14][15]

  • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may notice gas bubbles being released from the solvent.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times.[3]

  • Backfill: After the final cycle, backfill the flask with an inert gas.[3]

References

  • Grokipedia. Air-free technique.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Fisher Scientific.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • University of York. Degassing solvents.
  • University of Rochester. How To: Degas Solvents.
  • ACS Chemical Health & Safety. (2022). SOP: REUSABLE NEEDLES AND CANNULAS.
  • ResearchGate. (2023). How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required?
  • The Schlenk Line Survival Guide. Troubleshooting.
  • MIT. Handling air-sensitive reagents AL-134.
  • Wikipedia. Cannula transfer.
  • Bionity. Air-free technique.
  • Benchchem. Common pitfalls in handling air-sensitive reagents for synthesis.
  • Ossila.
  • School of Chemistry, University of Bristol. (2018).
  • Chemistry LibreTexts. (2024). 13: Gloveboxes.
  • Wikipedia. Air-free technique.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
  • Jeffrey, J. L., & Sarpong, R. (2012). Direct Lithiation of Aryl Chlorides. Synfacts, 2013(02), 0193.
  • University of St Andrews. SCHLENK LINE.
  • University of California, Irvine. (2020). General Schlenk Line Use.
  • Berry Group, University of Wisconsin-Madison. (2019). Section 5.10 Title: Cannula Transfers.
  • The Schlenk Line Survival Guide. The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry.
  • Grokipedia. (2026). Cannula transfer.
  • University of York. Moving solutions on a Schlenk line.
  • BenchChem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem.
  • BenchChem.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • BenchChem.
  • ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • Mettler Toledo.
  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview.
  • Nolan, S. P., et al. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Catalysts. Organic Letters, 20(24), 7988–7992.
  • BenchChem. Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions.
  • The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions.
  • PubChem.

Sources

Scaling up the synthesis of Methyl 2-chloro-6-fluorobenzoate challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is crafted for professionals navigating the complexities of scaling up the synthesis of Methyl 2-chloro-6-fluorobenzoate. As a Senior Application Scientist, my focus extends beyond mere procedural steps to elucidate the underlying chemical principles, ensuring a robust and reproducible scale-up process. This guide is designed to be a self-validating resource, empowering you to troubleshoot effectively and optimize your synthesis with confidence.

Core Synthesis Pathway: Fischer-Speier Esterification

The industrial synthesis of this compound predominantly relies on the Fischer-Speier esterification. This acid-catalyzed reaction involves treating 2-chloro-6-fluorobenzoic acid with an excess of methanol. The reaction is reversible, necessitating specific strategies to drive it to completion, especially at scale.[1]

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[2][3] The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate.[4] Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[2][4]

Troubleshooting Guide: From Bench to Bulk

This section addresses common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Q1: We are experiencing significantly lower yields upon scaling up from our lab-scale model. What are the primary factors to investigate?

A1: Low yield in a scale-up scenario for this Fischer esterification is a frequent challenge, typically stemming from the reaction's equilibrium nature and kinetic hurdles.

  • Probable Cause 1: Inefficient Water Removal. The esterification process produces water as a byproduct.[5] In a larger reactor, the accumulation of water can significantly shift the equilibrium back towards the starting materials, thereby reducing the yield.[1] While using excess methanol is the primary method to counteract this, its effectiveness can diminish in larger volumes if not adequately mixed.

  • Solution: The most critical factor is driving the equilibrium forward. On a large scale, maintaining a high molar excess of methanol (e.g., 10-20 equivalents) is crucial.[1] Additionally, ensure your reactor's agitation is sufficient to maintain a homogenous mixture and prevent localized concentrations of water. For very large scales, consider process designs that actively remove water, such as a Dean-Stark apparatus, although this adds complexity.[1]

  • Probable Cause 2: Steric Hindrance. The presence of two ortho-substituents (chlorine and fluorine) on the benzoic acid creates significant steric hindrance. This can slow the rate of reaction, meaning that conditions that were sufficient on a small scale (e.g., a 4-hour reflux) may not be enough to reach completion in a larger vessel with different heat transfer characteristics.

  • Solution: Increase the reaction time and closely monitor the reaction's progress using an appropriate analytical method like HPLC or GC. Ensure the reaction has truly reached its endpoint before initiating the work-up.

  • Probable Cause 3: Insufficient Catalyst. While catalytic, an inadequate amount of sulfuric acid will result in a slow reaction rate that may not reach completion within the allotted time.[1]

  • Solution: Verify that the catalyst loading is appropriate for the scale. A typical range is 0.1-0.2 molar equivalents of concentrated sulfuric acid.

Q2: Our final product is consistently dark yellow or brown, a problem we didn't see on the small scale. What's causing this discoloration?

A2: Discoloration is almost always a sign of decomposition or side reactions caused by thermal stress.[1]

  • Probable Cause: Charring/Sulfonation. Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent.[1] On a large scale, inefficient heat distribution can lead to "hot spots" within the reactor where the temperature significantly exceeds the reflux temperature of methanol. These localized high temperatures can cause the sulfuric acid to char the organic material, leading to discoloration.

  • Solution:

    • Improve Agitation: The single most important factor is vigorous and efficient stirring to ensure even temperature distribution throughout the reaction mass.[1]

    • Controlled Heating: Utilize a reactor with a heating jacket that allows for precise and uniform temperature control. Avoid direct, high-temperature heating sources.

    • Optimize Catalyst Loading: Use the minimum amount of sulfuric acid necessary to achieve a reasonable reaction rate. Excessive catalyst increases the risk of charring.[1]

Q3: During the aqueous work-up, we are struggling with the formation of stable emulsions. How can we mitigate this?

A3: Emulsion formation is a common physical challenge when scaling up processes involving quenching and extraction.

  • Probable Cause: Insufficient Mixing vs. Over-Mixing. During the neutralization step with sodium bicarbonate solution, CO₂ is generated. In a large vessel, poor mixing can lead to pockets of unreacted acid, and then adding base too quickly can cause vigorous gas evolution that promotes emulsion. Conversely, excessively high shear mixing during extraction can also create stable emulsions.

  • Solution:

    • Controlled Neutralization: Add the sodium bicarbonate solution slowly to the cooled reaction mixture with moderate, controlled agitation to manage the off-gassing.

    • Brine Wash: After the neutralization and initial water wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by increasing the density of the aqueous layer.[1]

    • Optimize Agitation During Extraction: Use a lower, "gentler" stirring speed during the liquid-liquid extraction phase to minimize shear forces.

Frequently Asked Questions (FAQs)

What is the optimal reaction temperature for scale-up? The reaction should be maintained at the reflux temperature of methanol, which is approximately 65°C at atmospheric pressure.[1] It is critical to have a robust and well-calibrated temperature monitoring and control system to avoid overheating, which can lead to the side reactions discussed above.

How should the reaction progress be monitored in a production environment? While Thin Layer Chromatography (TLC) is suitable for lab-scale monitoring, it is not practical for a production setting.[1] The industry standard is to take samples periodically and analyze them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This allows for quantitative tracking of the disappearance of the 2-chloro-6-fluorobenzoic acid starting material and the appearance of the methyl ester product.

What are the most critical safety considerations for this process?

  • Reagent Handling:

    • Methanol: Is flammable and toxic. The process area must be well-ventilated, and all equipment must be properly grounded to prevent static discharge.[1]

    • Concentrated Sulfuric Acid: Is extremely corrosive. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[1]

  • Exothermic Addition: The addition of concentrated sulfuric acid to methanol is highly exothermic. The acid must be added slowly and in a controlled manner to a well-stirred volume of methanol, with adequate cooling in place to manage the heat generated. Never add methanol to sulfuric acid.

  • Pressure Management: The neutralization step generates carbon dioxide gas. The reactor must be properly vented to avoid a dangerous pressure build-up.

Visualizing the Process

To better understand the operational flow and decision-making process, the following diagrams have been created.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor: 1. Anhydrous Methanol 2. 2-Chloro-6-fluorobenzoic Acid add_catalyst Slowly Add Concentrated H₂SO₄ (with cooling and stirring) start->add_catalyst reflux Heat to Reflux (~65°C) Maintain for 4-8 hours add_catalyst->reflux monitor Monitor Progress (HPLC/GC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Quench & Neutralize (Water & NaHCO₃ solution) cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Final Product: This compound purify->product

Caption: High-level workflow for the synthesis of this compound.

cluster_solutions_incomplete Incomplete Reaction cluster_solutions_complete Reaction Complete, but Issues Persist start Problem Identified: Low Yield or Impure Product check_completion Was reaction run to completion? (Check HPLC/GC data) start->check_completion increase_time Increase reflux time check_completion->increase_time No discoloration Is product discolored? check_completion->discoloration Yes check_catalyst Verify catalyst loading increase_time->check_catalyst check_temp Ensure proper reflux temp. check_catalyst->check_temp purification_issue Contamination after work-up? discoloration->purification_issue No improve_agitation Improve agitation to avoid hotspots discoloration->improve_agitation Yes (Charring) check_neutralization Ensure complete neutralization (Test pH of aqueous layer) purification_issue->check_neutralization Yes (Acidic Impurities) check_extraction Review extraction/wash protocol (Add brine wash for emulsions) purification_issue->check_extraction Yes (Emulsions/Poor Separation) check_distillation Optimize vacuum distillation conditions purification_issue->check_distillation Yes (Co-distilling Impurities) reduce_catalyst Optimize/reduce catalyst amount improve_agitation->reduce_catalyst

Sources

Technical Support Center: Monitoring Methyl 2-Chloro-6-Fluorobenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for monitoring reactions involving Methyl 2-chloro-6-fluorobenzoate using Thin-Layer Chromatography (TLC). This guide is structured to provide rapid, actionable answers through our FAQ section and in-depth solutions to complex experimental issues in the Troubleshooting Guide. Our goal is to empower you with the expertise to confidently interpret your TLC results and make informed decisions about your reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for monitoring a reaction with this compound?

A1: this compound is a moderately polar compound. A binary mixture of a non-polar and a polar solvent is typically effective.[1][2] A great starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc).[3] Begin with a 4:1 Hexanes:EtOAc ratio and adjust as needed. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for your starting material. This Rf value is ideal because it allows sufficient space on the plate for more polar products to appear with a lower Rf and less polar byproducts to appear with a higher Rf.

Q2: How do I visualize the spots on the TLC plate? My compound is colorless.

A2: Since this compound and many of its derivatives are aromatic, the most common and non-destructive visualization method is using a short-wave (254 nm) UV lamp.[4][5][6] TLC plates containing a fluorescent indicator will glow green, and compounds that absorb UV light will appear as dark spots.[4][5] After marking the spots observed under UV light with a pencil, you can use a chemical stain for further visualization.[6] An iodine chamber is a good general-purpose, semi-destructive method that visualizes many organic compounds as yellow-brown spots.[4][6] For more specific functional groups, stains like potassium permanganate (for oxidizable groups) or p-anisaldehyde can be highly effective.[5][7]

Q3: How do I properly set up the TLC analysis to monitor my reaction?

A3: A three-lane spotting system on a single TLC plate is best practice for reaction monitoring.[8][9]

  • Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.

  • Lane 2 (Co-spot): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it.[8][9] This lane is crucial for confirming if the starting material spot in the reaction mixture is truly the reactant, especially if Rf values are very close.[8]

  • Lane 3 (Reaction Mixture): Spot a dilute aliquot of your reaction mixture.

This setup allows you to unambiguously track the disappearance of the starting material and the appearance of new product spots.[9][10]

Q4: How do I calculate and interpret the Retention Factor (Rf) value?

A4: The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front, both measured from the initial spotting line (the origin).[11][12]

Rf = (Distance from origin to center of the spot) / (Distance from origin to the solvent front)

The Rf value is always between 0 and 1.[13][14] A lower Rf value indicates a more polar compound, as it has a stronger affinity for the polar silica gel stationary phase and moves more slowly.[11][14] Conversely, a higher Rf value indicates a less polar compound.[12] By comparing the Rf values in the reaction lane to your starting material, you can determine if the products formed are more or less polar.

TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare Chamber Add solvent & filter paper. Equilibrate for 10-20 min. prep_plate 2. Prepare Plate Draw baseline with pencil. prep_chamber->prep_plate prep_sample 3. Prepare Samples Dilute SM and Reaction Mixture. prep_plate->prep_sample spot 4. Spot Plate Lane 1: SM Lane 2: Co-spot Lane 3: Rxn Mixture prep_sample->spot develop 5. Develop Plate Place in chamber, elute until solvent is ~1 cm from top. spot->develop mark 6. Mark Solvent Front Immediately mark with pencil. develop->mark visualize_uv 7. Visualize (UV) View under 254 nm UV lamp. Circle spots with pencil. mark->visualize_uv visualize_stain 8. Visualize (Stain) Use Iodine or chemical stain. visualize_uv->visualize_stain calculate 9. Calculate Rf Values Measure distances and calculate. visualize_stain->calculate interpret 10. Interpret Results Assess consumption of SM and formation of product(s). calculate->interpret

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Problem: My spots are streaking or "tailing" up the plate.
  • Possible Cause 1: Sample Overloading. You have spotted too much material on the plate.[15][16][17][18] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your sample significantly and re-spot. Apply the sample carefully and ensure the initial spot on the baseline is as small and concentrated as possible (2-3 mm diameter).[11]

  • Possible Cause 2: Highly Polar or Acidic/Basic Compound. Some compounds, particularly those with strongly acidic or basic functional groups (e.g., carboxylic acids, amines), can interact too strongly with the silica gel, causing streaking.[17] The product of your reaction (e.g., an amine from an SNAr reaction) could be the cause.

    • Solution: Modify the mobile phase. Add a small amount of acid (e.g., 0.1-1% acetic or formic acid) for acidic compounds or base (e.g., 0.1-1% triethylamine or ammonia) for basic compounds to the eluent.[15][17] This neutralizes the active sites on the silica or the compound itself, leading to sharper spots.

  • Possible Cause 3: High-Boiling Point Solvents. If your reaction is in a high-boiling solvent like DMF or DMSO, the solvent itself can streak up the plate, carrying your sample with it.[19]

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[19]

Problem: All my spots are stuck on the baseline (Rf ≈ 0) or ran to the top with the solvent front (Rf ≈ 1).
  • Possible Cause: Incorrect Mobile Phase Polarity. The polarity of your eluent is not matched to the polarity of your compounds.[15]

    • Solution (Spots at Baseline): Your mobile phase is not polar enough to move the compounds off the highly polar silica gel.[15] Increase the proportion of the polar solvent in your mixture. For example, change from 10% EtOAc in Hexanes to 20% or 30% EtOAc.[3][15]

    • Solution (Spots at Solvent Front): Your mobile phase is too polar.[15] It is solvating the compounds so effectively that they have little interaction with the stationary phase. Decrease the proportion of the polar solvent. For example, change from 30% EtOAc in Hexanes to 15% EtOAc.[3][15]

Recommended Solvent Systems for this compound Reactions
Polarity
Low Polarity
Medium Polarity
High Polarity
Modifier Additives
Modifier Additives
Problem: I can't see any spots on my plate after development.
  • Possible Cause 1: Insufficient Concentration. The sample spotted on the plate is too dilute to be detected.[15]

    • Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to fully evaporate between each application.[15]

  • Possible Cause 2: Compound is not UV-Active. While the starting material is aromatic and should be UV-active, your product or a byproduct may not be.[5]

    • Solution: After checking with a UV lamp, always use a secondary, destructive visualization method. An iodine chamber is an excellent first choice, followed by a chemical stain like potassium permanganate, which reacts with a wide range of functional groups.[4][7]

  • Possible Cause 3: Volatile Compound. Your compound may have evaporated from the plate during development or drying.[15]

    • Solution: This is less common for this specific substrate but can occur with low molecular weight products. If suspected, minimize drying time with heat and visualize the plate as quickly as possible after development.

Problem: My reactant and product spots are too close together (poor resolution).
  • Possible Cause: Insufficiently Optimized Solvent System. The polarity of your mobile phase is not optimal for separating compounds with similar structures and polarities.

    • Solution 1: Try small, incremental changes to your solvent ratio. Sometimes a change from 20% to 25% EtOAc can make a significant difference.

    • Solution 2: Change the solvents completely. Different solvents have different selectivities. Try a different solvent system, such as Dichloromethane:Methanol or Toluene:Acetone, which may interact differently with your compounds and improve separation.[3]

    • Solution 3: If available, try a different stationary phase. While most TLC is done on silica, alumina plates (basic, neutral, or acidic) can offer different separation profiles. For highly polar compounds, reversed-phase (C18) plates might be an option.[3][15]

Troubleshooting Logic Diagram

Troubleshooting_Logic start Identify TLC Problem prob_streak Spots are Streaking start->prob_streak prob_rf Rf is ~0 or ~1 start->prob_rf prob_no_spots No Spots Visible start->prob_no_spots prob_poor_sep Poor Separation start->prob_poor_sep cause_overload Cause: Overloaded Sample prob_streak->cause_overload cause_polar Cause: Acidic/Basic Compound prob_streak->cause_polar cause_solvent Cause: Wrong Polarity prob_rf->cause_solvent cause_conc Cause: Too Dilute prob_no_spots->cause_conc cause_uv Cause: Not UV-Active prob_no_spots->cause_uv cause_similar Cause: Similar Rf Values prob_poor_sep->cause_similar sol_dilute Solution: Dilute sample & re-spot. cause_overload->sol_dilute sol_modifier Solution: Add acid/base modifier to eluent. cause_polar->sol_modifier sol_polarity Solution: Adjust solvent ratio. cause_solvent->sol_polarity sol_concentrate Solution: Concentrate sample or multi-spot. cause_conc->sol_concentrate sol_stain Solution: Use Iodine or chemical stain. cause_uv->sol_stain cause_similar->sol_polarity sol_change_sys Solution: Change solvent system. cause_similar->sol_change_sys

Caption: A decision tree for troubleshooting common TLC analysis issues.

Detailed Protocol: TLC Monitoring of a Representative Reaction

This protocol details the monitoring of a hypothetical nucleophilic aromatic substitution (SNAr) of this compound with morpholine.

Reaction: this compound + Morpholine → Methyl 2-(morpholino)-6-fluorobenzoate

  • Chamber Preparation:

    • Add ~0.5 cm of a 4:1 Hexanes:Ethyl Acetate solvent mixture to a 250 mL beaker or TLC chamber.

    • Cut a piece of filter paper, place it inside to line the chamber wall, and cover the chamber with a watch glass.[3]

    • Allow the chamber to equilibrate for at least 15-20 minutes to ensure the atmosphere is saturated with solvent vapor.[3]

  • Sample Preparation:

    • Starting Material (SM): Dissolve ~1 mg of this compound in 0.5 mL of ethyl acetate.

    • Reaction Mixture (Rxn): Withdraw a tiny aliquot from the reaction vessel using a glass capillary spotter.[9] Dilute this aliquot with ~0.3 mL of ethyl acetate in a small vial.

  • Plate Spotting:

    • Using a pencil, lightly draw a baseline ~1 cm from the bottom of a silica gel TLC plate.[20]

    • Mark three small dots on the line for your lanes: "SM," "Co," and "Rxn."

    • Using a clean capillary, lightly touch the SM solution to the "SM" dot.

    • Touch the SM solution to the "Co" dot.

    • Using a new capillary, touch the Rxn mixture solution to the "Rxn" dot.

    • Finally, touch the Rxn mixture solution to the "Co" dot, directly over the SM spot. Ensure spots are small and do not spread.[8]

  • Development and Visualization:

    • Carefully place the spotted plate into the equilibrated chamber using forceps and replace the lid. Ensure the baseline is above the solvent level.[15]

    • Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top edge.

    • Remove the plate and immediately mark the solvent front with a pencil.[20]

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the plate under a 254 nm UV lamp and circle all visible spots with a pencil.[4]

    • Place the plate in a sealed chamber containing a few iodine crystals until brown spots appear.[4] Circle any new spots.

  • Interpretation:

    • At t=0, you should see a single spot in the "SM" and "Rxn" lanes at the same Rf.

    • As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane will fade.

    • A new spot, corresponding to the more polar product (Methyl 2-(morpholino)-6-fluorobenzoate), will appear at a lower Rf value.

    • The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane. The "Co" spot will resolve into two separate spots mid-reaction and will show only the product spot at completion, confirming the identity of the lower spot.

References
  • Department of Chemistry, University of Rochester.
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  • Cheméo. Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). [Link]
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Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of chemical intermediates is not merely a procedural step but the bedrock of quality, safety, and efficacy. Methyl 2-chloro-6-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, demands a robust and reliable analytical method for its identification and quantification.[1][2] This guide provides an in-depth exploration of a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for this analyte, comparing its performance against viable alternatives and explaining the scientific rationale behind each procedural choice.

The Analytical Imperative: Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of volatile and semi-volatile compounds.[3] It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[4] For an analyte like this compound, which possesses the requisite volatility and thermal stability, GC-MS offers unparalleled specificity and sensitivity, making it an ideal choice for both qualitative and quantitative assessments.

An Optimized GC-MS Protocol for this compound

The success of any GC-MS analysis is contingent upon a meticulously developed method, from sample preparation to data acquisition. Here, we present a self-validating protocol, where each step is chosen to ensure accuracy and reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow, from sample receipt to final data interpretation.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Receive Sample Dissolve 2. Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolve Filter 3. Filter through 0.22 µm PTFE Filter Dissolve->Filter Vial 4. Transfer to Glass GC Vial Filter->Vial Inject 5. Inject 1 µL into GC Vial->Inject Separate 6. Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize 7. Electron Ionization (EI) Separate->Ionize Detect 8. Mass Detection (MS) Ionize->Detect Acquire 9. Acquire Chromatogram & Spectra Detect->Acquire Identify 10. Identify by Retention Time & Mass Spectrum Acquire->Identify Quantify 11. Quantify using Calibration Curve Identify->Quantify Report 12. Generate Final Report Quantify->Report

Caption: A schematic of the GC-MS analytical workflow.

Step-by-Step Experimental Protocol

1. Sample Preparation: The objective is to prepare a clean, particle-free sample at a concentration suitable for the instrument's detection range, dissolved in a solvent compatible with the GC system.

  • Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane is an excellent choice due to its high volatility and ability to dissolve a wide range of organic compounds.[5] Hexane or ethyl acetate are also suitable alternatives.[4] Avoid non-volatile solvents like water, which are incompatible with standard GC-MS systems.[4][6]

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of dichloromethane to achieve a stock concentration of 1 mg/mL.[7]

    • Perform serial dilutions as needed to create calibration standards and to bring the sample concentration within the instrument's linear range (e.g., 1-100 µg/mL).

    • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the injector or column.[5][7]

    • Transfer the filtered sample into a 2 mL glass autosampler vial with a screw cap and septum.[4] Using glass is critical to prevent leaching of plasticizers that could interfere with the analysis.[7]

2. GC-MS Instrumentation and Parameters: The following parameters are optimized for a standard capillary GC-MS system to achieve good peak shape, resolution, and sensitivity for the target analyte.

ParameterSettingRationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics.[8]
Injection ModeSplitless (for concentrations <10 µg/mL) or Split (e.g., 30:1 for higher concentrations)Splitless mode enhances sensitivity for trace analysis by transferring the entire injected volume onto the column.[6] A split injection is used for more concentrated samples to avoid overloading the column.[9]
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.[9]
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.[9]
Oven ProgramInitial 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)The initial hold allows for sharp peak focusing at the head of the column. The ramp rate is designed to elute the analyte in a reasonable time while separating it from potential impurities.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVEI is a robust, hard ionization technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for compound identification.[8][9]
Ion Source Temp.230 °CA standard temperature that minimizes analyte degradation within the source while ensuring efficient ionization.[8]
MS Transfer Line Temp.280 °CMust be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS.[8][9]
Acquisition ModeFull Scan (m/z 40-450)Acquires the entire mass spectrum, which is essential for identifying unknown impurities and confirming the structure of the target analyte. For high-sensitivity quantification, Selected Ion Monitoring (SIM) can be used.[8]

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is highly effective, other analytical techniques like High-Performance Liquid Chromatography (HPLC) can also be employed. The choice depends on the specific analytical goals, sample matrix, and available instrumentation.[3]

FeatureGC-MSHPLC with UV Detector (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and boiling point in the gas phase.Separation based on polarity and interaction with a liquid mobile phase and solid stationary phase.[3]Combines HPLC separation with the high specificity and sensitivity of mass spectrometry.
Analyte Suitability Volatile and thermally stable compounds.[10]Non-volatile, polar, and thermally unstable compounds.[3]Broad applicability, including non-volatile and thermally labile compounds.[10]
Advantages - High chromatographic resolution.- Provides structural information from mass spectra.- Highly sensitive and specific.- Simpler sample preparation for polar analytes (no derivatization needed).- Robust and widely available.- Well-suited for non-volatile compounds.[3]- High sensitivity and selectivity.- Applicable to a very wide range of compounds.- Provides molecular weight and structural data.
Disadvantages - Limited to thermally stable and volatile compounds.- Polar compounds may require derivatization to increase volatility.[11]- Lower specificity than MS; co-eluting impurities can interfere.- Provides no structural information beyond UV absorbance.- More complex instrumentation.- Susceptible to matrix effects (ion suppression/enhancement).[10]- Higher operational cost.
Application to Analyte Excellent. this compound is a methyl ester, making it sufficiently volatile and stable for direct GC-MS analysis.Viable. Can be used, but may be less specific. It would be the preferred method for simultaneously analyzing the analyte alongside its non-volatile carboxylic acid precursor without a derivatization step.[12][13]Excellent but often unnecessary. Provides high performance but may be overly complex for routine quality control of this specific, GC-amenable compound.
Causality in Method Selection

For routine purity checks and quantification of this compound, GC-MS is the superior choice . Its ability to provide a unique mass spectrum serves as a definitive identity test, which is a significant advantage over the less specific UV detection in HPLC. The analyte's inherent volatility makes it perfectly suited for GC without the need for chemical derivatization, simplifying the workflow.[11]

An HPLC-based method would become more advantageous if the analysis required simultaneous measurement of the ester along with its polar, non-volatile precursors or degradation products (like the corresponding carboxylic acid) in a single run, as these compounds are not amenable to direct GC analysis.[12][13]

Conclusion

The GC-MS method detailed in this guide offers a robust, specific, and reliable system for the analysis of this compound. The careful selection of sample preparation techniques and instrument parameters ensures high-quality, reproducible data essential for professionals in pharmaceutical development and quality control. While alternative methods like HPLC have their place, the inherent chemical properties of this compound align perfectly with the strengths of GC-MS, making it the most effective and efficient technique for this critical analytical task.

References

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]
  • Common Sample Preparation Techniques for GC-MS Analysis. MS-Insight. [Link]
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  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T.
  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed. [Link]
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  • Methyl 2-fluorobenzo
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A Comparative Guide to the Reactivity of Methyl 2-chloro-6-fluorobenzoate and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halo-substituted benzoates are indispensable building blocks. Their utility is intrinsically linked to the reactivity of the aromatic ring, especially in nucleophilic aromatic substitution (SNAr) reactions. This guide offers an in-depth comparison of the reactivity of Methyl 2-chloro-6-fluorobenzoate and its constitutional isomers. While direct comparative kinetic data for these specific isomers is not extensively available in the published literature, this guide will leverage established principles of physical organic chemistry to predict their relative reactivity. Furthermore, a detailed experimental protocol for a comparative kinetic analysis is provided to empower researchers to generate this valuable data.

The Theoretical Framework: Understanding Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group, typically a halide, by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The rate of an SNAr reaction is governed by several key factors:

  • The Nature of the Leaving Group: In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[2] Consequently, the reactivity order of halogens as leaving groups is often F > Cl > Br > I.[3] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • The Presence of Electron-Withdrawing Groups: The aromatic ring must be rendered electron-deficient to facilitate nucleophilic attack. Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, are crucial for activating the ring towards SNAr.[2][4] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects.

  • The Position of Electron-Withdrawing Groups: The stabilizing effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG.[1][2] Meta-positioned EWGs offer less stabilization, leading to significantly slower reaction rates.[1]

  • Steric Effects: The steric environment around the reaction center can influence the rate of nucleophilic attack. Bulky groups ortho to the leaving group can hinder the approach of the nucleophile, thereby decreasing the reaction rate.[5][6]

Comparative Reactivity Analysis of Methyl Chloro-fluoro-benzoate Isomers

The isomers of methyl chloro-fluoro-benzoate present a fascinating case study in the interplay of electronic and steric effects. The ester group (-COOCH3) acts as a moderate electron-withdrawing group, activating the ring for SNAr. The relative positions of the chloro and fluoro substituents will further modulate this reactivity.

IsomerLeaving GroupPosition of EWG (-COOCH3)Other Halogen PositionPredicted Relative ReactivityRationale
This compound Fluoro (F)OrthoOrtho (Cl)HighFluorine is the better leaving group in SNAr. The ester is ortho to the fluorine, providing good activation. The ortho-chloro group also contributes to the electron deficiency of the ring. However, the presence of two ortho substituents may introduce some steric hindrance.
Methyl 2-fluoro-6-chlorobenzoate Chloro (Cl)OrthoOrtho (F)Moderate to HighChlorine is a poorer leaving group than fluorine in SNAr. The ester is ortho to the chlorine, providing activation. The ortho-fluoro group strongly activates the ring. Reactivity will depend on the balance between the leaving group ability and the activation provided by the substituents.
Methyl 4-chloro-2-fluorobenzoate Fluoro (F)OrthoPara (Cl)HighFluorine is the preferred leaving group. The ester is ortho and the chloro is para to the fluorine, both providing excellent stabilization of the Meisenheimer intermediate.
Methyl 2-chloro-4-fluorobenzoate Fluoro (F)MetaOrtho (Cl)Low to ModerateAlthough fluorine is the better leaving group, the activating ester group is in the meta position, offering poor stabilization of the intermediate. The ortho-chloro group provides some activation.

Based on these principles, Methyl 4-chloro-2-fluorobenzoate is predicted to be one of the most reactive isomers towards nucleophilic aromatic substitution at the fluorine-bearing carbon. The activating ester and chloro groups are optimally positioned (ortho and para, respectively) to stabilize the Meisenheimer intermediate. This compound is also expected to be highly reactive due to the ortho-ester group and the excellent leaving group ability of fluorine, though potential steric hindrance from two ortho-substituents could temper this. The reactivity of Methyl 2-fluoro-6-chlorobenzoate will be a trade-off between the less favorable chloride leaving group and the strong activation from the ortho-ester and ortho-fluoro groups. Isomers with the activating ester group meta to the leaving group, such as Methyl 2-chloro-4-fluorobenzoate , are anticipated to be significantly less reactive.

Experimental Protocol for Comparative Kinetic Analysis

To quantitatively assess the reactivity of these isomers, a comparative kinetic study is essential. The following protocol outlines a robust experimental design for this purpose.

Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with a model nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

Materials:

  • This compound and its isomers

  • Piperidine (or other suitable nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Experimental Workflow:

Caption: Experimental workflow for the comparative kinetic analysis of Methyl chloro-fluoro-benzoate isomers.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each methyl chloro-fluoro-benzoate isomer in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Determination of Analytical Wavelength:

    • Record the UV-Vis spectrum of the starting material (isomer) and the expected product (piperidine-substituted benzoate) to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Kinetic Measurements:

    • Set the spectrophotometer to the determined analytical wavelength and equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, pipette a known volume of the isomer stock solution and dilute with DMSO to achieve a final concentration of approximately 1 mM.

    • Initiate the reaction by adding a small volume of the piperidine stock solution to the cuvette, ensuring a large excess of piperidine (e.g., 50 mM).

    • Immediately start recording the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics due to the large excess of piperidine. The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation.

    • Repeat the kinetic measurements with at least four other concentrations of piperidine (e.g., 75 mM, 100 mM, 125 mM, 150 mM).

    • Plot kobs versus the concentration of piperidine. The slope of the resulting linear plot will be the second-order rate constant (k2).

  • Comparison:

    • Compare the determined k2 values for each isomer to establish a quantitative ranking of their reactivity.

The Mechanism of Nucleophilic Aromatic Substitution

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

In this mechanism, the nucleophile (Nu-) attacks the carbon atom bearing the leaving group (X), leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. This step is typically the rate-determining step of the reaction. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

Conclusion

The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a complex interplay of electronic and steric factors. Based on established principles, isomers with ortho- and para-activating groups relative to the fluorine leaving group are predicted to be the most reactive. However, to fully and accurately compare their reactivity, quantitative experimental data is paramount. The provided experimental protocol offers a clear and robust pathway for researchers to obtain this critical information, enabling the informed selection of these versatile building blocks for applications in drug discovery and materials science.

References

  • Um, I.-H., & Buncel, E. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles With Aryl Benzoates: Change in Rate-Determining Step or Mechanism Versus Ground-State Stabilization. The Journal of Organic Chemistry, 67(24), 8475–8480.
  • Um, I.-H., et al. (2006). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 4(14), 2739-2744.
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A Comparative Analysis for the Synthetic Chemist: Methyl 2-chloro-6-fluorobenzoate vs. Methyl 2,6-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast array of available intermediates, halogenated aromatic compounds are of paramount importance. This guide provides a detailed comparative study of two such reagents: Methyl 2-chloro-6-fluorobenzoate and Methyl 2,6-dichlorobenzoate. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their respective physicochemical properties, reactivity, and applications, supported by established chemical principles and experimental contexts.

Introduction: The Significance of Ortho-Halogenated Benzoates

This compound and Methyl 2,6-dichlorobenzoate are both di-ortho-substituted benzoate esters, a structural motif that presents unique challenges and opportunities in organic synthesis. The halogens at the C2 and C6 positions exert significant steric and electronic influence on the reactivity of the aromatic ring and the ester functionality. These compounds serve as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The choice between a chloro/fluoro or a dichloro substitution pattern can have profound implications for key bond-forming reactions, making a thorough understanding of their comparative behavior essential for rational synthetic design.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a reagent are the foundation of its utility. The following table summarizes the key physicochemical parameters for this compound and Methyl 2,6-dichlorobenzoate.

PropertyThis compoundMethyl 2,6-dichlorobenzoate
Molecular Formula C₈H₆ClFO₂[1]C₈H₆Cl₂O₂
Molecular Weight 188.58 g/mol 205.03 g/mol
Appearance Not specifiedWhite to very pale yellow low melting solid
Boiling Point Not specified136-138 °C / 15 mmHg
Melting Point Not specified25-30 °C
Density Not specified~1.355 g/cm³ (predicted)
Refractive Index Not specified1.5255-1.5305 (as melt)
XlogP (predicted) 2.4[1]2.8[2]

The higher molecular weight of the dichloro- derivative is a direct consequence of the substitution of a fluorine atom with a chlorine atom. The predicted octanol-water partition coefficient (XlogP) is slightly higher for Methyl 2,6-dichlorobenzoate, suggesting a marginal increase in lipophilicity compared to its fluoro-chloro counterpart.[1][2]

Comparative Reactivity: A Tale of Two Halogens

The most significant divergence between these two molecules lies in their chemical reactivity, which is primarily dictated by the nature of the halogen substituents. The subsequent sections will delve into a comparative analysis of their behavior in two pivotal reaction classes: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of arene functionalization. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.

SNAr_Mechanism cluster_0 SₙAr Mechanism Aryl Halide Aryl Halide Meisenheimer Complex Meisenheimer Complex Aryl Halide->Meisenheimer Complex + Nu⁻ Product Product Meisenheimer Complex->Product - X⁻

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

In the context of our comparative study, the fluorine atom in this compound is a significantly better leaving group than the chlorine atom in nucleophilic aromatic substitution reactions. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. Consequently, this compound is expected to be more reactive towards nucleophiles, allowing for substitutions to occur under milder conditions.

Conversely, while chlorine is also an electron-withdrawing group, its ability to stabilize the anionic intermediate is less pronounced than that of fluorine. Therefore, nucleophilic aromatic substitution on Methyl 2,6-dichlorobenzoate will generally require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) to achieve comparable reaction rates and yields.

A key consideration is the regioselectivity of the substitution. In this compound, the fluorine atom is preferentially displaced by nucleophiles. This predictable selectivity is a significant advantage in multistep syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organic halide, is a powerful tool for the formation of C-C bonds.[4][5] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Coupling_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the aryl halide in the oxidative addition step is crucial and generally follows the trend I > Br > OTf > Cl > F.[6] Based on this trend, the C-Cl bonds in both this compound and Methyl 2,6-dichlorobenzoate are expected to be more reactive than the C-F bond.

In a direct comparison, the two C-Cl bonds in Methyl 2,6-dichlorobenzoate offer two potential sites for oxidative addition. However, the steric hindrance imposed by the two ortho-chloro substituents can disfavor this step. For this compound, the single C-Cl bond is the primary site of reaction. The smaller fluorine atom may result in a less sterically encumbered environment around the palladium center, potentially facilitating the oxidative addition step compared to its dichloro- counterpart.

Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have enabled the efficient coupling of aryl chlorides.[7] However, the choice of catalyst and reaction conditions will be critical in achieving high yields for both substrates. It is plausible that different catalyst systems may be optimal for each compound.

Experimental Protocols: Representative Synthetic Transformations

To provide a practical context for the discussed reactivity, the following sections outline generalized experimental protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling.

Representative Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a typical procedure for the amination of an activated aryl halide, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound or Methyl 2,6-dichlorobenzoate (1.0 equiv)

  • Amine nucleophile (1.2 - 2.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., DMF, DMSO, NMP)

  • Palladium catalyst (for C-N coupling with less reactive amines, e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)

Procedure:

  • To a dry reaction vessel, add the aryl benzoate, the amine, and the base.

  • If a palladium-catalyzed reaction is intended, add the catalyst and ligand.

  • Add the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Based on the principles of SNAr, this compound is expected to undergo amination at the fluorine-bearing carbon under milder conditions than Methyl 2,6-dichlorobenzoate. The latter may require higher temperatures or a more potent catalyst system to achieve a similar conversion.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the cross-coupling of an aryl chloride with an arylboronic acid.

Materials:

  • This compound or Methyl 2,6-dichlorobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, CsF) (2.0 - 3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • In a reaction vessel, combine the aryl benzoate, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Outcome: Both substrates can be expected to undergo Suzuki-Miyaura coupling at the C-Cl position(s). The choice of a highly active catalyst system is crucial for achieving good yields with these relatively unreactive aryl chlorides.[7] Subtle differences in reaction rates and yields may be observed due to the differing steric and electronic environments of the two molecules.

Applications in Research and Development

Both this compound and Methyl 2,6-dichlorobenzoate are valuable intermediates in the synthesis of bioactive molecules.

  • Methyl 2,6-dichlorobenzoate and its derivatives have been utilized in the synthesis of pharmaceuticals and agrochemicals.[7] For instance, some chlorinated benzoates have shown potential as herbicides.[7]

  • This compound and related structures are building blocks for a variety of complex molecules. The presence of the fluorine atom is often desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Conclusion

The choice between this compound and Methyl 2,6-dichlorobenzoate is a strategic one that should be guided by the specific synthetic transformation being planned.

  • For nucleophilic aromatic substitution , this compound is the more reactive and regioselective substrate due to the superior leaving group ability of fluoride.

  • For palladium-catalyzed cross-coupling reactions , both substrates present the challenge of activating a C-Cl bond. The choice may depend on the specific catalyst system available and the desired steric environment around the reaction center.

Ultimately, a thorough understanding of the fundamental principles of organic reactivity, coupled with careful reaction optimization, will enable the synthetic chemist to harness the full potential of these valuable building blocks in the pursuit of novel and impactful molecules.

References

  • PubChemLite.
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  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Chemistry LibreTexts. (2025, February 2). 16.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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A Comparative Spectroscopic Guide to Methyl 2-chloro-6-fluorobenzoate and Its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise synthesis and unambiguous characterization of molecular intermediates are paramount. This guide offers an in-depth spectroscopic comparison of Methyl 2-chloro-6-fluorobenzoate, a key building block, and its immediate precursor, 2-chloro-6-fluorobenzoic acid. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document provides researchers, scientists, and drug development professionals with the critical data and experimental rationale necessary for confident compound identification and quality control.

Introduction to the Analytes

2-Chloro-6-fluorobenzoic acid and its methyl ester, this compound, are halogenated aromatic compounds of significant interest in organic synthesis. The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique electronic properties and steric hindrance, influencing their reactivity and the spectroscopic characteristics of the final products. The conversion of the carboxylic acid to its methyl ester is a fundamental transformation, and understanding the spectroscopic shifts associated with this change is crucial for reaction monitoring and product verification.

Spectroscopic Data: A Comparative Analysis

The following sections detail the expected and observed spectroscopic data for both 2-chloro-6-fluorobenzoic acid and this compound. This side-by-side comparison highlights the key changes that occur upon esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei.

¹H NMR: The Disappearance of the Acidic Proton and the Emergence of the Methyl Singlet

The most telling change in the ¹H NMR spectrum upon conversion of the carboxylic acid to the methyl ester is the disappearance of the broad singlet corresponding to the acidic proton of the carboxyl group, typically observed far downfield (>10 ppm). In its place, a sharp singlet appears around 3.9 ppm, characteristic of the three protons of the newly formed methyl ester group. The aromatic region for both compounds is expected to show complex multiplets due to the influence of the halogen substituents.

¹³C NMR: Tracking the Carbonyl and Methyl Carbons

In the ¹³C NMR spectrum, the chemical shift of the carbonyl carbon provides a clear marker for the transformation. The carbonyl carbon of the carboxylic acid is expected to resonate at a slightly different frequency compared to the ester carbonyl. Furthermore, the appearance of a new signal around 52 ppm confirms the presence of the methyl ester's methoxy carbon.

Table 1: Comparative ¹H and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-chloro-6-fluorobenzoic acid 7.44-7.37 (m, 1H), 7.31-7.27 (m, 1H), 7.10-7.07 (m, 1H)[1]Data not available in search results. Expected signals for aromatic carbons and the carboxylic acid carbonyl.
This compound Data not available in search results. Expected aromatic multiplets and a methyl singlet ~3.9 ppm.Data not available in search results. Expected aromatic signals, ester carbonyl, and a methoxy carbon signal ~52 ppm.

Note: The provided ¹H NMR data for 2-chloro-6-fluorobenzoic acid is from a commercial source and should be considered representative.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

The Carbonyl Stretch: A Key Differentiator

The C=O stretching frequency is highly sensitive to the electronic environment. For 2-chloro-6-fluorobenzoic acid, the broad O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) are characteristic. Upon esterification to this compound, the broad O-H band disappears, and the C=O stretch of the ester is expected to shift to a higher wavenumber (around 1720-1740 cm⁻¹). Additionally, the C-O stretching of the ester will introduce new bands in the 1000-1300 cm⁻¹ region.

Table 2: Key IR Absorption Bands

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)
2-chloro-6-fluorobenzoic acid O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)~1700
This compound C=O (Ester)1720-1740
C-O (Ester)1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Molecular Ion Peak and Fragmentation Patterns

The molecular ion peak (M⁺) in the mass spectrum will differ by 14 mass units, corresponding to the replacement of a hydrogen atom with a methyl group (CH₂). For 2-chloro-6-fluorobenzoic acid, the molecular weight is 174.56 g/mol , while for this compound, it is 188.58 g/mol . The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Physicochemical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)
2-chloro-6-fluorobenzoic acid C₇H₄ClFO₂174.56[2]M⁺ at 174/176. Loss of -OH, -COOH.
This compound C₈H₆ClFO₂188.58[3]M⁺ at 188/190. Loss of -OCH₃, -COOCH₃.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and the acquisition of the spectroscopic data discussed.

Synthesis of this compound via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a large excess of the alcohol (methanol in this case) serves to drive the equilibrium towards the formation of the ester product.

Materials:

  • 2-chloro-6-fluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure if necessary.

Fischer_Esterification Reactants 2-chloro-6-fluorobenzoic acid + Methanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Product This compound Elimination->Product

Caption: Fischer Esterification Workflow

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence on the same instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample directly on the crystal. For liquid samples, a thin film between two salt plates can be used.

  • Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation prior to ionization.

  • Ionization: Use Electron Ionization (EI) to generate the mass spectrum.

Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization Synthesis Fischer Esterification Workup Extraction & Washing Synthesis->Workup Reaction Completion Purification Column Chromatography / Distillation Workup->Purification NMR ¹H NMR ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Overall Experimental Workflow

Conclusion

The transformation of 2-chloro-6-fluorobenzoic acid to this compound is readily monitored and confirmed through a combination of NMR, IR, and Mass Spectrometry. The key spectroscopic changes—the disappearance of the acidic proton signal and the appearance of the methyl ester signals in NMR, the shift in the carbonyl stretching frequency in IR, and the 14-unit mass increase in MS—provide a robust and self-validating system for the identification and purity assessment of these important chemical entities. This guide serves as a foundational reference for researchers working with these and similar halogenated aromatic compounds.

References

  • OperaChem.
  • Fischer Esterific
  • Procedure. [Link]
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  • NIST. 2-Chloro-4-fluorobenzoic acid. [Link]
  • NIST. Benzoic acid, 2-chloro-. [Link]
  • PubChem. 2-Fluorobenzoyl chloride. [Link]
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
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  • National Center for Biotechnology Information. 2-Chloro-6-fluorobenzoic acid. [Link]
  • PubChem.

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A Comparative Benchmarking Guide to the Synthesis of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 2-chloro-6-fluorobenzoate, a vital building block for numerous pharmaceuticals and agrochemicals, presents a unique synthetic challenge due to the steric hindrance imposed by its ortho-substituted aromatic ring. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, complete with experimental protocols, comparative data, and an analysis of the underlying chemical principles to empower you in selecting the optimal route for your research and development needs.

Introduction to this compound

This compound is a key synthetic intermediate whose structural motifs are found in a variety of biologically active molecules. The presence of both a chloro and a fluoro group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, affecting aspects such as metabolic stability, lipophilicity, and binding affinity. Consequently, robust and scalable access to this intermediate is of significant interest. The primary challenge in its synthesis lies in efficiently constructing the sterically congested 2,6-disubstituted benzoic acid precursor and subsequently performing the esterification.

This guide will benchmark three distinct synthetic strategies:

  • Synthesis from 2-Chloro-6-fluorotoluene: A multi-step route involving side-chain halogenation, hydrolysis, oxidation, and final esterification.

  • Synthesis via a Sandmeyer-type (Balz-Schiemann) Reaction: A classic approach to introduce the fluorine atom onto the aromatic ring from an aniline precursor, followed by esterification.

  • Direct Esterification of 2-Chloro-6-fluorobenzoic Acid: A focused comparison of methods to overcome the steric hindrance in the final esterification step.

Method 1: Synthesis from 2-Chloro-6-fluorotoluene

This pathway constructs the target molecule from a readily available toluene derivative through a sequence of functional group transformations. It is a versatile approach that can be adapted for larger-scale production.

Scientific Rationale and Workflow

The core of this strategy is the selective oxidation of the methyl group of 2-chloro-6-fluorotoluene. Direct oxidation can be challenging; therefore, a common industrial approach is a two-step process involving free-radical side-chain chlorination followed by hydrolysis of the resulting benzal chloride derivative to the aldehyde. The aldehyde is then a reliable precursor for oxidation to the carboxylic acid, which is finally esterified. The use of a solid superacid catalyst in the hydrolysis step is a notable improvement over traditional methods that use corrosive mineral acids.[1]

Synthesis_from_Toluene start 2-Chloro-6-fluorotoluene chlorination Side-Chain Chlorination (Cl₂, UV light) start->chlorination intermediate1 2-Chloro-6-fluorobenzyl dichloride chlorination->intermediate1 hydrolysis Hydrolysis (H₂O, Solid Acid Catalyst) intermediate1->hydrolysis aldehyde 2-Chloro-6-fluorobenzaldehyde hydrolysis->aldehyde oxidation Oxidation (e.g., KMnO₄ or NaClO₂) aldehyde->oxidation acid 2-Chloro-6-fluorobenzoic Acid oxidation->acid esterification Fischer Esterification (MeOH, H₂SO₄) acid->esterification product This compound esterification->product

Caption: Workflow for the synthesis of this compound from 2-Chloro-6-fluorotoluene.

Experimental Protocol

Step 1: Side-Chain Chlorination of 2-Chloro-6-fluorotoluene [1][2][3]

  • Apparatus Setup: Assemble a 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Position a metal halide lamp to irradiate the flask.

  • Reaction Initiation: Charge the flask with 250 g of 2-chloro-6-fluorotoluene. Heat the stirred mixture to 150-180 °C.

  • Chlorination: Introduce chlorine gas through the gas inlet tube. The reaction is initiated by the UV light from the lamp.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the content of the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.

  • Completion: Stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine. The crude product is primarily 2-chloro-6-fluorobenzyl dichloride.

Step 2: Hydrolysis to 2-Chloro-6-fluorobenzaldehyde [1][2]

  • Catalyst Addition: To the crude product from the previous step, add 0.5-1.0 g of an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).

  • Hydrolysis: Maintain the temperature at 150-180 °C and add 37.5-40 g of water dropwise over 2-3 hours.

  • Reaction Completion: After the addition of water, continue stirring at the same temperature for an additional 4 hours.

  • Work-up: Cool the mixture to 80-100 °C and add an aqueous alkali solution (e.g., sodium carbonate) until the pH is ≥ 8. After stirring for 30 minutes, transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer containing the crude aldehyde.

  • Purification: The crude 2-chloro-6-fluorobenzaldehyde can be purified by vacuum distillation. A yield of approximately 95% can be expected.[1]

Step 3: Oxidation to 2-Chloro-6-fluorobenzoic Acid [4]

  • Reaction Setup: In a three-necked flask, dissolve 6.31 mmol of 2-chloro-6-fluorobenzaldehyde in 20 mL of acetonitrile and cool to 0 °C in an ice bath with stirring.

  • Reagent Addition: Prepare a solution of sodium chlorite (18.92 mmol) in 5 mL of water and add it to the aldehyde solution. Slowly add a solution of HCl (25.23 mmol) in 5 mL of water dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then warm the mixture to 80 °C and stir for another 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the organic layer with diethyl ether. Then, extract the combined organic layers with a 10% sodium bicarbonate solution.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Yields are typically high for this type of oxidation.

Step 4: Fischer Esterification [5][6]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-6-fluorobenzoic acid (1.0 eq) in a large excess of methanol (20-40 eq).

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approximately 65 °C) for 12-24 hours.

  • Work-up: After cooling, pour the mixture into water and extract with an organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by vacuum distillation.

Method 2: Synthesis via a Sandmeyer-type (Balz-Schiemann) Reaction

This classical organofluorine synthesis approach involves the diazotization of a primary aromatic amine and subsequent fluorination. This method is particularly useful for introducing fluorine to an aromatic ring when direct fluorination is not feasible.

Scientific Rationale and Workflow

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides.[7][8] It proceeds by converting a primary aromatic amine into a diazonium salt, which is then precipitated as its tetrafluoroborate salt.[7] Thermal decomposition of this salt yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.[7] For the synthesis of 2-chloro-6-fluorobenzoic acid, a suitable precursor is 2-amino-6-chlorobenzoic acid. The final esterification step would then be carried out as described previously.

Balz_Schiemann_Synthesis start 2-Amino-6-chlorobenzoic Acid diazotization Diazotization (NaNO₂, HBF₄, 0-5 °C) start->diazotization intermediate Diazonium Tetrafluoroborate Salt diazotization->intermediate decomposition Thermal Decomposition (Fluorodediazoniation) intermediate->decomposition acid 2-Chloro-6-fluorobenzoic Acid decomposition->acid esterification Esterification (e.g., Steglich or Fischer) acid->esterification product This compound esterification->product

Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Experimental Protocol

Step 1: Diazotization and Formation of the Tetrafluoroborate Salt [7][9]

  • Amine Dissolution: In a suitable reaction vessel, dissolve 2-amino-6-chlorobenzoic acid (1.0 eq) in aqueous tetrafluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • Precipitation: The 2-chloro-6-carboxybenzenediazonium tetrafluoroborate salt will precipitate from the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

  • Drying: Carefully dry the diazonium salt under vacuum at room temperature. Caution: Dry diazonium salts can be explosive and should be handled with extreme care.

Step 2: Thermal Decomposition (Fluorodediazoniation) [7][9]

  • Decomposition: Gently heat the dry diazonium salt in a flask. The decomposition will be evident by the evolution of nitrogen and boron trifluoride gas.

  • Product Collection: The crude 2-chloro-6-fluorobenzoic acid can be collected and purified, often by recrystallization.

Step 3: Esterification

The resulting 2-chloro-6-fluorobenzoic acid can be esterified using either the Fischer-Speier or Steglich method as described in this guide.

Method 3: Direct Esterification of 2-Chloro-6-fluorobenzoic Acid

Given the steric hindrance around the carboxylic acid group, the final esterification step is critical and warrants a direct comparison of suitable methods. This section benchmarks the Fischer-Speier and Steglich esterification methods for this specific transformation.

Method 3a: Fischer-Speier Esterification

This classic acid-catalyzed esterification relies on using a large excess of the alcohol to shift the reaction equilibrium towards the product.

Scientific Rationale: The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The steric hindrance from the ortho-substituents slows down this reaction, often necessitating longer reaction times and reflux conditions.

Fischer_Esterification acid 2-Chloro-6-fluorobenzoic Acid reagents Methanol (excess) + H₂SO₄ (cat.) acid->reagents reflux Reflux (12-24 h) reagents->reflux workup Aqueous Work-up & Extraction reflux->workup product This compound workup->product

Caption: Workflow for the Fischer-Speier esterification of 2-Chloro-6-fluorobenzoic Acid.

Experimental Protocol: (As described in Method 1, Step 4)

Method 3b: Steglich Esterification

This method utilizes a coupling agent and a nucleophilic catalyst to facilitate ester formation under milder conditions, which is particularly advantageous for sterically hindered substrates.[10]

Scientific Rationale: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as a coupling agent to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol.[10] This method avoids the harsh acidic conditions and high temperatures of the Fischer esterification.

Steglich_Esterification acid 2-Chloro-6-fluorobenzoic Acid reagents Methanol + EDC/DCC + DMAP (cat.) acid->reagents reaction Reaction at RT (4-12 h) reagents->reaction workup Filtration & Work-up reaction->workup product This compound workup->product

Caption: Workflow for the Steglich esterification of 2-Chloro-6-fluorobenzoic Acid.

Experimental Protocol[11][12][13]
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-6-fluorobenzoic acid (1.0 eq), methanol (1.1-1.5 eq), and DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of EDC (1.1 eq) or DCC (1.1 eq) in DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • If DCC was used, a urea byproduct (DCU) precipitates and can be removed by filtration.

    • If EDC was used, the urea byproduct is water-soluble and is removed during the aqueous work-up.

  • Purification: The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried, filtered, and concentrated to yield the product.

Comparative Analysis

ParameterMethod 1: From 2-Chloro-6-fluorotolueneMethod 2: Via Balz-Schiemann ReactionMethod 3a: Fischer EsterificationMethod 3b: Steglich Esterification
Number of Steps 4311
Starting Material 2-Chloro-6-fluorotoluene2-Amino-6-chlorobenzoic acid2-Chloro-6-fluorobenzoic acid2-Chloro-6-fluorobenzoic acid
Key Reagents Cl₂, UV light, solid acid catalyst, oxidant, MeOH, H₂SO₄NaNO₂, HBF₄, heat, esterification reagentsMeOH, conc. H₂SO₄MeOH, EDC/DCC, DMAP
Reaction Conditions High temperatures, UV light, refluxLow to high temperaturesReflux, acidicMild, room temperature
Reported Yield High (individual steps often >90%)Generally good, but can be variableModerate to high (equilibrium limited)Good to excellent, especially for hindered substrates
Safety & Handling Use of toxic chlorine gasHandling of potentially explosive diazonium saltsUse of concentrated corrosive acidDCC is a potent allergen
Scalability Good, amenable to industrial processesCan be challenging and hazardous on a large scaleReadily scalableScalable, but cost of reagents may be a factor
Advantages Utilizes readily available starting material, avoids hazardous diazonium saltsClassic and reliable method for fluorinationInexpensive reagents, simple procedureMild conditions, high yields for difficult substrates, avoids strong acid
Disadvantages Multi-step, use of hazardous reagentsPotentially explosive intermediate, requires careful handlingHarsh conditions, long reaction times, equilibrium limitedMore expensive reagents, byproduct removal (DCU)

Conclusion and Recommendations

The choice of synthetic route for this compound is highly dependent on the specific requirements of the laboratory or production facility, including scale, cost, available equipment, and safety protocols.

  • For large-scale industrial production, Method 1 (from 2-Chloro-6-fluorotoluene) offers a robust and scalable pathway. While it involves multiple steps, the starting materials are readily available, and the process avoids the inherent hazards of isolating diazonium salts.

  • For laboratory-scale synthesis where the precursor aniline is available, Method 2 (via Balz-Schiemann Reaction) is a viable and classic approach. However, stringent safety precautions must be implemented when handling the diazonium salt intermediate.

  • When focusing solely on the esterification of commercially available 2-Chloro-6-fluorobenzoic acid, Method 3b (Steglich Esterification) is generally superior for achieving high yields under mild conditions, particularly for this sterically hindered substrate. While the Fischer-Speier method is more economical in terms of reagent cost, the longer reaction times and potentially lower yields may make the Steglich esterification more efficient overall for research and development purposes.

Ultimately, this guide provides the foundational information and experimental frameworks to enable informed decision-making in the synthesis of this important chemical intermediate. As with all chemical syntheses, optimization of the provided protocols for your specific setup is encouraged to achieve the best possible outcomes.

References

  • Wikipedia (n.d.). 2-Chloro-6-fluorotoluene.
  • Organic Chemistry Portal (n.d.). Sandmeyer Reaction.
  • University of Colorado Boulder (n.d.). Procedure.
  • ResearchGate (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?.
  • ResearchGate (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • University of Missouri–St. Louis (n.d.). Fischer Esterification Procedure.
  • University of Missouri–St. Louis (n.d.). Fischer Esterification Procedure.
  • Google Patents (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Google Patents (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • National Institutes of Health (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • OperaChem (2024). Fischer Esterification-Typical Procedures.
  • Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Wikipedia (n.d.). Balz–Schiemann reaction.
  • Datapdf.com (2005). Process Development of an Inherently Safer Oxidation: Synthesis of 2-Chloro-6-methylbenzoic Acid in the R411 Manufacturing Pr.
  • MIT OpenCourseWare (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • SciSpace (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.
  • National Institutes of Health (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Organic Chemistry Portal (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • National Institutes of Health (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.
  • Organic Syntheses (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
  • Organic Chemistry Portal (n.d.). Steglich Esterification.
  • BYJU'S (n.d.). Balz Schiemann Reaction Mechanism.
  • National Institutes of Health (2021). Deaminative chlorination of aminoheterocycles.
  • Organic Chemistry Portal (n.d.). Balz-Schiemann Reaction.
  • Organic Syntheses (n.d.). 2-amino-3-fluorobenzoic acid.

Sources

A Comparative Guide to the Biological Activities of Heterocyclic Derivatives from Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical starting point in the discovery of novel therapeutic agents. Methyl 2-chloro-6-fluorobenzoate serves as a versatile and highly valuable starting material, offering multiple reactive sites for the synthesis of a diverse array of heterocyclic compounds. The presence of the chloro, fluoro, and methyl ester groups allows for sequential and regioselective modifications, leading to the construction of complex molecular architectures with significant biological potential. This guide provides a comparative analysis of the biological activities of prominent classes of derivatives synthesized from this key precursor, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

The unique substitution pattern of this compound provides a distinct advantage in medicinal chemistry. The ortho-chloro and fluoro substituents create a specific electronic and steric environment that can influence the conformation of the resulting derivatives and their binding affinity to biological targets. The methyl ester is a readily modifiable handle for the introduction of various functionalities or for cyclization reactions to form heterocyclic rings. This inherent reactivity makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

Comparative Biological Activity of Key Derivatives

The derivatization of this compound can lead to a variety of heterocyclic cores, each with its own characteristic spectrum of biological activity. Here, we compare three major classes of derivatives: Quinazolinones, Benzoxazoles, and Triazoles.

Table 1: Comparative Biological Activities of Heterocyclic Derivatives
Derivative ClassPrimary Biological ActivityExample Compound(s)Key Experimental DataReference(s)
Quinazolinones Anticancer6-chloro-2-substituted quinazolin-4(3H)-onesIC50: 1.85 - 2.81 µM against HeLa and MDA-MB231 cells[1]
Benzoxazoles Antimicrobial2-substituted benzoxazolesMIC: 1.14 x 10⁻³ µM against B. subtilis[2]
Triazoles Anti-inflammatory1,2,4-triazole derivativesCOX-2 IC50: 0.04 µM[3]

In-Depth Analysis of Derivative Classes

Quinazolinone Derivatives: Potent Anticancer Agents

Quinazolinones are a well-established class of compounds with a broad range of pharmacological activities, most notably as anticancer agents.[4] The synthesis of quinazolinone derivatives from this compound typically involves the initial conversion to the corresponding anthranilic acid, followed by cyclization with an appropriate reagent.

The anticancer activity of quinazolinones often stems from their ability to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases.[5] For instance, certain quinazoline derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6]

Logical Relationship: From Scaffold to Anticancer Activity

A This compound B Amination & Hydrolysis (e.g., Buchwald-Hartwig amination, followed by saponification) A->B Step 1 C 2-amino-6-chlorobenzoic acid derivative B->C D Cyclization (e.g., with an amide or isocyanate) C->D Step 2 E Quinazolinone Core D->E F Inhibition of Tyrosine Kinases (e.g., EGFR) E->F Mechanism of Action G Anticancer Activity F->G Biological Outcome

Caption: Synthesis pathway to anticancer quinazolinones.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a synthesized quinazolinone derivative against a cancer cell line (e.g., HeLa).

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., gefitinib) in DMSO.[1] Add the diluted compounds to the wells to achieve final concentrations ranging from 0 to 50 µM.[1] Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Benzoxazole Derivatives: Broad-Spectrum Antimicrobial Agents

Benzoxazoles are another important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[2][7] Their synthesis from this compound would proceed through a 2-aminophenol intermediate.

The antimicrobial mechanism of benzoxazoles can vary, but some derivatives have been shown to interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

start Start prep Prepare bacterial inoculum (e.g., B. subtilis) start->prep dilute Serial dilution of Benzoxazole derivative prep->dilute inoculate Inoculate microplate wells with bacteria and compound dilute->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read Visually assess for turbidity or measure OD600 incubate->read end Determine Minimum Inhibitory Concentration (MIC) read->end

Caption: Workflow for determining the MIC of benzoxazoles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the tube dilution method to determine the MIC of a synthesized benzoxazole derivative against Bacillus subtilis.[2]

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Grow a culture of B. subtilis in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the benzoxazole derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing MHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Triazole Derivatives: Promising Anti-inflammatory Agents

1,2,4-Triazoles are a class of five-membered heterocycles that have garnered significant attention for their anti-inflammatory properties.[9] The synthesis of triazole derivatives from a this compound precursor could involve the formation of a hydrazide, followed by cyclization with a suitable one-carbon source.

The anti-inflammatory effects of many triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[3]

Signaling Pathway: COX-2 Inhibition in Inflammation

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Triazole_Derivative Triazole Derivative Triazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by triazoles.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the COX-2 inhibitory activity of a synthesized triazole derivative.

  • Enzyme and Substrate Preparation: Obtain purified ovine or human recombinant COX-2 enzyme and arachidonic acid as the substrate.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Compound Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of the triazole derivative or a reference inhibitor (e.g., celecoxib).[3] Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 10 minutes), stop the reaction. The product, prostaglandin E2 (PGE2), can be quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. This guide has demonstrated that through strategic synthetic modifications, this single precursor can give rise to potent anticancer quinazolinones, broad-spectrum antimicrobial benzoxazoles, and promising anti-inflammatory triazoles. The provided experimental protocols and comparative data serve as a foundational resource for researchers aiming to leverage this privileged scaffold in their drug discovery endeavors. The continued exploration of derivatives from this and similar building blocks holds significant promise for the development of novel therapeutics.

References

  • Geronikaki, A. A., & De Clercq, E. (2017). Benzoxazole derivatives: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 126, 7-14.
  • Kaur, H., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
  • Abuelzein, E., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Molecules, 27(5), 1695.
  • Karthikeyan, M. S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
  • Bielenica, A., et al. (2024).
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 13(2), 210.
  • Bielenica, A., et al. (2024).
  • International Journal of Pharmaceutical Erudition. (2022). AUG 2022.
  • ResearchGate. (n.d.). Anticancer activity of targeted quinazoline derivatives.
  • Al-Abdullah, E. S., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(8), 1165-1172.

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In-silico modeling of Methyl 2-chloro-6-fluorobenzoate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Silico Comparative Guide to the Reactivity of Methyl 2-chloro-6-fluorobenzoate

This guide provides a comprehensive comparison of in-silico methodologies for predicting the chemical reactivity of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind computational choices, offering a self-validating framework for modeling complex chemical reactions.

Introduction: The Challenge of Predicting Reactivity

This compound is a substituted aromatic compound representative of scaffolds commonly encountered in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is dictated by the complex interplay of electronic and steric effects from its three substituents: an electron-withdrawing ester group, and two halogen atoms (chlorine and fluorine) at the ortho positions. Predicting the outcome and rate of its reactions, particularly nucleophilic aromatic substitution (SNAr), is crucial for optimizing synthesis, predicting metabolic pathways, and understanding potential toxicity.

In-silico, or computational, modeling offers a powerful alternative to purely experimental approaches, allowing for the rapid, cost-effective, and safe exploration of reaction mechanisms and kinetics.[1] This guide compares three primary computational methodologies—Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) models—evaluating their respective strengths and weaknesses in the context of predicting the reactivity of this specific molecule.

Chapter 1: The Reactivity Landscape of this compound

The primary reaction pathway of interest for this molecule is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (either Cl⁻ or F⁻). The aromatic ring, normally nucleophilic, becomes susceptible to this attack due to the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate.[2][3]

A key mechanistic question is whether the reaction proceeds through the classic two-step addition-elimination mechanism via a discrete "Meisenheimer" intermediate, or through a single, concerted step.[4][5] Recent computational and experimental work suggests that many reactions previously assumed to be stepwise may in fact be concerted.[4][6]

Furthermore, the SNAr reaction exhibits a peculiar trend regarding the leaving group. Contrary to SN2 reactions on aliphatic carbons, the reaction rate for SNAr is often fastest with fluorine as the leaving group (F > Cl > Br > I).[7] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom, making the attacked carbon more electrophilic.

Chapter 2: A Comparison of Predictive Computational Models

Choosing the right computational tool depends on the specific question being asked, the desired accuracy, and the available computational resources. The three models compared here occupy different positions on the spectrum of computational cost versus predictive detail.

Methodology Core Principle Primary Output Computational Cost Best For...
Density Functional Theory (DFT) Solves approximations of the Schrödinger equation to determine electronic structure.[8]Reaction energy profiles, transition state structures, activation energies (ΔG‡), reaction mechanisms.HighDetailed mechanistic investigation of a specific reaction pathway.
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules over time based on a force field.[9]Reaction trajectories, free energy landscapes (including solvent effects), rate constants.[10]Very HighUnderstanding dynamic and environmental (e.g., solvent) effects on reaction kinetics.
QSAR Models Statistical correlation between chemical structure descriptors and an experimental property (e.g., reactivity).[11]Rapid prediction of a reactivity score or classification (e.g., "reactive" vs. "non-reactive").Very LowHigh-throughput screening of large libraries of analogous compounds.

Chapter 3: In-Depth Model Analysis & Protocols

Density Functional Theory (DFT): The Mechanistic Deep Dive

Expertise & Causality: DFT is the method of choice for elucidating the precise, step-by-step mechanism of a chemical reaction.[7][12] It allows us to map the potential energy surface, identifying the lowest energy path from reactants to products. The key points on this path are the stable intermediates and, most importantly, the transition state (TS)—the highest energy point that the system must overcome.[13][14] According to Transition State Theory, the free energy difference between the reactants and the transition state (the activation energy, ΔG‡) directly determines the reaction rate.[15] A frequency calculation is a critical self-validation step: a true transition state must have one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate.[7][14]

Protocol: DFT Workflow for SNAr Reactivity

  • Reactant & Nucleophile Optimization: Perform a geometry optimization and frequency calculation for this compound and the chosen nucleophile (e.g., methoxide, CH₃O⁻) individually in a simulated solvent environment (e.g., using the SMD or PCM implicit solvent models).

  • Transition State (TS) Guess: Construct an initial guess for the transition state structure. For a concerted mechanism, this would involve bringing the nucleophile close to the carbon bearing the leaving group, with a partially formed C-Nu bond and a partially broken C-LG bond.

  • TS Optimization: Perform a transition state optimization (e.g., using the QST2/QST3 or Berny algorithm). This search aims to find the first-order saddle point on the potential energy surface.[13]

  • TS Validation: Run a frequency calculation on the optimized TS structure. Confirm the presence of a single imaginary frequency.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Starting from the validated TS, calculate the reaction path forward (to products) and backward (to reactants). This confirms that the located TS correctly connects the desired reactants and products.

  • Product Optimization: Perform a geometry optimization and frequency calculation on the final product complex.

  • Energy Calculation: Calculate the Gibbs free energies of all optimized structures (reactants, TS, products) to determine the activation energy (ΔG‡ = GTS - GReactants) and the overall reaction energy (ΔGrxn = GProducts - GReactants).

Visualization: DFT Workflow

DFT_Workflow cluster_pre Input Structures cluster_ts Transition State Search cluster_post Pathway Validation cluster_out Output Reactants Reactant & Nucleophile Geometry Optimization TS_Guess Generate TS Guess Reactants->TS_Guess TS_Opt TS Optimization TS_Guess->TS_Opt TS_Freq Frequency Analysis (Validate TS) TS_Opt->TS_Freq IRC IRC Calculation TS_Freq->IRC 1 Imaginary Frequency Products Product Geometry Optimization IRC->Products Energy Calculate ΔG‡ & ΔGrxn Products->Energy

Caption: A typical workflow for calculating reaction energetics using DFT.

Molecular Dynamics (MD): Simulating the Reaction Event

Expertise & Causality: While DFT provides a static picture of the minimum energy path, MD simulations model the system's dynamic evolution through time, explicitly including solvent molecules and thermal fluctuations.[9] For reactions with high energy barriers, standard MD is insufficient. Advanced techniques like umbrella sampling or metadynamics are required to "force" the system over the activation barrier and map the free energy landscape. This approach is computationally expensive but provides invaluable insight into how the solvent reorganizes to facilitate the reaction and can yield more accurate free energy barriers (and thus rates) than implicit solvent models used in DFT.[10]

Protocol: Enhanced Sampling MD Workflow

  • System Setup: Place the optimized reactant (this compound) in the center of a simulation box. Add the nucleophile and solvate the system with an explicit solvent (e.g., a box of water or DMSO molecules).

  • Force Field Parameterization: Assign appropriate force field parameters to all molecules. For the reacting species, a standard force field may not be adequate, necessitating the use of a reactive force field (like ReaxFF) or a quantum mechanics/molecular mechanics (QM/MM) approach where the reacting core is treated with QM and the environment with MM.

  • Equilibration: Run a series of short MD simulations to allow the system's temperature, pressure, and density to stabilize.

  • Define Reaction Coordinate (RC): Define a collective variable that describes the progress of the reaction. For an SNAr reaction, this could be the difference in distances: d(C-LG) - d(C-Nu).

  • Enhanced Sampling Simulation: Run the production MD simulation using an enhanced sampling method (e.g., metadynamics). The simulation will add a history-dependent bias potential to the RC, encouraging the system to explore higher energy states and cross the reaction barrier.

  • Free Energy Profile Reconstruction: Analyze the trajectory and the applied bias to reconstruct the potential of mean force (PMF), or the free energy profile, along the reaction coordinate. The activation energy is the difference between the maximum and minimum free energy on this profile.

QSAR Models: The High-Throughput Alternative

Expertise & Causality: QSAR modeling takes a completely different approach. It forgoes a mechanistic description in favor of a statistical correlation.[11] A QSAR model is "trained" on a dataset of molecules with known experimental reactivities. It learns the mathematical relationship between structural or physicochemical features (called "descriptors") and the observed activity. Its power lies in its speed; once built, a QSAR model can predict the reactivity of thousands of new molecules in seconds. However, its predictive power is limited to the chemical space of its training set and it provides no insight into the underlying reaction mechanism. It is a tool for prioritization and screening, not for mechanistic discovery.

Protocol: Using a Reactivity QSAR Model

  • Obtain a Validated Model: Identify a pre-existing QSAR model trained to predict reactivity for SNAr reactions or a related endpoint. Ensure the model has been rigorously validated and its applicability domain (the chemical space where it makes reliable predictions) is understood.

  • Input Structure: Provide the 2D or 3D structure of this compound as input.

  • Descriptor Calculation: The software will automatically calculate the necessary molecular descriptors for the input molecule. These can range from simple properties like molecular weight and logP to complex quantum chemical descriptors like HOMO/LUMO energies.

  • Prediction: The model applies its mathematical equation to the calculated descriptors to generate a prediction.

  • Interpret Result: The output will be a quantitative prediction (e.g., a predicted log(k) value) or a classification (e.g., "mutagenic risk"). This result must be interpreted within the context of the model's applicability domain.

Chapter 4: Data Interpretation and Benchmarking

Table 2: Illustrative Comparative Data for the SNAr reaction

Metric Density Functional Theory (DFT) Molecular Dynamics (MD) QSAR Model
Predicted ΔG‡ 23.5 kcal/mol25.1 kcal/mol (in DMSO)N/A
Predicted log(k) -2.8 (calculated via TST)-4.1 (calculated from PMF)-3.5 (Predicted from descriptors)
Key Insight Identification of a concerted transition state geometry.Solvent shell reorganization significantly raises the free energy barrier compared to the gas phase.The molecule is predicted to be moderately reactive compared to a library of 2,000 haloarenes.
Confidence High confidence in the mechanism; moderate confidence in the absolute rate due to implicit solvent approximation.High confidence in the influence of explicit solvent; moderate confidence in the barrier height due to force field/QM/MM accuracy.Low confidence in the absolute value; high confidence in its rank-ordering against the training set.

Visualization: SNAr Mechanistic Pathways

SNAr_Mechanism cluster_stepwise Stepwise (Addition-Elimination) Pathway cluster_concerted Concerted Pathway R1 Reactants TS1 TS1 R1->TS1 MC Meisenheimer Complex (Intermediate) TS1->MC TS2 TS2 MC->TS2 P1 Products TS2->P1 R2 Reactants TS_C Concerted TS R2->TS_C P2 Products TS_C->P2

Caption: Comparison of stepwise and concerted SNAr reaction pathways.

Conclusion and Recommendations

The in-silico modeling of this compound reactivity is a multi-faceted challenge where the choice of method must align with the research goal. There is no single "best" method; rather, a complementary approach often yields the most comprehensive understanding.

  • For Mechanistic Clarity: Density Functional Theory (DFT) is unparalleled. If the primary goal is to understand the precise reaction mechanism, determine the structure of the transition state, and obtain a reliable estimate of the activation energy, a DFT-based approach is the authoritative choice.[12]

  • For Environmental and Dynamic Effects: Molecular Dynamics (MD) simulations are essential when the explicit role of the solvent or other dynamic factors is critical. While computationally demanding, MD provides a view of the reaction as it happens in a condensed phase, capturing effects that implicit solvent models in DFT might miss.

  • For High-Throughput Screening: QSAR models are the tool of choice for rapidly evaluating large numbers of analogues. When the goal is to prioritize a list of candidate molecules for synthesis based on predicted reactivity, QSAR provides an efficient and effective filtering mechanism.[11]

By understanding the capabilities and limitations of each method, researchers can design robust computational experiments that accurately predict chemical reactivity, accelerating the pace of discovery in chemistry and drug development.

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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 2-chloro-6-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For halogenated benzoic acid derivatives like Methyl 2-chloro-6-fluorobenzoate, which serve as crucial building blocks in the synthesis of agrochemicals and pharmaceuticals, an unambiguous structural elucidation is the bedrock of understanding their chemical reactivity and biological activity. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (scXRD) for the structural characterization of these derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare scXRD with alternative analytical techniques, supported by experimental insights.

The Gold Standard: Unveiling Molecular Architecture with Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides atomic-level resolution, confirming bond connectivity, stereochemistry, and the precise arrangement of atoms in the solid state.[1][2] For derivatives of this compound, this technique is invaluable for understanding the influence of substituent positioning on crystal packing and intermolecular interactions.

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding both precision and an understanding of the underlying principles.

The successful X-ray crystallographic analysis hinges on the growth of high-quality single crystals. This is often the most challenging step, requiring careful optimization of conditions.

Detailed Protocol: Single Crystal Growth via Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the this compound derivative in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Gentle heating can be employed to ensure complete dissolution.

  • Controlled Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Crystal growth can take anywhere from several hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a spatula or loop and dry them on filter paper.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

Caption: Experimental workflow for X-ray crystallographic analysis.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to determine the electron density map of the molecule, which is then used to build and refine a 3D structural model.

A Comparative Perspective: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide all the necessary information.[1] Other spectroscopic techniques offer complementary data and are often more accessible.[1]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Gas Chromatography (GC)
Primary Information 3D atomic arrangement in the solid stateConnectivity and chemical environment of atoms in solutionMolecular weight and elemental compositionSeparation and quantification of volatile compounds
Sample Requirements High-quality single crystalSoluble sample (mg quantities)Small sample amount (µg to ng)Volatile and thermally stable sample
Strengths Unambiguous structure determination[2]Provides information on solution-state structure and dynamics[3]High sensitivity and accuracy in mass determination[4]Excellent for separating complex mixtures and quantification[5]
Limitations Crystal growth can be a major bottleneck[6]Does not provide 3D spatial arrangementDoes not provide connectivity information[4]Limited to volatile and thermally stable compounds

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[3] For this compound derivatives, ¹H and ¹³C NMR spectra provide crucial information about the proton and carbon framework, confirming the presence of key functional groups and the substitution pattern on the aromatic ring.[7][8][9] While NMR does not provide the precise 3D coordinates of atoms like X-ray crystallography, it offers insights into the molecule's conformation and dynamics in a more biologically relevant state (solution).

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[4] For novel derivatives of this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, providing essential validation of the synthesized product.[10][11] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze the purity of the sample.[12][13]

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[5] For halogenated compounds like this compound derivatives, GC coupled with a halogen-specific detector can be a powerful tool for assessing purity and quantifying the compound in a mixture.[14][15]

logical_relationship cluster_synthesis Synthesis & Initial Characterization cluster_confirmation Definitive Structure Elucidation cluster_validation Structural Validation synthesis Synthesized Compound nmr NMR Spectroscopy (Connectivity) synthesis->nmr ms Mass Spectrometry (Molecular Formula) synthesis->ms gc Gas Chromatography (Purity) synthesis->gc xrd X-ray Crystallography (3D Structure) nmr->xrd Complementary Data ms->xrd Complementary Data gc->xrd Purity Confirmation validation Validated Structure xrd->validation

Caption: Logical relationship of analytical techniques.

Conclusion: An Integrated Approach to Structural Elucidation

While single-crystal X-ray crystallography provides the most definitive structural information for this compound derivatives, a comprehensive understanding is best achieved through an integrated analytical approach.[1] NMR spectroscopy confirms the molecular framework in solution, mass spectrometry validates the elemental composition, and gas chromatography assesses purity. Together, these techniques provide a self-validating system, ensuring the unambiguous characterization of these important chemical entities. The choice of technique will ultimately depend on the specific research question, sample availability, and the desired level of structural detail.

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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for the assay of Methyl 2-chloro-6-fluorobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the fundamental principles, experimental causality, and comparative advantages of qNMR over traditional chromatographic techniques. We will explore a complete, self-validating workflow, from sample preparation to data analysis, ensuring the highest degree of scientific integrity and accuracy.

The Paradigm Shift: Why qNMR for Primary Assay?

In pharmaceutical development and quality control, the accurate determination of a compound's purity and concentration is paramount. For decades, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for this task. However, these techniques are inherently relative; they require a certified reference material of the same compound to generate a calibration curve for quantification.[1][2]

Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3][4] This unique characteristic establishes qNMR as a primary ratio method of measurement, allowing for the direct quantification of a substance against a certified internal standard of a different compound, thereby eliminating the need for an identical analyte standard.[1][5][6] This is particularly advantageous for novel compounds or when a specific certified reference material is unavailable or cost-prohibitive.

Comparative Analysis: qNMR vs. Chromatography

While HPLC excels at detecting trace impurities, qNMR offers unparalleled accuracy for the absolute quantification of the main component.[7][8] The choice between these methods depends on the analytical objective.

FeatureQuantitative NMR (qNMR) HPLC / GC
Principle Direct proportionality between signal area and number of nuclei.[1][3]Separation based on physicochemical interactions (e.g., polarity, volatility) followed by detection.
Quantification Absolute quantification using a certified internal standard.[1][5]Relative quantification requiring a calibration curve from an identical analyte standard.[1][2]
Selectivity High; based on unique chemical shifts of nuclei. Structurally informative.High; based on retention time. Co-elution can be a challenge.
Sample Prep Simple dissolution and weighing.Often requires mobile phase preparation, filtration, and method development.
Analysis Time ~10-15 minutes per sample for low molecular weight compounds.[2]Varies significantly with run time and column equilibration (20-60 minutes per sample).
Destructive? No, the sample can be fully recovered.[1]Yes, the sample is consumed.
Strengths High accuracy (often <1% uncertainty), SI traceability, analysis of moisture/air-sensitive compounds.[1][9]Excellent for trace impurity detection and separation of complex mixtures.[7]
Limitations Lower sensitivity for trace components, potential for signal overlap in complex mixtures.[9]Response factors can vary between compounds, requiring specific standards for each impurity.[10]

The qNMR Workflow: A Self-Validating System

A robust qNMR assay is built on a foundation of meticulous experimental design and execution. Each step is designed to minimize sources of error and ensure the final result is accurate and reproducible. The entire process, from weighing the sample to calculating the purity, forms a holistic and self-validating system.[5]

qNMR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh 1. Precision Weighing (Analyte & Standard) dissolve 2. Dissolution (Homogeneous Solution) weigh->dissolve Solvent params 3. Set Key Parameters (d1, ns, pw, etc.) dissolve->params Sample Tube acquire 4. Acquire FID params->acquire Spectrometer process 5. Process FID (FT, Phase, Baseline) acquire->process Raw Data integrate 6. Integrate Signals process->integrate Spectrum calculate 7. Calculate Purity integrate->calculate Integrals

Fig 1. General workflow for a qNMR assay.

Experimental Protocol: Assay of this compound

This section provides a detailed methodology for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂). Rationale: DMSO₂ is an excellent choice as it is chemically stable, non-volatile, possesses a high purity (certified >99.5%), and displays a simple, sharp singlet in a relatively clear region of the ¹H NMR spectrum (~3.0 ppm in CDCl₃), which does not overlap with the analyte signals.[3]

  • Solvent: Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ provides excellent solubility for both the analyte and the internal standard.[11] The low water content is crucial to avoid large solvent signals that can distort the baseline.[9]

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe is recommended to enhance sensitivity and signal dispersion.[12]

Step-by-Step Sample Preparation

Accuracy in sample preparation is the cornerstone of a reliable qNMR result.[13]

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean glass vial. Record the mass precisely (e.g., to 0.01 mg).

  • Adding the Standard: Accurately weigh approximately 10-15 mg of the internal standard (Dimethyl sulfone) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[9] Record the mass precisely.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial.

  • Homogenization: Vortex the vial for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the standard. Inhomogeneous samples lead to poor magnet shimming and broadened signals.[9]

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition: The Critical Parameters

Simply collecting a standard ¹H NMR spectrum is insufficient for quantification.[14] The following parameters must be optimized to ensure the signal integrals are truly proportional to the molar concentrations.

ParameterRecommended SettingRationale & Causality
Pulse Program zg or zg30A simple, single-pulse experiment is preferred. zg30 (30° pulse) can be used with a shorter relaxation delay if T1 values are long, but zg (90° pulse) provides maximum signal per scan.[15][16]
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing nucleusThis is the most critical parameter. A sufficient delay (often 30-60 seconds) is required to allow all protons (in both analyte and standard) to fully relax back to thermal equilibrium between pulses.[14][17] An insufficient delay will lead to signal saturation and inaccurate integration, systematically underestimating the purity.[15][18] The T₁ can be measured using an inversion-recovery experiment.[15][18]
Acquisition Time (aq) 2-4 secondsMust be long enough to allow the Free Induction Decay (FID) to decay to near zero, preventing truncation which causes artifacts in the spectrum.[9]
Number of Scans (ns) 16-64Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% precision).[9]
Receiver Gain (rg) Auto-adjusted, then checkedThe receiver gain should be set to maximize the signal without causing ADC overflow (clipping the FID), which would invalidate the quantitative data.
Spectral Width (sw) ~20 ppmA wide spectral width ensures all signals are within the excitation window and provides ample baseline on either side of the signals for accurate correction.[14]
Data Processing: Ensuring Integral Accuracy

Manual and careful processing of the FID is recommended for high-precision results.[9]

  • Zero-Filling: Apply one level of zero-filling (doubling the number of data points) to digitally enhance the resolution and improve the precision of the integration.[14]

  • Apodization: Apply a minimal line broadening (e.g., an exponential multiplication with LB = 0.1-0.3 Hz) to improve the S/N without significantly distorting the lineshape.[14][19]

  • Fourier Transform (FT): Convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Manually adjust the zero-order and first-order phase to ensure all peaks are perfectly symmetrical with a flat baseline at their base. Incorrect phasing is a major source of integration error.[14]

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum to ensure the baseline is flat and at zero intensity. This is crucial for accurate integration.[14]

  • Integration:

    • Select a well-resolved signal for both the analyte and the internal standard. For this compound, the methoxy singlet (~3.9 ppm) is ideal. For Dimethyl sulfone, the singlet at ~3.0 ppm is used.

    • Define the integration region for each peak. The region should be wide enough to encompass the entire peak area, including the ¹³C satellites (at least 64 times the full width at half height).[9]

    • Consistency is key: You must either include or exclude the ¹³C satellites for both the analyte and the standard.

Purity Calculation: From Integrals to Absolute Assay

The purity of the analyte is calculated using the following equation, which relates the integrated signal areas to the fundamental properties of the analyte and the internal standard.[4][9]

Purity (%w/w) = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * PIS

Where:

  • IA, IIS: Integral values for the analyte and internal standard.

  • NA, NIS: Number of protons for the integrated signals (Analyte: 3H for -OCH₃; IS: 6H for two -CH₃).

  • MA, MIS: Molar masses of the analyte (190.58 g/mol ) and internal standard (94.13 g/mol ).

  • mA, mIS: Weighed masses of the analyte and internal standard.

  • PIS: Certified purity of the internal standard (as a percentage).

Hypothetical Example:
  • mA: 18.55 mg

  • mIS: 12.10 mg (Purity = 99.8%)

  • IA (-OCH₃ signal): 1.00

  • IIS (-CH₃ signals): 0.98

  • NA: 3

  • NIS: 6

  • MA: 190.58 g/mol

  • MIS: 94.13 g/mol

Purity = (1.00 / 0.98) * (6 / 3) * (190.58 / 94.13) * (12.10 / 18.55) * 99.8% = 98.9%

Trustworthiness: A System Built on Validation and Uncertainty

The reliability of a qNMR result is underpinned by proper method validation and an understanding of the sources of measurement uncertainty.[5][20] The USP and ICH provide guidelines for validating analytical procedures.[5][21]

qNMR_Uncertainty cluster_sample Sample & Standard cluster_instrument Instrumentation cluster_processing Data Processing center Measurement Uncertainty weighing Weighing Precision weighing->center purity_is Purity of IS purity_is->center stability Sample Stability stability->center homogeneity Homogeneity homogeneity->center sn_ratio S/N Ratio sn_ratio->center linearity Receiver Linearity linearity->center pulse_calib Pulse Calibration pulse_calib->center phasing Phasing phasing->center baseline Baseline Correction baseline->center integration Integration Method integration->center

Fig 2. Key contributors to qNMR measurement uncertainty.
  • Specificity: The method is highly specific due to the unique chemical shifts of the analyte and standard, ensuring signals are unambiguously assigned.

  • Linearity: The NMR signal response is fundamentally linear over a vast concentration range, a core principle of the technique.[1][5]

  • Accuracy & Precision: Achieved through meticulous control of experimental parameters, especially the relaxation delay, and by performing replicate measurements (e.g., preparing 3-5 independent samples).[22] Accuracies of ±1-2% are routinely achievable.[1]

  • Robustness: The method is robust to minor variations in temperature and solvent amount, as the internal calibration corrects for concentration differences.[3]

Conclusion

Quantitative NMR is a powerful, accurate, and direct analytical method for the assay of pure substances like this compound. Its primary nature, which obviates the need for compound-specific reference standards, offers significant advantages in flexibility, efficiency, and cost, especially within research and development settings.[10][23] By adhering to a validated protocol with rigorous control over key experimental parameters, qNMR provides not just a number, but a trustworthy, high-integrity result grounded in the fundamental physical principles of spectroscopy. When cross-validated with orthogonal techniques like HPLC, it provides the highest level of confidence in purity assessment.[7]

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of complex aromatic scaffolds is a cornerstone of drug discovery and materials science. Methyl 2-chloro-6-fluorobenzoate stands as a valuable, yet challenging, building block. Its sterically hindered and electron-deficient nature, a consequence of the ortho-chloro and -fluoro substituents, demands a nuanced approach to catalyst selection for successful cross-coupling reactions. This guide provides an in-depth comparison of catalytic strategies for the derivatization of this versatile substrate, drawing upon established principles and experimental data from analogous systems to inform catalyst choice and reaction optimization.

The Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary hurdle in the catalytic functionalization of this compound lies in the oxidative addition step of the catalytic cycle. The bulky ortho-substituents can sterically impede the approach of the metal catalyst to the carbon-chlorine bond. Furthermore, the electron-withdrawing nature of the fluorine and ester groups deactivates the aryl chloride, making oxidative addition more difficult compared to electron-rich or less hindered aryl halides. Consequently, the choice of a highly active and sterically appropriate catalyst system is paramount for achieving efficient transformations.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-based catalysts remain the most versatile and widely employed systems for cross-coupling reactions. The efficacy of these catalysts is profoundly influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For a substrate like this compound, the use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, is crucial for facilitating the challenging oxidative addition of the aryl chloride.

Comparative Efficacy of Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Time (h)Coupling PartnerTypical Yield (%)Reference(s)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24Phenylboronic acid85-95[1]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100124-Methylphenylboronic acid92[2]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-18Phenylboronic acidOften lower for aryl chlorides[3]

Note: The yields presented are for analogous sterically hindered or electron-deficient aryl chlorides and serve as a predictive guide.

Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a bulky biaryl phosphine ligand such as SPhos or XPhos is highly recommended. These ligands are known to promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of challenging aryl chlorides[1][2]. While traditional catalysts like Pd(PPh₃)₄ can be effective for some substrates, they often struggle with sterically hindered and electron-deficient partners, leading to lower yields and longer reaction times[3].

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific boronic acid partners.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Catalyst Selection

G cluster_start Substrate Analysis cluster_catalyst Catalyst System Selection cluster_conditions Reaction Condition Optimization cluster_outcome Desired Outcome Start This compound (Sterically Hindered, Electron Deficient Aryl Chloride) Ligand Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) Start->Ligand Requires highly active catalyst Pd_Source Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Pd_Source Base Base Selection (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Influences transmetalation Pd_Source->Base Solvent Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) Base->Solvent Temp Temperature (Elevated, e.g., 80-120 °C) Solvent->Temp Product High Yield of Biaryl Product Temp->Product Leads to

Figure 1: Catalyst selection workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound hinges on the use of highly active palladium catalysts, typically employing bulky phosphine ligands.

Comparative Efficacy of Catalysts for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)AmineTypical Yield (%)Reference(s)
Pd₂(dba)₃ / BippyPhosNaOtBuToluene100Morpholine>95[4]
[Pd(cinnamyl)Cl]₂ / MorDalPhosK₃PO₄Water100Secondary Amines80-99[5]
NiCl₂(DME) / ligandNaOtBu2-Methyl-THF100Morpholine94 (gram scale)[3]

Note: The yields presented are for analogous aryl chlorides and serve as a predictive guide.

Expert Insight: For the Buchwald-Hartwig amination of this compound, catalyst systems based on ligands like BippyPhos or MorDalPhos are excellent starting points due to their demonstrated high activity with a broad range of amines and aryl chlorides[4][5]. Nickel-based systems also present a cost-effective and highly efficient alternative, with the added benefit of often being operable in more environmentally friendly solvents like 2-methyl-THF[3].

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and will likely require optimization for the specific amine.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), the phosphine ligand (e.g., BippyPhos, 2-4 mol%), the base (e.g., NaOtBu, 1.2-2.0 equiv), this compound (1.0 equiv), and the amine (1.0-1.2 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NHR'R''+ PdII_ArX->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido Deprotonation (-HX, Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes. While typically more facile with aryl iodides and bromides, the coupling of aryl chlorides like this compound is achievable with robust catalyst systems, often requiring higher temperatures.

Expert Insight: For the Sonogashira coupling of this substrate, a copper-cocatalyzed palladium system is the traditional approach. However, copper-free methods employing bulky phosphine ligands have gained traction to avoid issues with copper contamination. Given the challenging nature of the substrate, higher catalyst loadings and elevated temperatures may be necessary.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF or Dioxane.

  • Reaction: Heat the mixture to 100-120 °C and monitor by TLC or GC-MS.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

Nickel and Copper Catalysis: Emerging Alternatives

While palladium catalysis is well-established, nickel and copper-based systems offer cost-effective and sometimes uniquely reactive alternatives.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are known for their ability to activate challenging C-Cl bonds and are often more tolerant of certain functional groups than their palladium counterparts[3]. They have shown promise in both C-C and C-N bond-forming reactions. For a substrate like this compound, a nickel-based system could offer a viable and economical alternative to palladium, particularly for large-scale synthesis.

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation, typically requiring harsh reaction conditions. However, modern advancements with the use of ligands such as L-proline have enabled copper-catalyzed aminations to proceed under milder conditions[6]. While often requiring higher temperatures than palladium-catalyzed reactions, this method can be advantageous for specific substrate combinations and avoids the use of expensive palladium catalysts.

Conclusion

The successful catalytic functionalization of this compound is a challenging yet achievable goal that relies heavily on the judicious selection of the catalyst system. For C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, palladium catalysts equipped with bulky, electron-rich phosphine ligands are the current state-of-the-art. However, the exploration of nickel- and copper-based systems should not be overlooked, as they offer potentially more economical and sustainable alternatives. The experimental protocols provided herein, derived from studies on analogous systems, offer a solid foundation for the development of efficient and scalable synthetic routes to a wide array of valuable derivatives from this versatile starting material.

References

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central.
  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
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  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
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  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org.
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  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradi
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Medi
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
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  • (PDF) Recent Advances in Sonogashira Reactions.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar.
  • Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
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A Comparative Guide to Isotopic Labeling Strategies: The Utility of Methyl 2-chloro-6-fluorobenzoate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool for elucidating metabolic fates, quantifying pharmacokinetic profiles, and understanding complex reaction mechanisms.[1] The strategic introduction of stable isotopes such as carbon-13 (¹³C), deuterium (²H), or nitrogen-15 (¹⁵N) allows researchers to trace molecules through intricate biological systems with high precision.[] This guide provides a comparative analysis of isotopic labeling methodologies, focusing on the utility of functionalized precursors, specifically Methyl 2-chloro-6-fluorobenzoate, as a versatile building block for the synthesis of labeled compounds. We will explore the strategic advantages of this approach compared to other labeling techniques, supported by experimental logic and detailed protocols.

The "Building Block" Approach to Isotopic Labeling

The synthesis of isotopically labeled compounds can be broadly categorized into two strategies: late-stage labeling, where the isotope is introduced in the final steps of a synthetic route, and the "building block" approach, where a smaller, pre-labeled molecule is incorporated early in the synthesis.[3][4] While late-stage labeling can be efficient for certain molecules, the building block strategy often provides greater control over the label's position and can be more cost-effective, especially when synthesizing complex molecules.[5]

This compound is a prime candidate for a building block in pharmaceutical synthesis. Its parent compound, 2-chloro-6-fluorobenzoic acid, is a known intermediate in the development of anti-inflammatory and analgesic drugs.[6] The presence of chloro and fluoro substituents on the aromatic ring offers distinct reactivity, making it a valuable precursor for a variety of complex, biologically active molecules.[7][8]

Comparative Analysis of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy is dictated by several factors, including the complexity of the target molecule, the desired position of the label, and the availability of labeled starting materials.[3] Below is a comparison of the building block approach, using a hypothetical ¹³C-labeled this compound, against other common labeling methods.

Labeling Strategy Description Advantages Disadvantages Ideal Application
Building Block Synthesis (using [¹³C-methyl]-Methyl 2-chloro-6-fluorobenzoate) A pre-labeled precursor is synthesized and then used in a multi-step synthesis to build the final target molecule.- Precise control over label position.- High isotopic enrichment.- Cost-effective for complex molecules by incorporating the label early.[5]- Requires a longer synthetic route for the final molecule.- The labeled building block may not be commercially available and require custom synthesis.Labeling complex drug candidates where the labeled moiety is introduced early in the synthesis.
Late-Stage Labeling (e.g., Hydrogen Isotope Exchange) Introduction of an isotope (typically ²H or ³H) in the final or penultimate step of the synthesis, often through exchange reactions.[9]- Rapid access to the labeled compound from the final unlabeled molecule.- Minimal synthetic development required if a suitable exchange protocol exists.- Limited to accessible C-H bonds.- Potential for label scrambling.- Risk of back-exchange and loss of the label in protic solutions.[3]Rapidly generating deuterated standards for metabolic studies or when only peripheral labeling is needed.
Metabolic Labeling (e.g., SILAC) Cells or organisms are grown in media containing isotopically labeled nutrients (e.g., amino acids), which are then incorporated into proteins or metabolites.- Provides physiologically relevant labeling.- Can label a wide range of molecules simultaneously.- Not applicable to synthetic small molecules.- Label distribution can be difficult to control.Proteomics and metabolomics studies in cell culture.
Direct C-H Activation A C-H bond in the final molecule is directly functionalized with a labeled group.- Atom-economical and efficient for certain substrates.- Can introduce labels at positions that are difficult to access through other means.- Often requires specific directing groups.- Can suffer from a lack of regioselectivity.- May require harsh reaction conditions.Late-stage modification of complex molecules with suitable C-H bonds for activation.
Experimental Protocols

To illustrate the practical application of this compound as a labeled building block, we present a hypothetical synthetic workflow.

Objective: To synthesize a hypothetical non-steroidal anti-inflammatory drug (NSAID) analog, "Iso-Fenac," labeled with ¹³C at the methyl ester position for use in a metabolic stability study.

Diagram of the Experimental Workflow:

G cluster_0 Part 1: Synthesis of Labeled Precursor cluster_1 Part 2: Synthesis of Labeled Target Molecule cluster_2 Part 3: Analysis Start 2-Chloro-6-fluorobenzoic acid Step1 Esterification (e.g., Fischer esterification) Start->Step1 Reagent1 [¹³C]Methanol (¹³CH₃OH) Reagent1->Step1 Product1 [¹³C-methyl]-Methyl 2-chloro-6-fluorobenzoate Step1->Product1 Step2 Amide Coupling Product1->Step2 Reagent2 Substituted Aniline Derivative Reagent2->Step2 Intermediate [¹³C-methyl]-Labeled Amide Intermediate Step2->Intermediate Step3 Intramolecular Cyclization Intermediate->Step3 Product2 [¹³C]-Iso-Fenac Step3->Product2 Analysis Purification (HPLC) & Characterization (NMR, MS) Product2->Analysis

Caption: Synthetic workflow for the preparation of a ¹³C-labeled target molecule.

Protocol 1: Synthesis of [¹³C-methyl]-Methyl 2-chloro-6-fluorobenzoate

  • Reaction Setup: To a solution of 2-chloro-6-fluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Addition of Labeled Reagent: Add [¹³C]Methanol (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield [¹³C-methyl]-Methyl 2-chloro-6-fluorobenzoate.

  • Characterization: Confirm the structure and isotopic incorporation by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Protocol 2: Synthesis of [¹³C]-Iso-Fenac

  • Amide Coupling: In an inert atmosphere, dissolve [¹³C-methyl]-Methyl 2-chloro-6-fluorobenzoate (1.0 eq) and a substituted aniline derivative (1.0 eq) in an anhydrous solvent (e.g., tetrahydrofuran). Add a suitable coupling reagent (e.g., DCC or EDC) and a base (e.g., triethylamine).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Intermediate Isolation: Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate. Purify the resulting crude amide intermediate by column chromatography.

  • Intramolecular Cyclization: Treat the purified amide intermediate with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., DMF) to induce intramolecular cyclization.

  • Final Product Purification and Analysis: After the reaction is complete, quench the reaction carefully with water and extract the product. Purify the final product, [¹³C]-Iso-Fenac, by preparative High-Performance Liquid Chromatography (HPLC). Confirm the identity and purity of the final labeled compound by NMR and high-resolution MS.

Trustworthiness: A Self-Validating System

The protocols described above incorporate self-validating steps. The purity and identity of the labeled building block are confirmed before its use in the subsequent steps. Similarly, the final labeled product is rigorously characterized to ensure its chemical identity, purity, and the precise location and enrichment of the isotopic label. This multi-stage validation is crucial for the reliability of the data generated in downstream applications such as pharmacokinetic studies.[10]

Conclusion

The use of isotopically labeled building blocks, such as this compound, represents a robust and versatile strategy for the synthesis of labeled compounds. While requiring more initial synthetic effort compared to late-stage labeling, this approach offers unparalleled control over the label's position, which is often critical for mechanistic and metabolic studies. For researchers in drug discovery and development, the ability to synthesize precisely labeled versions of complex molecules is a significant advantage, enabling more accurate and reliable data collection. The principles and protocols outlined in this guide provide a framework for making informed decisions when selecting an isotopic labeling strategy.

References

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Safety Operating Guide

Navigating the Disposal of Methyl 2-chloro-6-fluorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 2-chloro-6-fluorobenzoate, a halogenated aromatic ester. By understanding the chemical's characteristics and adhering to established best practices, you can ensure the safe and compliant disposal of this compound, thereby protecting both your team and the environment.

Immediate Safety & Handling: The Foundation of Responsible Disposal

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling halogenated organic compounds. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles conforming to EN166 or NIOSH standards.[1][2]To prevent eye contact and potential serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[1]
Body Protection Laboratory coat and long-sleeved clothing.To prevent skin exposure.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation. For larger quantities or in situations with poor ventilation, a NIOSH/MSHA approved respirator is recommended.[1][2]To minimize inhalation of any potential vapors or aerosols.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize potential inhalation exposure.[1]

Step-by-Step Disposal Protocol: A Systematic Approach

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The overarching principle is that this chemical waste should be managed by a licensed and approved waste disposal plant.[1]

Step 1: Waste Segregation and Identification

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Dedicated Waste Stream: Designate a specific, clearly labeled waste container for halogenated organic compounds.[3][4] Do not mix with non-halogenated solvents, as this can complicate and increase the cost of disposal.[4][5]

  • Clear Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include appropriate hazard pictograms (e.g., irritant).

Step 2: Containerization and Storage

The integrity of the waste container and its proper storage are essential for laboratory safety.

  • Container Choice: Use a non-reactive container that can be securely sealed.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2][6] The storage area should have secondary containment to mitigate any potential leaks.

Step 3: Spill and Emergency Procedures

Accidents can happen, and a well-defined spill response plan is crucial.

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Cleanup: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Thoroughly clean the affected area.

Step 4: Arranging for Professional Disposal

The final and most critical step is the transfer of the waste to a qualified disposal facility.

  • Contact Professionals: Engage your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide Documentation: Furnish them with all available safety information, including the chemical name and any known hazards based on similar compounds.

  • Record Keeping: Maintain meticulous records of the waste generated, including the quantity and date of disposal.

Navigating Hazardous Waste Regulations

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific listing for this compound may not exist, it is likely to fall under the "F-listed" wastes from non-specific sources, which include spent halogenated solvents.[7][8][9]

Determining the Appropriate Waste Code:

As a halogenated organic compound, waste containing this compound could potentially be classified under codes such as:

  • F001: Spent halogenated solvents used in degreasing.[7]

  • F002: Spent halogenated solvents.[10][11]

It is the generator's responsibility to determine if a waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability (D001): The propensity to catch fire.[11][12]

  • Corrosivity (D002): The ability to corrode metal.[11][12]

  • Reactivity (D003): The tendency to be unstable or explosive.[11][12]

  • Toxicity (D004-D043): The presence of harmful contaminants that can leach into the environment.[12]

Consult with your EHS department to ensure the correct waste codes are assigned.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated: This compound ppe Don Appropriate PPE start->ppe 1. Assess Hazards segregate Segregate into Halogenated Organic Waste Stream ppe->segregate 2. Handle Safely container Use Securely Sealed, Labeled Container segregate->container 3. Collect Waste storage Store in Designated Cool, Ventilated Area container->storage 4. Store Securely contact Contact EHS or Licensed Disposal Company storage->contact 5. Arrange Pickup transfer Transfer Waste with Proper Documentation contact->transfer 6. Document & Transfer end_node Compliant Disposal transfer->end_node

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of environmental integrity.

References

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
  • State of New Hampshire Department of Environmental Services. Frequently-Used Federal Hazardous Waste Codes. [Link]
  • National Institute of Standards and Technology. Safety Data Sheet for m-Chlorobenzoic Acid. [Link]
  • ACTenviro.
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
  • U.S. Environmental Protection Agency. Waste Code Descriptions. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
  • State of Maine Department of Environmental Protection.
  • Hazardous Waste Experts. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?[Link]
  • Nuvite Chemical Compounds.
  • U.S. Government Publishing Office. 40 CFR 261.
  • University of Wisconsin-Milwaukee.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
  • Greenbook.
  • Dow.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-chloro-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and operational plans for the handling and disposal of Methyl 2-chloro-6-fluorobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep-rooted culture of safety and procedural integrity within the laboratory.

Hazard Assessment: The 'Why' Behind the Precaution

While comprehensive toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing its chemical structure and data from close structural analogs, such as other halogenated benzoic acid esters.[1][2][3][4] The presence of chloro- and fluoro- groups on the aromatic ring necessitates a cautious approach.

The primary anticipated hazards are:

  • Serious Eye Irritation/Damage: Halogenated aromatic compounds can be severely irritating to the eyes.[2][3][4][5] Splashes pose a significant risk of causing lasting damage.

  • Skin Irritation: Prolonged or repeated contact is likely to cause skin irritation.[2][3][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][3]

  • Potential Harm if Swallowed: Ingestion may be harmful.[1][5]

Given the incomplete toxicological profile, the guiding principle is to minimize all routes of exposure by treating the substance with a high degree of caution.[7][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of specific equipment is based on a risk assessment of the procedures being performed.

Summary of Mandatory PPE
Protection TypeRecommended EquipmentRationale & Key Standards
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against chemical splashes that can cause serious, irreversible eye damage.[2][4][5] Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Prevents direct skin contact, which can lead to irritation.[2][10] Gloves must be inspected for defects before each use.[1][11] Use proper glove removal technique to avoid cross-contamination.[1]
Body Protection A flame-resistant laboratory coat.Provides a primary barrier to protect skin and clothing from incidental splashes and spills.[10][12]
Respiratory Protection Not typically required for small-scale operations within a certified chemical fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary for large spills, aerosol-generating procedures, or work outside of a fume hood.[1][4][9]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[10][12]

Operational Plan: Safe Handling and Storage Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure during routine laboratory work.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[9] Confirm that the chemical fume hood is functioning correctly.

  • PPE Donning: Put on all required PPE as detailed in the table above. Always inspect gloves for tears or pinholes before use.[11]

  • Work Execution: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to control vapor inhalation.[10][12]

  • Container Management: Keep the container tightly sealed when not in active use to minimize the release of vapors.[1][6][10]

  • Hygiene: After handling, remove gloves using the proper technique and dispose of them in the designated waste stream.[1] Wash hands thoroughly with soap and water.[2][10][13]

  • Housekeeping: Do not allow food, drink, or cosmetics in the laboratory area.[5][8][13] Remove your lab coat and any other PPE before leaving the laboratory.[13]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[1][11]

  • Keep the container tightly closed and upright to prevent leakage.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][9]

Contingency and Disposal Plan

Emergency Spill Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Restrict Access start->alert ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) alert->ppe contain Contain Spill with Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Contaminated Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area with Soap and Water collect->decon dispose Dispose of Waste via Licensed Hazardous Waste Contractor decon->dispose

Caption: Workflow for managing a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[2]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.[9]

  • Containment: Cover the spill with a non-combustible absorbent material like sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][9]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the sealed waste container through your institution's environmental health and safety department.[5]

Waste Disposal
  • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[9]

  • Dispose of unused product and contaminated materials as halogenated organic waste.[12] Do not mix with non-halogenated waste.[10]

  • Never pour chemical waste down the sink drain.[1][13] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Emergency First Aid Measures

Immediate and correct first aid is vital in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][10] Get medical attention if irritation develops or persists.[2]

  • Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1][10] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[5]

References

  • Personal protective equipment for handling Methyl 4-iodobenzoate. Benchchem.
  • Methyl2-chlorobenzoate. LookChem.
  • SAFETY DATA SHEET - Sigma-Aldrich (2-chlorobenzoic acid). Sigma-Aldrich.
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Sigma-Aldrich (3-Chlorobenzoic acid). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich (methyl 2-aminobenzoate). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-chlorobenzoate). Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-fluorobenzoate). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific (Methyl 2-chloro-4-fluorobenzoate). Fisher Scientific.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH).
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.